Water-17O
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxidane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O/h1H2/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYOFNOQVPJJNP-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[17OH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70930542 | |
| Record name | (~17~O)Water | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
19.015 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13968-48-4 | |
| Record name | Oxygen, isotope of mass 17 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013968484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~17~O)Water | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Natural Abundance of Oxygen-17 in Water for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the natural abundance of Oxygen-17 (¹⁷O) in water, its measurement, and its applications, particularly for researchers, scientists, and professionals in drug development. This document outlines the standard abundance values, detailed experimental protocols for its quantification, and the application of ¹⁷O in metabolic studies.
Natural Abundance of Oxygen-17
Oxygen has three stable isotopes: ¹⁶O, ¹⁷O, and ¹⁸O. Oxygen-17 is the least abundant of these, making its measurement challenging but also highly informative for specific applications. The natural abundance of ¹⁷O in water is a critical baseline for tracer studies in various scientific fields.
Standard Reference Values
The isotopic composition of water is reported relative to a standard, Vienna Standard Mean Ocean Water (VSMOW). VSMOW is a primary international measurement standard that defines the zero point of the δ-scales for hydrogen and oxygen isotopes. The natural abundance of oxygen isotopes in VSMOW serves as the benchmark for isotopic analysis.
| Isotope | Natural Abundance in VSMOW |
| ¹⁶O | ~99.76% |
| ¹⁷O | ~0.038% |
| ¹⁸O | ~0.20% |
Table 1: Approximate natural abundance of oxygen isotopes in Vienna Standard Mean Ocean Water (VSMOW).
Experimental Protocols for Measuring Oxygen-17 Abundance
The precise measurement of the low natural abundance of ¹⁷O requires sensitive analytical techniques. The two primary methods employed are Isotope Ratio Mass Spectrometry (IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Isotope Ratio Mass Spectrometry (IRMS) using CO₂-Water Equilibration
IRMS is a highly sensitive technique for measuring isotopic ratios. The CO₂-water equilibration method is a common procedure for preparing water samples for the analysis of oxygen isotopes.
Principle: A water sample is equilibrated with a reference CO₂ gas of known isotopic composition. During equilibration, the oxygen isotopes in the water molecules (H₂O) exchange with the oxygen isotopes in the carbon dioxide molecules (CO₂). Once isotopic equilibrium is reached, the CO₂ is cryogenically separated from the water and introduced into the mass spectrometer to determine its new isotopic ratio, which reflects the isotopic composition of the water sample.
Detailed Protocol:
-
Sample Preparation:
-
Collect water samples in airtight glass vials with minimal headspace to prevent evaporation.
-
If the sample contains particulates, filter it through a 0.45 µm filter.
-
For saline waters, note the salinity, as it can affect equilibration times.
-
-
Equilibration:
-
Pipette a precise volume of the water sample (typically 0.2 to 1.0 mL) into a clean, dry equilibration vial.
-
Evacuate the headspace of the vial to remove atmospheric gases.
-
Introduce a known amount of pure CO₂ reference gas into the vial.
-
Place the vials in a temperature-controlled water bath or heating block. Maintain a constant temperature (e.g., 25°C ± 0.1°C) for a specified equilibration period.
-
The equilibration time depends on the sample volume, temperature, and salinity. For most freshwater samples, 18 to 24 hours is sufficient. Hypersaline brines may require longer equilibration times.
-
-
Analysis using a Dual-Inlet IRMS:
-
After equilibration, cryogenically separate the CO₂ from the water vapor.
-
Introduce the equilibrated CO₂ gas into one of the inlets (the sample inlet) of the dual-inlet mass spectrometer.
-
Introduce the original, unequilibrated CO₂ reference gas into the other inlet (the reference inlet).
-
The mass spectrometer alternately measures the ion beams corresponding to the different isotopologues of CO₂ (e.g., ¹²C¹⁶O₂, ¹³C¹⁶O₂, ¹²C¹⁶O¹⁸O, and ¹²C¹⁶O¹⁷O) from the sample and reference inlets.
-
The difference in the isotopic ratios between the sample and reference gas is used to calculate the δ¹⁷O and δ¹⁸O values of the water sample relative to the VSMOW standard.
-
-
Data Calibration and Reporting:
-
Analyze at least two international water standards (e.g., VSMOW2, SLAP2) alongside the unknown samples to calibrate the measurements to the VSMOW-SLAP scale.
-
Report the results in delta (δ) notation in per mil (‰).
-
Quantitative ¹⁷O Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁷O is the only stable oxygen isotope with a nuclear spin (I = 5/2), making it NMR-active. While its low natural abundance and quadrupolar nature present challenges, modern high-field NMR spectrometers can directly quantify ¹⁷O in water.
Principle: The area of the ¹⁷O NMR signal is directly proportional to the concentration of ¹⁷O nuclei in the sample. By comparing the integral of the ¹⁷O signal from the sample to that of a known standard, the absolute abundance of ¹⁷O can be determined.
Detailed Protocol:
-
Sample Preparation:
-
Use high-quality NMR tubes (e.g., 5 mm diameter).
-
Add a precise volume of the water sample to the NMR tube.
-
For quantitative analysis, a known concentration of an internal standard can be added, although for water, external calibration is more common.
-
-
NMR Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 14.1 T or higher) equipped with a broadband probe tuned to the ¹⁷O frequency.
-
Ensure the spectrometer's lock system is stable using a deuterated solvent in a coaxial insert or by locking onto the deuterium signal if present in the sample.
-
Shim the magnetic field to achieve a narrow and symmetrical lineshape for the water signal.
-
-
Data Acquisition:
-
A simple pulse-acquire sequence is typically sufficient for quantitative analysis of liquid water.
-
To ensure accurate quantification, the repetition time (the delay between pulses) should be at least 5 times the spin-lattice relaxation time (T₁) of the ¹⁷O nucleus in water.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio. The number of scans will depend on the natural abundance or enrichment level of ¹⁷O.
-
-
Data Processing and Quantification:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Perform phase correction and baseline correction on the resulting spectrum.
-
Integrate the area of the ¹⁷O peak.
-
Calibrate the measurement using a standard of known ¹⁷O concentration. Prepare a calibration curve by measuring the integral of a series of standards of varying ¹⁷O concentrations.
-
Determine the ¹⁷O concentration in the unknown sample from its integral and the calibration curve.
-
Application in Drug Development: Tracing Metabolic Pathways
The use of stable isotopes is a powerful tool in drug metabolism and pharmacokinetic studies.[1] ¹⁷O-labeled water can be used to trace the fate of oxygen atoms during metabolic processes. This is particularly useful for understanding oxidation reactions mediated by enzymes such as cytochromes P450.[2]
Logical Workflow for a ¹⁷O-Tracer Study in Drug Metabolism
The following diagram illustrates the workflow for a typical in vitro drug metabolism study using ¹⁷O-labeled water.
Caption: Workflow for an in vitro drug metabolism study using ¹⁷O-labeled water.
Experimental Workflow Diagrams
The following diagrams provide a visual representation of the experimental workflows for IRMS and NMR analysis of the natural abundance of oxygen-17 in water.
IRMS Experimental Workflow
Caption: Experimental workflow for ¹⁷O analysis in water by IRMS.
NMR Experimental Workflow
References
Physical properties of 17O labeled water
An In-depth Technical Guide to the Physical Properties of ¹⁷O Labeled Water
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical properties of water labeled with the stable isotope oxygen-17 (H₂¹⁷O). A thorough understanding of these properties is crucial for its application in advanced research, particularly in nuclear magnetic resonance (NMR) spectroscopy and as a tracer in metabolic studies relevant to drug development.
Core Physical Properties
The substitution of ¹⁶O with ¹⁷O results in slight alterations to the physical properties of water. These differences, while subtle, are significant for experimental design and data interpretation.
| Property | Value | Temperature (°C) | Notes |
| Molar Mass | ~19.015 g/mol | N/A | Varies slightly with the isotopic purity of hydrogen.[1] |
| Density | 1.044 g/mL | 25 | The density is notably higher than that of natural water (~0.997 g/mL at 25°C).[2] |
| Boiling Point | 100 °C | N/A | The boiling point is not significantly different from that of natural water under standard pressure.[2][3][4] |
| Melting Point | 0 °C | N/A | The melting point is consistent with that of natural water.[2][5] |
Viscosity
The viscosity of H₂¹⁷O is slightly greater than that of natural water (H₂¹⁶O). This is an important consideration in studies of molecular dynamics and in environments where fluid properties are critical.
| Temperature (°C) | Absolute Viscosity of 86.53% H₂¹⁷O (cP) | Viscosity Ratio (H₂¹⁷O / H₂¹⁶O) |
| 15 | 1.1612 | 1.0221 |
| 20 | 1.0232 | 1.0216 |
| 25 | 0.9100 | 1.0226 |
| 30 | 0.8164 | 1.0238 |
| 35 | 0.7378 | 1.0247 |
| Data extrapolated from Kudish, A. I., Wolf, D., & Steckel, F. (1973). Physical properties of oxygen-17 water.[6][7] |
Nuclear Magnetic Resonance (NMR) Properties
¹⁷O is the only stable oxygen isotope with a non-zero nuclear spin, making it NMR-active. This property is the foundation of its use in metabolic and structural studies.[8] The key NMR characteristics are summarized below.
| Property | Value / Range | Notes |
| Nuclear Spin (I) | 5/2 | This quadrupolar nucleus leads to broad resonance lines.[8][9][10][11] |
| Natural Abundance | ~0.037% | The low natural abundance necessitates isotopic enrichment for most applications.[9][10][11] |
| Gyromagnetic Ratio (γ) | -5.772 x 10⁷ rad s⁻¹ T⁻¹ | Approximately 1/7th that of ¹H, contributing to lower intrinsic sensitivity.[9] |
| Chemical Shift Range | ~2000 ppm | Provides excellent spectral resolution for distinguishing different chemical environments.[9] |
| T₁ and T₂ Relaxation Times | Milliseconds range (e.g., T₁ ~6.6 ms, T₂ ~4.3 ms at 4.7 T) | These relaxation times are extremely short and notably independent of the magnetic field strength.[8][12] |
| Quadrupolar Coupling Constant (Cₒ) | 6.6 - 8.3 MHz | This value is sensitive to the local electronic environment and hydrogen bonding.[9][13][14] |
Experimental Protocols
Measurement of Viscosity and Density
A common methodology for determining the viscosity and density of H₂¹⁷O involves standard laboratory techniques, as detailed in the work by Kudish et al.
-
Density Measurement : Pycnometers are calibrated with natural water at various temperatures. The density of the H₂¹⁷O sample is then determined by measuring its mass within the calibrated pycnometer at the same temperatures.
-
Viscosity Measurement : An Ubbelohde-type viscometer is used. The viscometer is calibrated with natural water to determine its constants. The efflux time of the H₂¹⁷O sample is then measured, and the absolute viscosity is calculated using the viscometer constants and the measured density of the sample.[7]
In Vivo Measurement of Cerebral Metabolic Rate of Oxygen (CMRO₂) and Cerebral Blood Flow (CBF)
¹⁷O NMR spectroscopy is a powerful tool for non-invasively measuring CMRO₂ and CBF. The general workflow involves the administration of an ¹⁷O-labeled tracer and subsequent detection using NMR/MRI.
Experimental Workflow for CMRO₂ Measurement
-
Baseline Scan : A baseline ¹⁷O NMR spectrum is acquired to measure the natural abundance H₂¹⁷O signal in the tissue of interest (e.g., the brain).
-
Tracer Administration : The subject inhales ¹⁷O-labeled oxygen gas (¹⁷O₂).
-
Metabolic Conversion : Inhaled ¹⁷O₂ is metabolized in the mitochondria, producing H₂¹⁷O.
-
Dynamic ¹⁷O NMR Detection : The increase in the H₂¹⁷O signal in the brain is monitored over time using direct ¹⁷O NMR spectroscopy.
-
Quantification : The rate of increase in the H₂¹⁷O signal is used to calculate the CMRO₂.[8][15]
Experimental Workflow for CBF Measurement
There are two primary methods for measuring CBF using H₂¹⁷O.
-
Method 1: Bolus Injection
-
Tracer Administration : A bolus of H₂¹⁷O-enriched saline is injected intravenously.
-
Dynamic ¹⁷O NMR Detection : The washout, or decay, of the H₂¹⁷O signal from the brain tissue is monitored.
-
Quantification : The rate of signal decay is proportional to the cerebral blood flow.[8]
-
-
Method 2: Post-¹⁷O₂ Inhalation
-
CMRO₂ Measurement : A CMRO₂ experiment is first performed as described above.
-
Inhalation Stop : The inhalation of ¹⁷O₂ is stopped.
-
Dynamic ¹⁷O NMR Detection : The decay of the now-elevated H₂¹⁷O signal is monitored as it is washed out by the blood flow.
-
Quantification : The washout rate is used to determine the CBF. This allows for the sequential measurement of both CMRO₂ and CBF in the same session.[15]
-
Applications in Drug Development and Research
The unique properties of ¹⁷O labeled water make it an invaluable tool for the scientific community, particularly in neuroscience and oncology.
-
Neuroscience : It allows for the direct, non-invasive measurement of oxygen metabolism in the brain, providing critical insights into brain function and the effects of neurological diseases.[8][15]
-
Oncology : It can be used to study tumor metabolism and blood flow, offering a way to assess the efficacy of cancer therapies that target metabolic pathways or tumor vasculature.
-
Drug Development : By providing a quantitative measure of a drug's effect on tissue-specific oxygen consumption and blood flow, H₂¹⁷O can be used as a biomarker in preclinical and clinical studies.
-
Structural Biology : ¹⁷O solid-state NMR can resolve distinct water environments in complex biological systems, helping to elucidate the role of water in protein and crystal structures.[9][14]
References
- 1. (~17~O)Water | H2O | CID 10197601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Water-17O 17O 90atom 13768-40-6 [sigmaaldrich.com]
- 3. Water 17O • labeled water for sale • Buy now • IsotopeShop.com [isotopeshop.com]
- 4. Page loading... [guidechem.com]
- 5. Water (17O, 90%) • Buy it now • IsotopeShop.com [isotopeshop.com]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. Physical properties of oxygen-17 water. Absolute viscosity and density of H217O between 15 and 35°C - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 8. In vivo 17O NMR approaches for brain study at high field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High Resolution 17O NMR Spectroscopy of Structural Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural abundance (17)O NMR spectroscopy of rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Magnetic Resonance Water Tracer Imaging Using 17O-Labeled Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 17O-Labeled water - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. In vivo measurement of CBF using 17O NMR signal of metabolically produced H217O as a perfusion tracer - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Enduring Significance of Oxygen-17: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the discovery and history of the oxygen-17 isotope. It provides a comprehensive overview of the key experiments that led to its identification, its fundamental properties, and its contemporary applications, particularly in the field of Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the unique characteristics and scientific utility of this rare but powerful isotope.
The Dawn of a New Isotope: Discovery and Confirmation
The early 20th century was a period of revolutionary discoveries in physics and chemistry, fundamentally altering our understanding of the atom. It was in this fertile scientific landscape that oxygen-17, a rare and stable isotope of oxygen, was first observed and later confirmed.
The First Glimpse: Patrick Blackett's Artificial Transmutation (1925)
The first evidence for the existence of an oxygen isotope with a mass number of 17 emerged from the pioneering work of British physicist Patrick Blackett in 1925. While working in Ernest Rutherford's laboratory, Blackett conducted experiments bombarding nitrogen gas with energetic alpha particles. Using a Wilson cloud chamber, he was able to visualize the tracks of the interacting particles. Out of thousands of photographs, a few revealed a forked track, indicating a nuclear reaction had occurred.[1][2][3][4][5]
The prevailing hypothesis at the time was that the alpha particle simply knocked a proton out of the nitrogen nucleus. However, Blackett's meticulous analysis of the cloud chamber photographs revealed that the alpha particle was captured by the nitrogen nucleus, which then ejected a proton, resulting in the formation of a new nucleus.[1][2] The nuclear reaction was as follows:
¹⁴N + ⁴He → ¹⁷O + ¹H
This experiment was not only the first demonstration of artificial nuclear transmutation, changing one element (nitrogen) into another (oxygen), but it also provided the first indirect evidence for the existence of oxygen-17.[1][2][3][4][5]
Objective: To observe the interaction of alpha particles with nitrogen nuclei and identify the products of the nuclear reaction.
Apparatus:
-
Alpha Particle Source: A radioactive source, such as Radium-C (an isotope of bismuth, ²¹⁴Bi), which emits high-energy alpha particles.
-
Wilson Cloud Chamber: A sealed chamber containing a supersaturated vapor of water or alcohol. The passage of an ionizing particle, such as an alpha particle or a proton, creates a trail of ions, which act as condensation nuclei, forming visible tracks of droplets.
-
Camera System: Stereoscopic cameras to capture three-dimensional images of the particle tracks within the cloud chamber.
-
Nitrogen Gas: Pure nitrogen gas was introduced into the cloud chamber as the target.
Methodology:
-
The Wilson cloud chamber was filled with pure nitrogen gas at a controlled pressure and supersaturated with a water-alcohol vapor.
-
A radioactive source emitting alpha particles was placed inside or near the chamber, directing a stream of alpha particles into the nitrogen gas.
-
The chamber was rapidly expanded, causing the vapor to become supersaturated. The passage of charged particles through the gas left trails of ions.
-
As the vapor condensed on these ion trails, visible tracks were formed, representing the paths of the alpha particles and any resulting nuclear fragments.
-
Thousands of photographs of these tracks were taken using a stereoscopic camera setup to reconstruct the three-dimensional trajectories of the particles.
-
The photographs were meticulously analyzed to identify instances of nuclear reactions, characterized by a forked track where a single alpha particle track splits into two new tracks (the recoiling nucleus and the ejected proton).
-
By applying the principles of conservation of momentum and energy to the observed tracks, Blackett deduced the masses and identities of the resulting particles, concluding that the nitrogen nucleus had been transmuted into an oxygen-17 nucleus with the emission of a proton.
Caption: Workflow of Giauque and Johnson's spectroscopic detection.
The Broader Context: F.W. Aston and the Dawn of Isotope Science
The discovery of oxygen-17 was built upon the foundational work of Francis W. Aston, who, in 1919, invented the mass spectrograph. This instrument revolutionized the study of elements by enabling the separation of atoms based on their mass-to-charge ratio. Aston's work provided conclusive proof for the existence of isotopes in many non-radioactive elements, fundamentally changing the definition of an element. [3][4][6][7][8]
Aston's Mass Spectrograph
Aston's mass spectrograph employed a combination of electric and magnetic fields to separate ions. A beam of positively charged ions was first passed through an electric field, which dispersed the ions based on their kinetic energies. This dispersed beam then entered a magnetic field, which deflected the ions in the opposite direction. The magnetic field was designed to refocus the ions with the same mass-to-charge ratio to a single point on a photographic plate, regardless of their initial velocities. This velocity-focusing technique resulted in a series of lines on the photographic plate, each corresponding to a different isotope. [7][9][10]
Objective: To separate the isotopes of an element and determine their relative masses and abundances.
Apparatus:
-
Ion Source: A device to produce a beam of positively charged ions of the element under investigation. This was typically a discharge tube where a high voltage was applied to a low-pressure gas of the element or a volatile compound containing it.
-
Collimating Slits: A series of narrow slits to produce a fine, parallel beam of ions.
-
Electric Field: Two parallel plates with a high voltage across them, creating a uniform electric field perpendicular to the ion beam's path.
-
Magnetic Field: A large electromagnet producing a uniform magnetic field perpendicular to both the ion beam's path and the electric field.
-
Photographic Plate: A plate coated with a photographic emulsion to detect the focused ion beams.
-
High-Vacuum System: To ensure the ions could travel from the source to the detector without colliding with other gas molecules.
Methodology:
-
A sample of the element, in gaseous form, was introduced into the ion source.
-
A high-voltage discharge in the ion source ionized the gas, creating a stream of positive ions.
-
The ions were accelerated and passed through a series of collimating slits to form a narrow, well-defined beam.
-
The ion beam entered a region with a uniform electric field, which deflected the ions. Ions with different kinetic energies were deflected by different amounts, resulting in an energy-dispersed beam.
-
The dispersed beam then entered a uniform magnetic field, which deflected the ions in the opposite direction to the electric field. The radius of curvature of an ion's path in the magnetic field was dependent on its mass-to-charge ratio and velocity.
-
The geometry of the electric and magnetic fields was arranged such that all ions with the same mass-to-charge ratio, regardless of their initial velocity, were brought to a focus at a single point on the photographic plate.
-
The photographic plate was exposed to the ion beams for a period of time.
-
After development, the plate revealed a series of lines, each corresponding to a different isotope of the element. The position of each line indicated the mass-to-charge ratio of the isotope, and the intensity of the line was proportional to its relative abundance.
Diagram of Aston's Mass Spectrograph Workflow
Caption: Operational workflow of Aston's mass spectrograph.
Quantitative Properties of Oxygen Isotopes
The three stable isotopes of oxygen possess distinct nuclear properties that are crucial for their scientific applications. The following table summarizes the key quantitative data for oxygen-16, oxygen-17, and oxygen-18.
| Property | Oxygen-16 (¹⁶O) | Oxygen-17 (¹⁷O) | Oxygen-18 (¹⁸O) |
| Natural Abundance (%) | 99.757(16) | 0.038(1) | 0.205(14) |
| Atomic Mass (Da) | 15.99491461957 | 16.99913175650 | 17.99915961286 |
| Nuclear Spin (I) | 0 | 5/2 | 0 |
| Quadrupole Moment (barn) | 0 | -0.02578 | 0 |
| NMR Active | No | Yes | No |
Data sourced from various IUPAC and NIST databases.
Oxygen-17 in Modern Research: The Power of ¹⁷O NMR Spectroscopy
The most significant contemporary application of oxygen-17 stems from its unique nuclear property of having a non-zero nuclear spin (I = 5/2). This makes it the only stable oxygen isotope that is NMR active, opening up a powerful avenue for probing the local chemical environment of oxygen atoms in molecules.
Principles of ¹⁷O NMR Spectroscopy
¹⁷O NMR spectroscopy is a powerful tool for studying molecular structure, dynamics, and reaction mechanisms. However, it presents several challenges, primarily due to the low natural abundance of oxygen-17 and its quadrupolar nature, which can lead to broad spectral lines. Despite these challenges, advancements in NMR technology, including high-field magnets and sophisticated pulse sequences, have made ¹⁷O NMR an increasingly accessible and valuable technique.
The chemical shift in ¹⁷O NMR is highly sensitive to the electronic environment of the oxygen atom, providing detailed information about bonding, hybridization, and intermolecular interactions such as hydrogen bonding.
Generic Experimental Protocol for ¹⁷O NMR of Small Molecules
Objective: To acquire a ¹⁷O NMR spectrum of a small molecule to determine the chemical shifts of its oxygen atoms.
Materials and Equipment:
-
NMR Spectrometer: A high-field NMR spectrometer equipped with a broadband probe tuneable to the ¹⁷O frequency.
-
NMR Tube: A standard 5 mm or 10 mm NMR tube.
-
¹⁷O-enriched Sample (optional but often necessary): For many applications, isotopic enrichment of the sample with oxygen-17 is required to obtain a sufficiently strong signal.
-
Solvent: A deuterated solvent that does not contain oxygen, or a solvent with a known ¹⁷O chemical shift that does not overlap with the sample signals.
Methodology:
-
Sample Preparation:
-
If the sample is a liquid, it can be used neat or dissolved in a suitable deuterated solvent.
-
If the sample is a solid, it should be dissolved in a deuterated solvent to a high concentration.
-
For isotopically enriched samples, the synthesis or enrichment procedure is a critical first step.
-
-
Spectrometer Setup:
-
The NMR probe is tuned to the resonance frequency of ¹⁷O at the given magnetic field strength.
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
-
-
Data Acquisition:
-
A simple one-pulse experiment is often sufficient for initial investigations.
-
Pulse Width (pw): A 90° pulse is typically used to maximize the signal in a single scan.
-
Acquisition Time (at): This is the duration for which the free induction decay (FID) is recorded.
-
Recycle Delay (d1): The time between successive scans, which should be long enough to allow for relaxation of the ¹⁷O nuclei. Due to the often-short relaxation times of quadrupolar nuclei, this delay can be relatively short.
-
Number of Scans (ns): A large number of scans is usually required to achieve an adequate signal-to-noise ratio, especially for samples at natural abundance.
-
More advanced pulse sequences, such as spin-echo or those involving decoupling, may be used to improve spectral quality.
-
-
Data Processing:
-
The acquired FID is Fourier transformed to obtain the frequency-domain spectrum.
-
Phase correction is applied to ensure all peaks are in the absorptive mode.
-
Baseline correction may be necessary to obtain a flat baseline.
-
The chemical shifts of the observed signals are referenced to a standard, typically D₂O or H₂O.
-
Diagram of a Generic ¹⁷O NMR Experimental Workflow
Caption: A typical workflow for an ¹⁷O NMR experiment.
Conclusion
The journey of oxygen-17, from its first indirect observation in a landmark nuclear transmutation experiment to its crucial role in modern analytical techniques, highlights the profound impact of fundamental scientific discoveries. For researchers in chemistry, biology, and medicine, particularly in the realm of drug development, understanding the history and properties of this unique isotope is essential. The ability to directly probe oxygen environments using ¹⁷O NMR spectroscopy provides invaluable insights into molecular structure, function, and dynamics, continuing to fuel new discoveries and innovations.
References
- 1. newenergytimes.com [newenergytimes.com]
- 2. lindahall.org [lindahall.org]
- 3. Research Profile - Patrick Blackett | Lindau Mediatheque [mediatheque.lindau-nobel.org]
- 4. rinconeducativo.org [rinconeducativo.org]
- 5. rinconeducativo.org [rinconeducativo.org]
- 6. Aston's first mass spectrograph, c. 1919. | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]
- 7. Aston’s Mass Spectrograph.pdf [slideshare.net]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. uni-ulm.de [uni-ulm.de]
- 10. Aston Builds the First Mass Spectrograph and Discovers Isotopes | Research Starters | EBSCO Research [ebsco.com]
An In-depth Technical Guide to ¹⁷O-excess in Hydrology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stable isotope parameter ¹⁷O-excess and its application in hydrological studies. It is designed to furnish researchers, scientists, and professionals in drug development with a thorough understanding of the theoretical underpinnings, analytical methodologies, and practical applications of this innovative tracer.
Core Concepts of ¹⁷O-excess
The triple oxygen isotopes—¹⁶O, ¹⁷O, and ¹⁸O—serve as powerful tools in hydrological and climatological research due to their sensitivity to environmental conditions.[1] The parameter known as ¹⁷O-excess is a measure of the slight deviation in the abundance of ¹⁷O from a globally established relationship with ¹⁸O in meteoric waters.[2] This deviation provides unique insights into the kinetic fractionation processes that occur during the hydrological cycle.[3]
The ¹⁷O-excess is mathematically defined as:
¹⁷O-excess = [ln(δ¹⁷O + 1) - 0.528 * ln(δ¹⁸O + 1)] * 10⁶ [3]
This value is expressed in "per meg" units (1 per meg = 0.001‰).[3] The slope of 0.528 in the equation represents the reference slope of the Global Meteoric Water Line (GMWL) in a plot of ln(δ¹⁷O + 1) versus ln(δ¹⁸O + 1).[3][4] Therefore, the ¹⁷O-excess quantifies the degree to which a water sample deviates from this reference line.[4]
A key advantage of ¹⁷O-excess over the more traditional deuterium-excess (d-excess) is its relative insensitivity to temperature.[2][3] This characteristic makes ¹⁷O-excess a more direct proxy for the relative humidity at the moisture source region.[5][6] Consequently, it is a valuable tool for reconstructing past climate conditions and understanding the processes that govern the global water cycle.[2]
The primary factors influencing the ¹⁷O-excess in hydrological systems include:
-
Relative humidity at the moisture source: This is the dominant control, with lower relative humidity leading to higher ¹⁷O-excess in the evaporated water vapor.[3]
-
Evaporation and re-evaporation: Evaporation from water bodies and the re-evaporation of raindrops can significantly alter the ¹⁷O-excess of the remaining water.[1][4]
-
Moisture transport and mixing: The mixing of water vapor from different sources along transport paths can influence the final ¹⁷O-excess of precipitation.[4]
-
Condensation processes: While less sensitive to temperature than d-excess, the conditions during condensation, such as supersaturation in polar regions, can affect the ¹⁷O-excess.[4]
Quantitative Data on ¹⁷O-excess in Various Water Bodies
The following table summarizes typical ranges of ¹⁷O-excess values observed in different components of the hydrological cycle. These values are indicative and can vary based on specific geographic and climatic conditions.
| Water Body Type | Typical ¹⁷O-excess Range (per meg) | Key Influencing Factors | Reference(s) |
| Precipitation (Rainfall) | -26 to 72 | Relative humidity at source, re-evaporation of raindrops, convective activity. | [7][8][9] |
| Precipitation (Snowfall) | Higher positive values, e.g., up to 49.7 in firn core | Supersaturation effects during snow formation. | [4] |
| Groundwater | Variable, often reflecting local precipitation | Recharge processes, mixing with older groundwater. | [10] |
| River Water | Variable | Catchment-scale integration of precipitation, evaporation, and groundwater inputs. | [10] |
| Lake and Pond Water | Negative values, e.g., down to -144.4 | Significant kinetic fractionation due to evaporation. | [4] |
| Leaf Water | Negative values | Strong kinetic fractionation during transpiration. | [4] |
Experimental Protocols for ¹⁷O-excess Measurement
The precise measurement of ¹⁷O-excess is analytically challenging due to the low natural abundance of ¹⁷O (approximately 0.038%) and the small variations in its excess.[3][11] The two primary analytical techniques employed are Cavity Ring-Down Spectroscopy (CRDS) and Isotope Ratio Mass Spectrometry (IRMS).
Cavity Ring-Down Spectroscopy (CRDS)
CRDS has emerged as a more accessible method for ¹⁷O-excess analysis as it allows for direct measurement of water samples without the need for chemical conversion.[11][12]
Detailed Methodology:
-
Sample Preparation: Water samples should be filtered to remove any particulate matter. No chemical preservatives that could interfere with the spectral analysis should be added.[12]
-
Instrumentation Setup: A high-precision CRDS analyzer, such as a Picarro L2140-i, is required. The instrument should be equipped with a vaporizer to convert the liquid water sample into vapor for analysis.[13]
-
Calibration and Standardization: The analysis must be calibrated using internationally recognized water standards with known isotopic compositions, such as VSMOW2 (Vienna Standard Mean Ocean Water 2) and SLAP2 (Standard Light Antarctic Precipitation 2).[13] A multi-point calibration is recommended to ensure linearity over the range of expected sample values.
-
Sample Analysis:
-
An autosampler is used to inject a small aliquot of the water sample into the vaporizer.
-
The water vapor is then introduced into the optical cavity of the CRDS instrument.
-
The instrument measures the light absorption at specific wavelengths corresponding to the different water isotopologues (H₂¹⁶O, H₂¹⁷O, H₂¹⁸O, and HD¹⁶O).
-
Multiple injections of each sample are analyzed to ensure precision and to account for any memory effects between samples.[5]
-
-
Data Processing:
-
The raw absorption data is converted into isotopic ratios (¹⁷O/¹⁶O, ¹⁸O/¹⁶O, and D/H).
-
These ratios are then expressed in the standard delta (δ) notation relative to VSMOW.
-
The δ-values are normalized based on the measurements of the international standards.
-
Finally, the ¹⁷O-excess is calculated using the formula provided earlier.
-
Quality control filters are applied to the data, removing any measurements that fall outside of expected analytical ranges.[7]
-
Isotope Ratio Mass Spectrometry (IRMS)
IRMS is the traditional method for high-precision isotope analysis. For ¹⁷O-excess in water, it typically requires converting the water to a gas that can be analyzed by the mass spectrometer, most commonly oxygen (O₂).[11]
Detailed Methodology:
-
Sample Preparation (Water to O₂ Conversion):
-
Fluorination Method: This is a common and precise method. A small amount of water is reacted with a strong fluorinating agent, such as cobalt(III) fluoride (CoF₃), in a heated reaction vessel.[12] This reaction quantitatively converts the oxygen in the water to O₂ gas.
-
The resulting O₂ gas is cryogenically purified to remove any residual reactants or byproducts.
-
-
Instrumentation Setup: A dual-inlet IRMS is used for the highest precision. This allows for the direct comparison of the sample gas with a reference gas of known isotopic composition.
-
Calibration and Standardization: As with CRDS, the analysis is calibrated using international water standards that have undergone the same chemical conversion process as the samples.
-
Sample Analysis:
-
The purified O₂ gas from the sample is introduced into one of the inlets of the mass spectrometer.
-
The reference O₂ gas is introduced into the other inlet.
-
The mass spectrometer measures the ion beams corresponding to the different masses of the O₂ isotopologues (e.g., ¹⁶O¹⁶O, ¹⁶O¹⁷O, ¹⁶O¹⁸O).
-
The instrument rapidly alternates between measuring the sample and reference gas to minimize instrument drift and achieve high precision.
-
-
Data Processing:
-
The measured ion beam ratios are used to calculate the isotopic composition of the sample gas relative to the reference gas.
-
The results are then converted to the delta notation and normalized to the VSMOW-SLAP scale.
-
The ¹⁷O-excess is calculated from the normalized δ¹⁷O and δ¹⁸O values.
-
Mandatory Visualizations
Signaling Pathways and Logical Relationships
The following diagram illustrates the key processes in the hydrological cycle that influence the ¹⁷O-excess of precipitation.
Caption: Key processes influencing ¹⁷O-excess in the hydrological cycle.
Experimental Workflow
The following diagram outlines the general workflow for the analysis of ¹⁷O-excess in water samples using CRDS.
Caption: General experimental workflow for ¹⁷O-excess analysis by CRDS.
References
- 1. Balancing precision and throughput of δ17O and Δ’17O analysis of natural waters by Cavity Ringdown Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. amt.copernicus.org [amt.copernicus.org]
- 4. Review on Applications of 17O in Hydrological Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of δ18O, δ17O, and 17O-excess in Water by Off-Axis Integrated Cavity Output Spectroscopy and Isotope Ratio Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Underlying Climate Controls in Triple Oxygen (16 O, 17 O, 18 O) and Hydrogen (1 H, 2 H) Isotopes Composition of Rainfall (Central Pyrenees) [frontiersin.org]
- 7. Stable isotope compositions (δ2H, δ18O and δ17O) of rainfall and snowfall in the central United States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 10. Triple isotopes (δD, δ18O, δ17O) characteristic of river water and groundwater in an arid watershed from Qaidam Basin, Northwestern China: implications for hydrological cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. picarro.com [picarro.com]
- 12. d17O Stable Isotope and Oxygen Isotope Analysis of Water [radiocarbon.com]
- 13. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to Water-¹⁷O NMR Spectroscopy
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles, experimental methodologies, and applications of Water-¹⁷O Nuclear Magnetic Resonance (NMR) spectroscopy. It is designed to serve as a technical resource for professionals utilizing NMR techniques to investigate molecular structure, dynamics, and interactions in biological and chemical systems.
Core Principles of the Oxygen-17 Nucleus
Oxygen-17 (¹⁷O) is the only NMR-active stable isotope of oxygen, making it an indispensable probe for studying the role of water and oxygen-containing functional groups in various systems.[1][2] However, its practical application is challenging due to inherent properties that necessitate specific experimental approaches. The key nuclear properties of ¹⁷O are summarized in Table 1.
The most significant challenges in ¹⁷O NMR are its very low natural abundance (0.037%) and a small gyromagnetic ratio, which is approximately one-seventh that of ¹H.[3] These factors result in inherently low sensitivity, often requiring isotopic enrichment for practical study.[3][4]
Furthermore, ¹⁷O is a quadrupolar nucleus with a nuclear spin (I) of 5/2.[3] This non-spherical charge distribution interacts with local electric field gradients (EFGs), leading to a relaxation mechanism known as quadrupolar relaxation. This is the dominant relaxation pathway for ¹⁷O, resulting in broad spectral lines and providing a sensitive probe of the local electronic environment and molecular dynamics.[2][5]
Table 1: NMR Properties of the Oxygen-17 Nucleus
| Property | Value |
| Natural Abundance (%) | 0.037[3] |
| Nuclear Spin (I) | 5/2[3] |
| Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) | -3.628 |
| Quadrupole Moment (Q) (10⁻²⁸ m²) | -0.02558 |
| Larmor Frequency at 11.7 T (MHz) | 67.8 |
Key NMR Parameters for Water-¹⁷O
The ¹⁷O NMR spectrum of water is defined by several key parameters that are exquisitely sensitive to the local physical and chemical environment.
Chemical Shift (δ)
The ¹⁷O nucleus has a large chemical shift range of approximately 2000 ppm, making it highly sensitive to subtle changes in its local environment.[3] For water, the chemical shift is primarily influenced by hydrogen bonding, temperature, and the presence of solutes such as ions.
In studies of bound water in crystalline hydrates, ¹⁷O chemical shifts have been observed to span a range of nearly 50 ppm, demonstrating the potential to distinguish between different water environments even in complex systems.[3][6] The transition of water from a gaseous state to a liquid results in a significant downfield shift of +36.1 ppm, with a further +8 ppm shift upon freezing to ice, reflecting the increasing extent of hydrogen bonding.[7] The presence of various ions in aqueous solutions also systematically alters the water chemical shift.[8][9]
Table 2: Representative ¹⁷O Isotropic Chemical Shifts (δiso) of Water
| System | Isotropic Chemical Shift (δiso) (ppm) | Reference |
| Gas Phase (Isolated Molecule) | -36.1 (relative to liquid) | [7] |
| Liquid Water (Bulk) | 0 (Reference) | [10] |
| Ice | ~8 (relative to liquid) | [7] |
| Barium Chlorate Monohydrate | +20 | [6] |
| Sodium Perchlorate Monohydrate | -17 | [6] |
| La₂Mg₃(NO₃)₁₂ • 24H₂¹⁷O | -5 to +3 (four distinct sites) | [11] |
Quadrupolar Coupling
The interaction between the ¹⁷O nuclear quadrupole moment and the local electric field gradient (EFG) is described by the quadrupolar coupling constant (Cq) and the asymmetry parameter (η). These parameters provide detailed information about the symmetry of the charge distribution around the nucleus. For water, they are highly sensitive to the dynamics and geometry of hydrogen bonds.
In solid-state NMR, these parameters can be measured directly. For water in various solid hydrates, Cq values typically range from 6.6 to 7.4 MHz.[6][11] The Cq is affected by molecular motion; for instance, as temperature decreases, librational motions of the water molecule are reduced, leading to an increase in the measured Cq value.[12][13]
Table 3: ¹⁷O Quadrupolar Coupling Parameters for Water
| System | Cq (MHz) | η | Reference |
| D₂¹⁷O Ice | 6.66 ± 0.10 | 0.935 ± 0.01 | [14] |
| Liquid Water | ~7.9 to 8.3 | - | [6] |
| Barium Chlorate Monohydrate | 6.9 ± 0.1 (at 300 K) | 0.98 ± 0.05 | [12] |
| Barium Chlorate Monohydrate | 7.55 ± 0.10 (at 105 K) | 0.92 ± 0.05 | [12] |
| Solid Hydrates (General Range) | 6.6 to 7.35 | 0.72 to 0.86 | [6] |
| [Gd(DOTA)(H₂O)]⁻ Complex | 8.7 (effective) | - | [15][16] |
Relaxation Times (T₁, T₂)
For ¹⁷O in water, both the longitudinal (T₁) and transverse (T₂) relaxation times are dominated by the quadrupolar interaction. A key consequence is that these relaxation times are very short (typically in the millisecond range) and, unlike spin-½ nuclei, are independent of the external magnetic field strength.[5] This rapid relaxation leads to significant line broadening but also allows for rapid signal averaging due to the short recycle delays required.
Table 4: ¹⁷O Relaxation Times of Water in the Rat Brain
| Magnetic Field (T) | T₁ (ms) | T₂ (ms) | T₂* (ms) | Reference |
| 4.7 | 4.47 ± 0.14 | 3.03 ± 0.08 | 1.79 ± 0.04 | [5] |
| 9.4 | 4.84 ± 0.18 | 3.03 ± 0.09 | 1.80 ± 0.06 | [5] |
Experimental Methodologies
Successful Water-¹⁷O NMR spectroscopy hinges on careful sample preparation and the use of specialized instrumentation and pulse sequences.
Sample Preparation
-
Isotopic Enrichment: Due to the low natural abundance of ¹⁷O, isotopic enrichment is almost always necessary.[3] ¹⁷O-enriched water (H₂¹⁷O) is the most common starting material for labeling studies.[4] For solid-state NMR of hydrated crystals, samples are often prepared by recrystallization from ¹⁷O-enriched water.[11]
-
Sample Concentration and Volume: For solution-state NMR, typical sample concentrations for proteins are in the sub-millimolar to millimolar range. The required sample volume is typically around 0.6 mL for a standard 5 mm NMR tube.[17][18]
-
Solvent: Deuterated solvents are used to provide a field-frequency lock for the spectrometer.[18] Care must be taken to minimize residual H₂O, as this can interfere with the measurements.[17]
A General Experimental Workflow
The logical flow of a typical Water-¹⁷O NMR experiment, from conception to data interpretation, is illustrated below. This process highlights the critical steps of sample preparation, data acquisition using appropriate hardware and pulse sequences, and final analysis to extract key physical parameters.
Instrumentation and Pulse Sequences
-
High Magnetic Fields: The use of high magnetic fields (e.g., 18.8 T and above) is highly advantageous.[3] It increases sensitivity and improves resolution by spreading out the second-order quadrupolar broadening, which is inversely proportional to the field strength.[3][19]
-
Solid-State NMR Probes: For solid samples, Magic-Angle Spinning (MAS) probes are used to average out anisotropic interactions and narrow the spectral lines. Spinning frequencies of 14-23 kHz are common.[3][12]
-
Pulse Sequences:
-
Hahn-Echo: A simple (π/2 – τ – π – acquire) sequence is often used for one-dimensional spectra to refocus chemical shift evolution and overcome probe ringdown, which is crucial for broad signals.[3][12]
-
High-Resolution Solid-State Sequences: To overcome the second-order quadrupolar broadening that is not averaged by MAS, specialized techniques are employed. Multiple-Quantum MAS (MQMAS) and Satellite-Transition MAS (STMAS) are two-dimensional experiments that can provide high-resolution isotropic spectra, enabling the resolution of distinct ¹⁷O sites in solids.[3][19]
-
Interplay of Physical Properties and NMR Observables
The observed ¹⁷O NMR spectrum is a direct consequence of the nucleus's intrinsic properties and its interaction with the local molecular environment. The diagram below illustrates how fundamental nuclear characteristics and environmental factors translate into the measurable NMR parameters that provide insight into water's structure and dynamics.
Applications in Research and Drug Development
Water-¹⁷O NMR provides unique insights into systems where water plays a critical functional or structural role.
Characterizing Biomolecular Hydration
Water molecules at the interface of biomolecules, such as proteins and lipid membranes, are crucial for structure, stability, and function.[3][20] ¹⁷O NMR can distinguish between different populations of water—bulk water, confined water, and rigidly bound water—based on their distinct chemical shifts, relaxation times, and quadrupolar couplings.[10][21] This allows researchers to probe the dynamics of water molecules in different regions, such as the lipid headgroup region of a membrane, on timescales relevant to biological processes.[10]
Investigating Protein-Ligand Interactions
Understanding how potential drug candidates bind to their protein targets is a cornerstone of drug discovery.[22][23] Water-¹⁷O NMR can be a powerful tool for detecting and characterizing these interactions.[24] Many binding sites are hydrated, and the displacement of water molecules upon ligand binding can be monitored. By observing the ¹⁷O signal of water, one can detect ligand binding, map the binding interface, and even quantify binding affinity.[24][25] This approach is particularly valuable for studying weak or transient interactions that are difficult to characterize with other methods.
The workflow below outlines a common strategy for using water-ligand NMR experiments to screen for and validate binding partners.
Conclusion
Water-¹⁷O NMR spectroscopy, despite its inherent sensitivity challenges, offers a uniquely powerful window into the structure and dynamics of water. Its sensitivity to hydrogen bonding and local electrostatics makes it an invaluable tool for researchers in chemistry, biology, and materials science. For professionals in drug development, it provides a direct method to probe hydration at binding sites and characterize protein-ligand interactions.[1] As magnetic field strengths continue to increase and novel pulse sequences are developed, the applicability and impact of Water-¹⁷O NMR are poised to expand even further, solidifying its role as a critical technique for molecular-level investigation.
References
- 1. 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. High Resolution 17O NMR Spectroscopy of Structural Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. 17O relaxation time and NMR sensitivity of cerebral water and their field dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of ions on the 17O and 1H NMR chemical shifts of water - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 17O solid-state NMR spectroscopy of lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 17O NMR Investigation of Water Structure and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. pubs.aip.org [pubs.aip.org]
- 15. 17O nuclear quadrupole coupling constants of water bound to a metal ion: a gadolinium(III) case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sites.bu.edu [sites.bu.edu]
- 18. How to make an NMR sample [chem.ch.huji.ac.il]
- 19. pubs.acs.org [pubs.acs.org]
- 20. web.stanford.edu [web.stanford.edu]
- 21. Surprising Rigidity of Functionally Important Water Molecules Buried in the Lipid Headgroup Region - PMC [pmc.ncbi.nlm.nih.gov]
- 22. api.pageplace.de [api.pageplace.de]
- 23. creative-biostructure.com [creative-biostructure.com]
- 24. creative-biostructure.com [creative-biostructure.com]
- 25. NMR-based analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Water-17O as a Biological Tracer
Introduction
Oxygen is fundamental to aerobic life, playing a central role in energy metabolism. The ability to track oxygen's journey through biological systems provides invaluable insights into cellular function, health, and disease. Water enriched with the stable isotope Oxygen-17 (H₂¹⁷O) has emerged as a powerful, non-invasive tracer for quantitatively probing metabolic processes in vivo. Unlike radioactive isotopes, the stable nature of ¹⁷O makes it safe for longitudinal studies in both preclinical and clinical research. This guide provides a comprehensive overview of the principles, applications, and methodologies associated with Water-¹⁷O as a biological tracer, tailored for researchers, scientists, and professionals in drug development.
Oxygen has three stable isotopes, but only ¹⁷O possesses a nuclear spin (I = 5/2), making it detectable by Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] Despite its very low natural abundance (0.037%), advancements in isotopic enrichment and high-field MRI technology have established ¹⁷O as a unique tool for direct and quantitative assessment of oxygen metabolism and water dynamics.[3][4]
Core Principles of ¹⁷O Detection
The primary methods for detecting ¹⁷O in biological systems are ¹⁷O NMR spectroscopy and Magnetic Resonance Imaging (MRI). The key advantage of these techniques is their ability to directly monitor molecules containing the ¹⁷O isotope.
¹⁷O Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹⁷O nucleus has a non-zero quadrupole moment, which leads to very short T1 and T2 relaxation times, typically in the range of milliseconds.[2] This property, while causing broad resonance lines, allows for rapid signal averaging.[3] A significant benefit is that ¹⁷O relaxation times are largely independent of the magnetic field strength, enabling a substantial gain in sensitivity at high and ultrahigh magnetic fields.[2][5] This sensitivity is crucial for detecting the small concentrations of ¹⁷O-labeled compounds in vivo.
¹⁷O Magnetic Resonance Imaging (MRI): ¹⁷O MRI allows for the spatial mapping of ¹⁷O-labeled water concentration. This technique is central to measuring regional metabolic rates.[6] Due to the short T2 relaxation time, specialized rapid imaging sequences like Ultrashort Echo Time (UTE) or Zero Echo Time (ZTE) are often recommended to capture the fast-decaying signal efficiently.[7][8] The signal intensity in ¹⁷O MRI is directly proportional to the quantity of H₂¹⁷O, allowing for quantitative measurements of its production and washout.[6]
Table 1: Properties of Stable Oxygen Isotopes
| Property | ¹⁶O | ¹⁷O | ¹⁸O |
| Natural Abundance (%) | 99.762 | 0.038 | 0.200 |
| Nuclear Spin (I) | 0 | 5/2 | 0 |
| NMR Active | No | Yes | No |
| Quadrupole Moment (Q) | 0 | -2.578 x 10⁻²⁶ cm² | 0 |
Key Applications in Biological Research
The unique properties of ¹⁷O make it an ideal tracer for several key biological investigations, most notably for quantifying oxygen consumption and water transport.
Cerebral Metabolic Rate of Oxygen (CMRO₂) Consumption
The most significant application of ¹⁷O is the direct and non-invasive quantification of the cerebral metabolic rate of oxygen (CMRO₂).[2] This is achieved by having the subject inhale ¹⁷O-labeled oxygen gas (¹⁷O₂). Within the mitochondria, the inhaled ¹⁷O₂ is consumed during cellular respiration, producing ¹⁷O-labeled water (H₂¹⁷O).[4] By dynamically tracking the increase in the H₂¹⁷O signal in the brain using ¹⁷O MRI or MRS, the rate of oxygen consumption can be calculated directly.[4][9] This provides a quantitative measure of mitochondrial function and tissue energetics.[4][10] This technique has been successfully applied to study brain metabolism in various animal models, including rats and mice, and has been demonstrated in humans.[4][5][9]
Cerebral Blood Flow (CBF) and Perfusion
¹⁷O-labeled water can be used as a freely diffusible tracer to measure tissue perfusion and Cerebral Blood Flow (CBF).[2] This is typically done by administering a bolus injection of H₂¹⁷O into the bloodstream and monitoring its washout from the tissue of interest.[2][11] More recently, a completely non-invasive method has been developed where the metabolically produced H₂¹⁷O (from ¹⁷O₂ inhalation) itself serves as an endogenous perfusion tracer.[4][11] The decay rate of this metabolic water signal after the cessation of ¹⁷O₂ inhalation can be used to determine CBF, allowing for the simultaneous measurement of both CMRO₂ and CBF from a single experiment.[4][11]
Water Transport and Aquaporin Function
Water dynamics across cell membranes are critical for cellular homeostasis. ¹⁷O-labeled water is an invaluable tool for studying the function of aquaporins (AQPs), the cell's water channels.[12][13] By tracking the movement of H₂¹⁷O, researchers can assess water permeability in cells and tissues, providing insights into the role of specific aquaporins in physiological and pathological processes, such as edema in brain tumors.[12][14] This approach can help elucidate the pathophysiology of diseases related to abnormal water dynamics.[8][15]
Isotope-Assisted Metabolic Flux Analysis (iMFA)
Isotope-assisted Metabolic Flux Analysis (iMFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[16][17] While commonly performed with ¹³C-labeled substrates, ¹⁷O-labeled compounds can also be used to trace the flow of oxygen atoms through metabolic pathways.[18] By providing an ¹⁷O-labeled nutrient and measuring the isotopic enrichment in downstream metabolites, a quantitative map of metabolic activity can be constructed.[17][18] This is particularly useful for dissecting complex and interconnected pathways like the TCA cycle.[16]
Quantitative Data Summary
The quantitative nature of ¹⁷O tracing is a key advantage. The tables below summarize typical values obtained in preclinical and clinical studies.
Table 2: Representative CMRO₂ Values Measured by ¹⁷O MRI
| Subject/Model | Brain Region | Magnetic Field | CMRO₂ (μmol/g/min) | Reference |
| Rat (α-chloralose anesthesia) | Whole Brain | 9.4 T | 2.19 ± 0.14 | [5] |
| Human (Healthy Volunteer) | Gray Matter | 7.0 T | 2.36 ± 0.22 | [9] |
| Human (Healthy Volunteer) | White Matter | 7.0 T | 0.75 ± 0.10 | [9] |
| Mouse (Amyloidosis Model) | Whole Brain | 11.7 T | Significantly lower than wild-type | [7] |
Table 3: Comparison of ¹⁷O Tracers and Their Primary Applications
| Tracer | Administration Route | Biological Parameter Measured | Principle |
| ¹⁷O₂ Gas | Inhalation | CMRO₂, OEF, CBF (indirectly) | Measures the rate of metabolic H₂¹⁷O production from cellular respiration.[4] |
| H₂¹⁷O Water | Intravascular Injection | CBF, Water Permeability | Measures the washout rate of an inert, diffusible tracer from tissue.[2][11] |
| ¹⁷O-labeled Glucose | Intravenous Injection | Glucose Metabolism | Traces the metabolic fate of glucose through pathways like glycolysis and the TCA cycle.[19] |
Experimental Protocols
Detailed and rigorous experimental design is crucial for successful ¹⁷O tracing studies. Below are generalized protocols for the two most common applications.
Protocol 1: In Vivo Measurement of CMRO₂ via ¹⁷O₂ Inhalation
-
Animal Preparation: The subject (e.g., a rat anesthetized with α-chloralose) is placed in an MRI-compatible cradle.[5] Physiological parameters (respiration, temperature) are monitored throughout the experiment.
-
Baseline Imaging: A baseline ¹⁷O MRI/MRS scan is acquired to measure the natural abundance H₂¹⁷O signal in the brain.[5]
-
¹⁷O₂ Inhalation: The subject inhales a gas mixture containing ¹⁷O₂ (typically 70% enrichment) for a short duration (e.g., 2 minutes).[5]
-
Dynamic ¹⁷O MRI/MRS: ¹⁷O signals are acquired continuously and rapidly before, during, and after the inhalation period to track the dynamic change in H₂¹⁷O concentration.[4][5]
-
Arterial Input Function (AIF): The ¹⁷O enrichment in the arterial blood is measured, often using a small blood sample or an external detector coil placed over an artery, to determine the tracer delivery function.[5]
-
Data Analysis: The change in brain H₂¹⁷O concentration over time is fitted to a metabolic model (e.g., a 3-phase model) to calculate the rate of H₂¹⁷O production, which directly corresponds to CMRO₂.[7]
Protocol 2: In Vivo Measurement of CBF via H₂¹⁷O Injection
-
Tracer Preparation: A bolus of ¹⁷O-enriched water (e.g., 1 mL of 17% enriched H₂¹⁷O in PBS) is prepared for injection.[19]
-
Animal Preparation: A catheter is placed for intravenous injection. The subject is positioned in the MRI scanner.
-
Baseline Imaging: Pre-injection ¹⁷O images are acquired to establish a baseline signal.
-
Bolus Injection & Dynamic Imaging: The H₂¹⁷O bolus is injected, and rapid, dynamic ¹⁷O MRI scans are initiated simultaneously to monitor the arrival and subsequent washout of the tracer from the brain tissue.[2][11]
-
Data Analysis: The signal intensity decay curve in the region of interest is fitted to an exponential function. The decay rate constant (k) is used to quantify CBF, often with a correction factor derived from calibration experiments.[4][11]
Visualizations: Pathways and Workflows
References
- 1. news-medical.net [news-medical.net]
- 2. In vivo 17O NMR approaches for brain study at high field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Abundance 17O NMR Spectroscopy of Rat Brain In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo 17O MRS Imaging – Quantitative Assessment of Regional Oxygen Consumption and Perfusion Rates in Living Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of 17O NMR approach for fast imaging of cerebral metabolic rate of oxygen in rat brain at high field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative 17O imaging towards oxygen consumption study in tumor bearing mice at 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Magnetic Resonance Water Tracer Imaging Using 17O-Labeled Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsna.org [pubs.rsna.org]
- 10. In vivo17O MRS imaging - Quantitative assessment of regional oxygen consumption and perfusion rates in living brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo measurement of CBF using 17O NMR signal of metabolically produced H217O as a perfusion tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for studying mammalian aquaporin biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Expression and Function of Water Channels (Aquaporins) in Migrating Malignant Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Magnetic Resonance Water Tracer Imaging Using 17 O-Labeled Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interpreting metabolic complexity via isotope-assisted metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 19. nationalmaglab.org [nationalmaglab.org]
An In-depth Technical Guide to Isotopic Enrichment Processes for Water-17O
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core processes involved in the isotopic enrichment of Water-17O (H₂¹⁷O). Given its significance as a tracer in various scientific fields, including drug development and metabolic research, understanding the methodologies for its enrichment from its natural abundance of approximately 0.037% is crucial. This document delves into the principles, experimental protocols, and comparative data of the primary enrichment techniques.
Fractional Distillation
Fractional distillation is the most commonly cited and commercially viable method for the enrichment of Water-¹⁷O. This process leverages the slight differences in the boiling points of water isotopologues (H₂¹⁶O, H₂¹⁷O, and H₂¹⁸O). H₂¹⁷O has a slightly higher boiling point than H₂¹⁶O, allowing for its separation through a multi-stage distillation process.
1.1. Principles of Separation
The separation is based on the principle that during the phase transition from liquid to vapor, the vapor phase becomes slightly enriched in the more volatile component (in this case, H₂¹⁶O), while the remaining liquid phase becomes enriched in the less volatile components (H₂¹⁷O and H₂¹⁸O). By cascading this process through a fractionating column with a large number of theoretical plates, a high level of enrichment can be achieved.
1.2. Experimental Protocol: Fractional Distillation of this compound
A typical experimental setup for the fractional distillation of water for ¹⁷O enrichment involves a multi-stage distillation column. While specific industrial setups are proprietary, the following protocol outlines the general laboratory-scale procedure.
Materials and Equipment:
-
Natural abundance water (feed water)
-
Fractionating column (e.g., packed column with structured packing or bubble-cap trays)
-
Reboiler (heating element at the bottom of the column)
-
Condenser (at the top of the column to liquefy the vapor)
-
Reflux system
-
Collection vessels for enriched and depleted fractions
-
Vacuum pump (optional, for distillation under reduced pressure)
-
Temperature and pressure sensors
-
Analytical instrumentation for isotopic analysis (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy)
Procedure:
-
Column Setup: The fractionating column is assembled vertically. The reboiler is placed at the bottom, and the condenser is connected to the top.
-
Feed Introduction: The feed water is introduced into the column, typically at a midpoint.
-
Heating and Vaporization: The reboiler heats the water at the bottom of the column, causing it to vaporize.
-
Vapor-Liquid Contact: The vapor rises through the column, coming into contact with the descending condensed liquid (reflux) on the packing material or trays. At each stage (theoretical plate), isotopic exchange occurs, with H₂¹⁶O preferentially moving to the vapor phase.
-
Condensation and Reflux: The vapor reaching the top of the column is cooled by the condenser and turns back into a liquid. A portion of this liquid (reflux) is returned to the column to continue the enrichment process, while the remainder (distillate), which is depleted in ¹⁷O, is collected.
-
Enriched Product Collection: The liquid at the bottom of the column becomes progressively enriched in H₂¹⁷O and H₂¹⁸O. This enriched fraction is periodically or continuously withdrawn from the reboiler.
-
Process Control: The temperature gradient along the column and the reflux ratio are carefully controlled to optimize the separation efficiency. Distillation can be performed under vacuum to lower the boiling points of the water isotopologues, which can enhance the separation factor.
-
Analysis: The isotopic composition of the collected fractions is determined using GC-MS or NMR spectroscopy to monitor the enrichment level.[1][2]
1.3. Quantitative Data
The following table summarizes the quantitative data associated with the fractional distillation of this compound.
| Parameter | Value | Reference |
| Natural Abundance of ¹⁷O | 0.037% - 0.04% | |
| Achievable Enrichment | Up to ~90% | [1][2] |
| Separation Factor (α) for H₂¹⁷O/H₂¹⁶O | Slightly greater than 1 (temperature and pressure dependent) | |
| Column Height | Can range from meters in laboratory setups to tens of meters in industrial plants. | |
| Operating Pressure | Atmospheric or vacuum |
1.4. Workflow Diagram
Chemical Exchange
Chemical exchange processes for isotopic enrichment rely on the slight differences in the equilibrium constants of isotopic exchange reactions. While extensively used for deuterium (heavy water) production, its application for ¹⁷O enrichment in water is less documented in publicly available literature. The Girdler-Sulfide process serves as a prime example of this technology for hydrogen isotopes and its principles can be conceptually extended to oxygen isotopes.
2.1. Principles of Separation
This method involves a reversible chemical reaction between two different compounds, one of which is water, where the isotopes of oxygen can be exchanged. The equilibrium of this exchange reaction is temperature-dependent. By cycling the compounds between two different temperatures, a separation of isotopes can be achieved.
A hypothetical chemical exchange reaction for ¹⁷O enrichment could be: H₂¹⁶O + C¹⁷O₂ ⇌ H₂¹⁷O + C¹⁶O₂
The equilibrium constant for this reaction would determine the feasibility and efficiency of the separation.
2.2. The Girdler-Sulfide (GS) Process: An Analogy for Chemical Exchange
The GS process is a well-established industrial method for producing heavy water (D₂O) and illustrates the principles of chemical exchange.[1][2] It utilizes the isotopic exchange of deuterium between water and hydrogen sulfide (H₂S).
Process Description: The process uses a pair of tall towers, a "cold tower" operating at a lower temperature and a "hot tower" at a higher temperature.
-
Feed Water Entry: Natural water enters the top of the cold tower.
-
Counter-current Flow: Hydrogen sulfide gas flows upwards, counter-current to the descending water.
-
Isotopic Exchange in Cold Tower: In the cold tower, the equilibrium of the exchange reaction favors the movement of deuterium from the H₂S gas to the liquid water, thus enriching the water.
-
Transfer to Hot Tower: The now deuterium-enriched water is fed to the top of the hot tower.
-
Isotopic Exchange in Hot Tower: In the hot tower, the equilibrium shifts, favoring the transfer of deuterium from the water back to the H₂S gas. This regenerates the H₂S for reuse in the cold tower and further enriches the water that continues down the hot tower.
-
Cascaded Enrichment: The process is cascaded, with the enriched water from one stage becoming the feed for the next, leading to progressively higher concentrations of heavy water.
2.3. Conceptual Diagram of a Dual-Temperature Chemical Exchange Process
Laser Isotope Separation (LIS)
Laser Isotope Separation is a more advanced technology that offers high separation factors in a single step. It exploits the subtle differences in the absorption spectra of isotopologues. For water, this would involve selectively exciting H₂¹⁷O molecules with a precisely tuned laser, followed by a separation step. Two main LIS techniques are Atomic Vapor Laser Isotope Separation (AVLIS) and Molecular Laser Isotope Separation (MLIS). For water, MLIS would be the relevant approach.
3.1. Principles of Separation
The core principle of MLIS is the selective vibrational excitation of molecules containing the desired isotope.
-
Selective Excitation: A laser is tuned to a specific wavelength that is only absorbed by H₂¹⁷O molecules, exciting them to a higher vibrational state. H₂¹⁶O and H₂¹⁸O molecules remain in their ground state as they do not absorb light at this specific wavelength.
-
Separation: Once selectively excited, the H₂¹⁷O molecules can be separated from the unexcited molecules. This can be achieved through several methods:
-
Photodissociation: A second laser can be used to provide enough energy to break the chemical bonds of the vibrationally excited H₂¹⁷O molecules, forming new chemical species that can be easily separated.
-
Chemical Reaction: The excited H₂¹⁷O molecules may have a higher reactivity towards a specific chemical agent, allowing for their selective removal.
-
3.2. Experimental Setup
A general experimental setup for MLIS of water would involve:
-
Vaporization Chamber: To convert liquid water into a gaseous state.
-
Tunable Lasers: One or more lasers that can be precisely tuned to the vibrational frequency of the O-H bond in H₂¹⁷O.
-
Reaction/Separation Chamber: Where the laser-excited molecules are separated.
-
Collection System: To collect the enriched and depleted fractions.
Detailed experimental protocols and quantitative data for the laser isotope separation of Water-¹⁷O are not widely available in open literature, as this technology is often proprietary and has been primarily developed for other isotopes like uranium.
3.3. Conceptual Diagram of a Laser Isotope Separation Process
Other Potential Methods
Cryogenic Distillation: Similar to fractional distillation of water, cryogenic distillation of liquefied gases like oxygen or carbon monoxide could potentially be used for ¹⁷O enrichment. However, this would involve converting water to the target gas and then back, adding complexity and cost.
Analysis and Characterization of Enriched this compound
Accurate determination of the ¹⁷O enrichment level is critical. The primary analytical techniques employed are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates different components of a sample followed by mass analysis to determine the isotopic composition.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁷O is an NMR-active nucleus. The chemical shift and signal intensity in ¹⁷O NMR spectra can be used to quantify the enrichment level.[1]
5.1. Experimental Protocol: NMR Analysis of Enriched this compound
Materials:
-
¹⁷O-enriched water sample
-
NMR spectrometer equipped for ¹⁷O detection
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃) for locking, if necessary
Procedure:
-
Sample Preparation: A known amount of the ¹⁷O-enriched water is placed in an NMR tube. A deuterated solvent may be added for field frequency locking.
-
Spectrometer Setup: The NMR spectrometer is tuned to the ¹⁷O frequency.
-
Data Acquisition: A ¹⁷O NMR spectrum is acquired. The parameters (e.g., pulse width, acquisition time, number of scans) are optimized to obtain a good signal-to-noise ratio.
-
Data Analysis: The area of the ¹⁷O water peak is integrated. The enrichment level can be determined by comparing the integral to that of a standard with a known ¹⁷O concentration or by using other quantitative NMR methods.
Summary and Comparison of Enrichment Processes
| Process | Principle | Advantages | Disadvantages |
| Fractional Distillation | Difference in boiling points of isotopologues. | Well-established technology, commercially viable for large-scale production. | High energy consumption, requires tall columns, relatively low separation factor per stage. |
| Chemical Exchange | Temperature-dependent equilibrium of isotopic exchange reactions. | Potentially lower energy consumption than distillation, high throughput. | Requires handling of corrosive or toxic chemicals (e.g., H₂S), complex process control, limited data for ¹⁷O. |
| Laser Isotope Separation | Selective excitation of H₂¹⁷O molecules with a laser. | High separation factor in a single step, potentially lower energy consumption. | Technologically complex, high capital cost for lasers and vacuum systems, limited publicly available data for water. |
Conclusion
The enrichment of Water-¹⁷O is a critical process for advancing research in various scientific and medical fields. Fractional distillation remains the most established and widely used method for producing highly enriched H₂¹⁷O. While chemical exchange and laser isotope separation present potential advantages in terms of efficiency and separation factors, their application specifically for Water-¹⁷O is not as well-documented in the public domain. Further research and development in these areas could lead to more cost-effective and efficient methods for producing this valuable isotopic tracer. The choice of enrichment method ultimately depends on the desired enrichment level, production scale, and economic considerations.
References
Methodological & Application
Measuring Cerebral Blood Flow Using ¹⁷O-Labeled Water: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate measurement of cerebral blood flow (CBF) is critical for understanding brain function, pathophysiology, and the efficacy of therapeutic interventions. Oxygen-17 (¹⁷O) magnetic resonance imaging (MRI) using ¹⁷O-labeled water (H₂¹⁷O) has emerged as a powerful technique for the quantitative assessment of CBF. As a stable, non-radioactive isotope, ¹⁷O offers a safe and repeatable method for measuring tissue perfusion. This document provides detailed application notes and experimental protocols for utilizing H₂¹⁷O to measure CBF, intended for researchers, scientists, and professionals in drug development.
Water labeled with ¹⁷O acts as a freely diffusible tracer, similar to [¹⁵O]-water used in positron emission tomography (PET), which is considered a gold standard for CBF measurement.[1][2][3] The key principle involves tracking the dynamic changes in H₂¹⁷O concentration in the brain tissue following its administration. This can be achieved through two main approaches: direct detection of the ¹⁷O nucleus or indirect detection via its effect on the proton (¹H) MRI signal.[4][5]
Principle of Measurement
The fundamental principle of using H₂¹⁷O for CBF measurement lies in the Fick principle of tracer kinetics. Following the introduction of H₂¹⁷O into the bloodstream, it rapidly distributes throughout the brain tissue. The rate of its accumulation and subsequent washout from the brain is directly proportional to the rate of blood flow.
There are two primary methods for introducing the ¹⁷O tracer:
-
Exogenous Tracer Administration: ¹⁷O-labeled water is administered directly into the bloodstream, typically via an intravenous or intra-arterial injection.[6][7] The temporal change in H₂¹⁷O concentration in the brain is then monitored to calculate CBF.[6][8] This method provides a direct measure of perfusion.
-
Endogenous Tracer Generation: The subject inhales ¹⁷O-labeled oxygen gas (¹⁷O₂).[6][7] Through cellular respiration in the mitochondria, this ¹⁷O₂ is metabolically converted into H₂¹⁷O.[6][7] The subsequent washout of this metabolically produced water is then used to infer CBF.[6] This approach offers the unique advantage of potentially allowing for the simultaneous measurement of both CBF and the cerebral metabolic rate of oxygen (CMRO₂).[4][6]
The detection of H₂¹⁷O in the brain can be performed using:
-
Direct ¹⁷O MRI/MRS: This method directly measures the nuclear magnetic resonance signal from the ¹⁷O nuclei. It requires specialized hardware, including an MRI scanner equipped for ¹⁷O detection.[4]
-
Indirect ¹H MRI: This more widely accessible method detects the effect of the ¹⁷O nucleus on the relaxation times (T₂ or T₁ρ) of neighboring water protons.[4][5][9] The scalar coupling between ¹⁷O and ¹H shortens the proton T₂, leading to a detectable signal change in T₂-weighted images.[5][9]
Key Advantages of the H₂¹⁷O Tracer Method:
-
Freely Diffusible Tracer: H₂¹⁷O is a freely diffusible tracer, providing a more accurate measure of tissue perfusion compared to intravascular contrast agents.[1]
-
Non-Radioactive: The use of a stable isotope avoids the challenges associated with radioactive tracers, such as radiation exposure and the need for an on-site cyclotron.[2]
-
Repeatable Measurements: The non-invasive nature and safety of H₂¹⁷O allow for repeated measurements in the same subject, which is crucial for longitudinal studies and drug development.
-
Potential for Simultaneous CMRO₂ Measurement: The endogenous tracer method opens the possibility of measuring both blood flow and oxygen metabolism in a single experiment.[6][7]
Experimental Protocols
The following are generalized protocols for measuring CBF using H₂¹⁷O. Specific parameters will need to be optimized based on the animal model, MRI system, and experimental goals.
Protocol 1: Exogenous H₂¹⁷O Administration in a Rodent Model
This protocol describes the measurement of CBF following an intravenous bolus injection of H₂¹⁷O.
1. Animal Preparation:
- Anesthetize the animal (e.g., isoflurane) and maintain its physiological parameters (temperature, respiration) throughout the experiment.
- Place a catheter in the femoral vein for the administration of H₂¹⁷O.
- For quantitative modeling, an arterial line in the femoral artery may be necessary to obtain the arterial input function (AIF).[1]
- Secure the animal in an MRI-compatible stereotaxic frame to minimize motion artifacts.
2. MRI Acquisition:
- Position the animal in the MRI scanner.
- Acquire anatomical reference images (e.g., T₂-weighted).
- Set up a dynamic imaging sequence to monitor the change in signal intensity over time. For indirect detection, a rapid T₂-weighted sequence such as echo-planar imaging (EPI) or a fast spin-echo (FSE) sequence is suitable.[1][10]
- Begin the dynamic scan to establish a stable baseline signal.
3. H₂¹⁷O Administration and Data Acquisition:
- After a baseline period, inject a bolus of ¹⁷O-labeled water (e.g., 20 atom% H₂¹⁷O, 1 mL/kg) intravenously.[11]
- Continue dynamic MRI acquisition to capture the wash-in and washout of the tracer in the brain. The total scan duration should be sufficient to observe the signal return to near baseline (e.g., 5 minutes).[11]
4. Data Analysis:
- Perform motion correction on the dynamic image series.
- Select regions of interest (ROIs) in different brain areas (e.g., cortex, white matter).
- Extract the time-course of the signal intensity change within each ROI.
- Convert the signal change to H₂¹⁷O concentration. For indirect methods, this requires calibration or can be based on the known relaxivity of H₂¹⁷O.[12]
- Apply a kinetic model to the tissue concentration curve (and the arterial input function if available) to calculate CBF. A common approach is the one-tissue compartment model.[1][3]
Protocol 2: Endogenous H₂¹⁷O Generation via ¹⁷O₂ Inhalation
This protocol outlines the measurement of CBF from the washout of metabolically produced H₂¹⁷O.
1. Animal Preparation:
- Similar to Protocol 1, anesthetize and physiologically monitor the animal.
- Connect the animal to a specialized, minimal-volume breathing circuit that allows for the precise delivery of ¹⁷O₂ gas.[13]
2. MRI Acquisition:
- Position the animal and acquire anatomical scans as in Protocol 1.
- Use a dynamic ¹⁷O MRS or a sensitive indirect ¹H MRI sequence to monitor the H₂¹⁷O signal.
3. ¹⁷O₂ Administration and Data Acquisition:
- Begin the dynamic scan to establish a baseline.
- Administer a short inhalation of ¹⁷O₂ gas (e.g., for a few minutes).[6]
- After cessation of ¹⁷O₂ inhalation, continue to acquire dynamic scans to monitor the decay of the metabolically produced H₂¹⁷O signal.[6]
4. Data Analysis:
- Isolate the signal from the metabolically generated H₂¹⁷O.
- Fit the decay portion of the H₂¹⁷O time-course curve to an exponential function. The decay rate constant (k) is proportional to CBF.[6]
- An empirically derived correction factor can be used to convert the decay rate constant to an absolute CBF value (e.g., CBF ≈ 1.86 × k in rats).[6][7]
Data Presentation
Quantitative data from H₂¹⁷O CBF measurements can be summarized for clear comparison.
| Parameter | Gray Matter | White Matter | Whole Brain | Reference |
| CBF (mL/100g/min) - ¹⁵O-PET (Human) | 53.9 ± 11 | - | 44.2 ± 9 | [2] |
| CBF (mL/100g/min) - ASL MRI (Human) | 54.1 ± 10 | - | 41.5 ± 9 | [2] |
| CBF (mL/100g/min) - ¹⁷O MRI (Cat, Pentobarbital Anesthesia) | - | - | 38 ± 15 | [14] |
| CBF (mL/min/100g) - ¹⁷O MRI (Dog, Varying pCO₂) | 29 to 106 | - | - | [9] |
| CMRO₂ (µmol/g/min) - ¹⁷O MRI (Swine) | - | - | 1.23 ± 0.26 | [13] |
| Brain-Blood Partition Coefficient (λ) of Water (Human) | 1.03 mL/mL | 0.86 mL/mL | 0.95 mL/mL | [3] |
Visualizations
Experimental Workflow for Exogenous H₂¹⁷O CBF Measurement
Caption: Workflow for CBF measurement using exogenous H₂¹⁷O.
Principle of Indirect ¹H Detection of H₂¹⁷O
Caption: Indirect detection of H₂¹⁷O via its effect on proton T₂ relaxation.
Conclusion
The use of ¹⁷O-labeled water as a tracer for measuring cerebral blood flow offers a robust, safe, and quantitative method for neuroimaging research and drug development. Both exogenous administration and endogenous generation techniques provide valuable insights into brain perfusion and metabolism. The protocols and data presented here serve as a comprehensive guide for implementing this advanced imaging technique. With the growing availability of high-field MRI systems, the application of ¹⁷O MRI is poised to significantly contribute to our understanding of brain physiology in health and disease.
References
- 1. Magnetic Resonance Water Tracer Imaging Using 17O-Labeled Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. TPC - Blood flow in the brain [turkupetcentre.net]
- 4. In vivo 17O NMR approaches for brain study at high field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indirect Proton MR Imaging and Kinetic Analysis of 17O-Labeled Water Tracer in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo measurement of CBF using 17O NMR signal of metabolically produced H217O as a perfusion tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo 17O MRS Imaging – Quantitative Assessment of Regional Oxygen Consumption and Perfusion Rates in Living Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo measurement of cerebral oxygen consumption and blood flow using 17O magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proton NMR imaging of cerebral blood flow using H2(17)O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of local cerebral blood flow by magnetic resonance imaging: in vivo autoradiographic strategy using 17O-labeled water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indirect MRI of 17 o-labeled water using steady-state sequences: Signal simulation and preclinical experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MRI of focal cerebral ischemia using 17O‐labeled water | Semantic Scholar [semanticscholar.org]
- 13. Estimation of the regional cerebral metabolic rate of oxygen consumption with proton detected 17O MRI during precision 17O2 inhalation in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous measurement of cerebral oxygen consumption and blood flow using 17O and 19F magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo ¹⁷O MRI in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxygen-17 (¹⁷O) Magnetic Resonance Imaging (MRI) is a powerful, non-invasive technique for in vivo assessment of tissue bioenergetics and perfusion. As the only stable and MR-detectable oxygen isotope, ¹⁷O serves as a unique tracer to directly measure the cerebral metabolic rate of oxygen (CMRO₂), a key indicator of tissue viability and function, and cerebral blood flow (CBF). Its application in preclinical rodent models is invaluable for studying a wide range of neurological disorders, including stroke, neurodegenerative diseases, and cancer, as well as for evaluating the efficacy of novel therapeutics.
This document provides detailed protocols for conducting in vivo ¹⁷O MRI in rodent models to measure both CMRO₂ and CBF. It includes comprehensive information on animal preparation, tracer administration, MRI data acquisition, and analysis, along with quantitative data from various studies to facilitate experimental design and comparison.
I. Measurement of Cerebral Metabolic Rate of Oxygen (CMRO₂)
The protocol for CMRO₂ measurement involves the inhalation of ¹⁷O-enriched oxygen gas (¹⁷O₂) and subsequent detection of the metabolically produced ¹⁷O-labeled water (H₂¹⁷O) signal in the brain.
Experimental Protocol
-
Animal Preparation:
-
Anesthesia: Anesthesia is crucial to minimize animal movement and stress.[1][2][3] Isoflurane is a commonly used inhalant anesthetic (e.g., 1.5-2.5% for induction, 1-1.5% for maintenance) delivered in a mixture of air and oxygen.[3] Injectable anesthetics can also be used, but their effects on cerebral physiology should be considered.[1]
-
Physiological Monitoring: Throughout the experiment, it is essential to monitor and maintain stable physiological conditions, including body temperature (using a heated water or air system), respiration rate, and heart rate.[4][5]
-
Cannulation (Optional): For arterial blood sampling to determine the arterial input function, cannulation of the femoral artery may be performed.
-
-
¹⁷O₂ Gas Administration:
-
A specialized closed-circuit or rebreathing gas delivery system is required to efficiently administer the expensive ¹⁷O₂ gas.[6]
-
The animal is connected to the system via a nose cone or tracheotomy tube.
-
The inhalation protocol typically consists of three phases:
-
Baseline: The animal breathes a standard gas mixture (e.g., medical air) for a baseline ¹⁷O signal measurement (typically 5 minutes).[7]
-
¹⁷O₂ Inhalation: The gas supply is switched to the ¹⁷O₂-enriched mixture (typically 70% enrichment) for a short duration (e.g., 2-5 minutes).[7][8][9]
-
Washout: The gas supply is switched back to the standard mixture, and the decay of the H₂¹⁷O signal is monitored (typically 15-30 minutes).[7][9]
-
-
-
¹⁷O MRI Data Acquisition:
-
MRI System: High-field (≥ 7T) or ultra-high-field (≥ 9.4T) MRI scanners are recommended to achieve sufficient signal-to-noise ratio (SNR) for ¹⁷O detection.[10]
-
RF Coils: A dual-tuned ¹H/¹⁷O coil is typically used, with the ¹H channel for anatomical reference imaging and shimming, and the ¹⁷O channel for detecting the H₂¹⁷O signal.
-
Pulse Sequences: Due to the short T₂ of ¹⁷O, sequences with ultra-short echo times (TE) are necessary. Common sequences include:
-
Acquisition Parameters: Dynamic 3D ¹⁷O MRI data are acquired continuously throughout the baseline, inhalation, and washout phases with high temporal resolution (e.g., 15-60 seconds per frame).[13]
-
-
Data Analysis and CMRO₂ Quantification:
-
The acquired dynamic ¹⁷O data are reconstructed to generate a time series of 3D images of H₂¹⁷O concentration.
-
The rate of increase in H₂¹⁷O signal during the inhalation phase is proportional to the CMRO₂.
-
CMRO₂ can be quantified using various kinetic models, such as a simplified linear model for short inhalations in rodents or more complex multi-phase models.[7][8][11][14] The simplified linear model is often expressed as: CMRO₂ = (rate of H₂¹⁷O signal increase) / (2 * α), where α is the enrichment fraction of the inhaled ¹⁷O₂.[7]
-
Quantitative Data for CMRO₂ Measurement
| Parameter | Mouse | Rat | Reference |
| Magnetic Field Strength | 11.7 T, 16.4 T | 9.4 T | [11][13][15] |
| Anesthesia | Isoflurane, Medetomidine | α-chloralose, Isoflurane | [7][13][16] |
| ¹⁷O₂ Enrichment | ~70% | ~70% | [7][8] |
| Inhalation Duration | ~3.3 min | 2 min | [7][15] |
| Typical CMRO₂ (μmol/g/min) | 1.39 ± 0.07 (WT), 2.02 ± 0.10 (WT) | 2.09 ± 0.35, 2.19 ± 0.14 | [7][17][18] |
| Pulse Sequence | 3D ZTE, 3D CSI | 3D CSI | [7][13][15] |
| Temporal Resolution | 18 s | 11 s, 15.4 s | [7][13][15] |
II. Measurement of Cerebral Blood Flow (CBF)
The protocol for CBF measurement involves the administration of ¹⁷O-labeled water (H₂¹⁷O) as a diffusible tracer and monitoring its washout from the brain tissue.
Experimental Protocol
-
Animal Preparation:
-
Animal preparation and physiological monitoring are the same as for CMRO₂ measurements.
-
Cannulation: A catheter is typically placed in a tail vein or femoral vein for the intravenous injection of the H₂¹⁷O tracer.[19]
-
-
¹⁷O-Labeled Water Administration:
-
¹⁷O MRI Data Acquisition:
-
MRI System and Coils: Similar to CMRO₂ measurements, high-field MRI systems and dual-tuned ¹H/¹⁷O coils are used.
-
Pulse Sequences: Dynamic ¹⁷O MRI is performed to capture the uptake and subsequent washout of the H₂¹⁷O tracer. Sequences with high temporal resolution are crucial.
-
Acquisition Parameters: Data acquisition starts just before the injection and continues for a sufficient duration to capture the complete washout of the tracer from the brain tissue (e.g., 5-10 minutes).
-
-
Data Analysis and CBF Quantification:
-
The dynamic ¹⁷O data are used to generate time-concentration curves of H₂¹⁷O in different brain regions.
-
The washout rate of the H₂¹⁷O tracer is determined by fitting the decay portion of the time-concentration curve to an exponential function.
-
CBF is then calculated based on the Kety-Schmidt model, where CBF is proportional to the washout rate constant.[21]
-
Alternatively, the decay rate of metabolically produced H₂¹⁷O following ¹⁷O₂ inhalation can also be used to estimate CBF.[16]
-
Quantitative Data for CBF Measurement
| Parameter | Mouse | Rat | Reference |
| Magnetic Field Strength | 9.4 T | 4 T, 9.4 T | [16][19] |
| Anesthesia | Isoflurane | Isoflurane, Nembutol | [16][23] |
| ¹⁷O-Water Enrichment | Not specified for injection | 10% | [24] |
| Administration Route | - | Intravenous, Intra-arterial | [19] |
| Typical CBF (ml/100g/min) | ~200-250 | 36-109 | [18][21] |
| Pulse Sequence | 3D CSI | T₁ρ-weighted MRI, 3D CSI | [16][21] |
| Temporal Resolution | - | ~11.5 s | [16] |
III. Visualizations
Signaling Pathway and Experimental Workflows
Caption: Workflow for CMRO₂ measurement using ¹⁷O₂ inhalation.
Caption: Workflow for CBF measurement using ¹⁷O-water injection.
Caption: Pathway of ¹⁷O from inhalation to MRI signal detection.
References
- 1. Anaesthesia of small rodents during magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic Review: Anesthetic Protocols and Management as Confounders in Rodent Blood Oxygen Level Dependent Functional Magnetic Resonance Imaging (BOLD fMRI)—Part B: Effects of Anesthetic Agents, Doses and Timing [mdpi.com]
- 3. Mouse Anesthesia: The Art and Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 5. Systematic Review: Anaesthetic Protocols and Management as Confounders in Rodent Blood Oxygen Level Dependent Functional Magnetic Resonance Imaging (BOLD fMRI)–Part A: Effects of Changes in Physiological Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proton MRI of metabolically produced H2 17O using an efficient 17O2 delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Reproducibility of CMRO2 determination using dynamic 17 O MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. First application of dynamic oxygen-17 magnetic resonance imaging at 7 Tesla in a patient with early subacute stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo 17O MRS Imaging – Quantitative Assessment of Regional Oxygen Consumption and Perfusion Rates in Living Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zero Echo Time 17O-MRI Reveals Decreased Cerebral Metabolic Rate of Oxygen Consumption in a Murine Model of Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. jeti.uni-freiburg.de [jeti.uni-freiburg.de]
- 15. pnas.org [pnas.org]
- 16. In vivo measurement of CBF using 17O NMR signal of metabolically produced H217O as a perfusion tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of the rate of cerebral oxygen consumption and regional cerebral blood flow by non-invasive 17O in vivo NMR spectroscopy and magnetic resonance imaging. Part 2. Determination of CMRO2 for the rat by 17O NMR, and CMRO2, rCBF and the partition coefficient for the cat by 17O MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Age-Related Alterations in Brain Perfusion, Venous Oxygenation, and Oxygen Metabolic Rate of Mice: A 17-Month Longitudinal MRI Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 17O-Labeled water - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Indirect MRI of 17 o-labeled water using steady-state sequences: Signal simulation and preclinical experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cds.ismrm.org [cds.ismrm.org]
- 22. researchgate.net [researchgate.net]
- 23. cds.ismrm.org [cds.ismrm.org]
- 24. Imaging of H217O distribution in the brain of a live rat by using proton-detected 17O MRI - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Cerebral Metabolic Rate of Oxygen (CMRO₂) with ¹⁷O
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cerebral metabolic rate of oxygen (CMRO₂) is a critical indicator of brain tissue's physiological and functional state.[1] Its quantification is invaluable for studying brain physiology, pathology, and the mechanisms underlying various neurological diseases such as Alzheimer's, Parkinson's, and Huntington's disease.[2][3] Unlike indirect methods, magnetic resonance imaging (MRI) and spectroscopy (MRS) using the stable isotope oxygen-17 (¹⁷O) offers a direct and non-invasive means to measure CMRO₂.[1][4][5] This technique tracks the metabolic production of ¹⁷O-labeled water (H₂¹⁷O) from inhaled ¹⁷O-enriched oxygen gas (¹⁷O₂).[4][6] This document provides detailed application notes and protocols for quantifying CMRO₂ using ¹⁷O MRI/MRS in both preclinical and human studies.
Principle of the Method
The fundamental principle involves the inhalation of ¹⁷O₂ gas, which is then metabolized in the mitochondria to produce H₂¹⁷O.[4][6] The rate of H₂¹⁷O production is directly proportional to the rate of oxygen consumption.[4] ¹⁷O is the only stable oxygen isotope with a non-zero nuclear spin, making it detectable by MRI/MRS.[6][7] The change in H₂¹⁷O concentration in the brain tissue over time is measured using dynamic ¹⁷O MRI or MRS, from which CMRO₂ can be calculated.[7] Both direct detection of the ¹⁷O signal and indirect detection through its effect on the proton (¹H) signal can be employed.[7][8]
Key Advantages of the ¹⁷O Technique:
-
Direct Measurement: Directly measures the end-product of oxygen metabolism (H₂¹⁷O).[4]
-
Non-Invasive: Avoids the use of ionizing radiation associated with methods like ¹⁵O-PET.[5]
-
High Specificity: The ¹⁷O NMR signal is specific to H₂¹⁷O, as gaseous ¹⁷O₂ is not detectable.[6][9]
Experimental Protocols
I. Preclinical Protocol for Rodent Models (Rat/Mouse)
This protocol is based on methodologies described for high-field MRI/MRS studies in rats and mice.[2][9][10]
1. Animal Preparation:
- Anesthetize the animal (e.g., with α-chloralose for rats) and secure it in a stereotaxic frame compatible with the MRI scanner.[2][9]
- Intubate the animal for controlled ventilation and delivery of anesthetic and ¹⁷O₂ gas.
- For precise arterial input function measurement, a catheter may be placed in the femoral artery for blood sampling, or a dedicated MR coil can be implanted around the carotid artery.[2][9]
- Monitor physiological parameters (respiration, heart rate, temperature) throughout the experiment.
2. ¹⁷O₂ Administration:
- Connect the intubation tube to a custom-built, minimal-loss breathing circuit.[8]
- Deliver a precisely controlled volume of ¹⁷O-enriched oxygen gas (typically 70% enrichment) over a short duration (e.g., 2 minutes).[2][9]
- A computer-controlled system can be used for precise timing and delivery of the gas bolus.[11]
3. ¹⁷O MRI/MRS Data Acquisition:
- Scanner: High-field (e.g., 9.4T or higher) MRI scanner equipped for ¹⁷O detection.[2][9][12]
- Coil: A dual-tuned ¹H/¹⁷O coil is often used to acquire both anatomical (¹H) and metabolic (¹⁷O) data.[2]
- Anatomical Imaging: Acquire high-resolution T₂-weighted ¹H images for anatomical reference and localization.
- Dynamic ¹⁷O Acquisition:
- Begin acquiring dynamic ¹⁷O data before the ¹⁷O₂ inhalation to establish a baseline signal of natural abundance H₂¹⁷O.
- Continue acquisition during and after the ¹⁷O₂ inhalation to capture the increase and subsequent washout of the metabolic H₂¹⁷O signal.
- A 3D ¹⁷O MR spectroscopic imaging (MRSI) sequence is recommended for its high spatial and temporal resolution.[2][9]
- Example Parameters (Rat at 9.4T): Superior spatial resolution of 27 µl and temporal resolution of 11 seconds per 3D image.[2][9]
4. Data Analysis and CMRO₂ Quantification:
- Co-register the ¹⁷O MRSI data with the ¹H anatomical images.
- Extract the time course of the H₂¹⁷O signal intensity for specific regions of interest (ROIs).
- Calculate the change in H₂¹⁷O concentration over time.
- Apply a pharmacokinetic model to the data to calculate CMRO₂. This model accounts for the delivery of ¹⁷O₂, its metabolic conversion to H₂¹⁷O, and the washout of H₂¹⁷O by cerebral blood flow (CBF).[2][9]
- The complete model requires measurement of the arterial input function and CBF. CBF can be measured separately via a bolus injection of H₂¹⁷O or estimated from the washout phase of the metabolic H₂¹⁷O.[2][9][13]
II. Human Protocol
This protocol is adapted from studies conducted on human volunteers at clinical field strengths (e.g., 3T).[1][14]
1. Subject Preparation:
- The subject lies supine on the MRI scanner bed.
- A custom-made rebreathing system with a mouthpiece or mask is fitted for the administration of ¹⁷O₂ gas.[14][15]
- No invasive procedures such as arterial lines are typically required for non-invasive protocols.
2. ¹⁷O₂ Administration:
- The subject breathes through the rebreathing circuit.
- A specific volume (e.g., 4.0 L) of 70%-enriched ¹⁷O₂ gas is administered into the circuit.[14]
- The inhalation phase is carefully timed (e.g., 2-4 minutes).
3. ¹⁷O MRI Data Acquisition:
- Scanner: A clinical MRI scanner (e.g., 3T) with multinuclear capabilities.[1]
- Coil: A dual-tuned ¹H/¹⁷O head coil.
- Anatomical Imaging: Acquire a high-resolution T₁-weighted ¹H anatomical scan (e.g., MPRAGE) for tissue segmentation (gray matter, white matter) and anatomical localization.
- Dynamic ¹⁷O Acquisition:
- A 3D ultra-short echo time (UTE) or zero echo time (ZTE) sequence is often used to overcome the fast signal decay of ¹⁷O.[1][11]
- Acquire data continuously before, during, and after ¹⁷O₂ inhalation to capture the full three-phase dynamic (baseline, inhalation, decay).[14]
- Example Parameters (Human at 3T): 3D density-adapted radial sequence, nominal resolution of (7.5 mm)³, temporal resolution ≤ 2 minutes.[1][14]
4. Data Analysis and CMRO₂ Quantification:
- Reconstruct the dynamic ¹⁷O MR images.
- Co-register the ¹⁷O images with the ¹H anatomical scan.
- Perform partial volume correction (PVC) to minimize signal contamination between different tissue types (e.g., gray matter and white matter).[14]
- Segment the brain into gray matter (GM) and white matter (WM) ROIs using the anatomical scan.
- Extract the average H₂¹⁷O signal time course for GM and WM.
- Fit the time-course data to a three-phase pharmacokinetic model to quantify CMRO₂ in each tissue type.[14][15] Prior knowledge of the ¹⁷O enrichment fraction of the inhaled gas is crucial for accurate model fitting.[3][15]
Data Presentation
The following tables summarize quantitative CMRO₂ data from various studies using ¹⁷O MRI/MRS.
Table 1: CMRO₂ in Animal Models
| Species | Condition | Brain Region | Magnetic Field (T) | CMRO₂ (μmol/g/min) | Reference |
| Rat | Anesthetized (α-chloralose) | Whole Brain | 9.4 | 2.19 ± 0.14 | [2][9] |
| Swine | Anesthetized | Hemispheric | 1.5 | 1.23 ± 0.26 | [8] |
| Cat | Anesthetized | 0.8 ml voxel | - | - | [16] |
Table 2: CMRO₂ in Humans
| Brain Region | Magnetic Field (T) | CMRO₂ (μmol/g/min) | Reference |
| Gray Matter (GM) | 3 | 2.31 ± 0.1 | [14] |
| White Matter (WM) | 3 | 0.69 ± 0.04 | [14] |
| Occipital Gray Matter | 3 | 1.95 ± 0.35 | [1] |
| Frontal Gray Matter | 3 | 1.51 ± 0.33 | [1] |
| Parietal Gray Matter | 3 | 1.53 ± 0.29 | [1] |
| Thalamus | 3 | 1.20 ± 0.34 | [1] |
| Caudate Nucleus | 3 | 1.31 ± 0.28 | [1] |
| Insula Cortex | 3 | 1.24 ± 0.33 | [1] |
| Occipital Cortex | 1.5 | 1.5 | [17] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for CMRO₂ quantification.
Caption: Physiological pathway from ¹⁷O₂ inhalation to MR signal.
References
- 1. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 2. pnas.org [pnas.org]
- 3. jeti.uni-freiburg.de [jeti.uni-freiburg.de]
- 4. In Vivo 17O MRS Imaging – Quantitative Assessment of Regional Oxygen Consumption and Perfusion Rates in Living Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MRI-based methods for quantification of the cerebral metabolic rate of oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo oxygen-17 NMR for imaging brain oxygen metabolism at high field - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo 17O NMR approaches for brain study at high field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estimation of the regional cerebral metabolic rate of oxygen consumption with proton detected 17O MRI during precision 17O2 inhalation in swine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of 17O NMR approach for fast imaging of cerebral metabolic rate of oxygen in rat brain at high field - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Direct Measurement of Cellular Oxygen Consumption | Bruker [bruker.com]
- 13. In vivo measurement of CBF using 17O NMR signal of metabolically produced H217O as a perfusion tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reproducibility of CMRO2 determination using dynamic 17 O MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of oxygen metabolic rates in Human brain with dynamic 17 O MRI: Profile likelihood analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo measurement of cerebral oxygen consumption and blood flow using 17O magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of regional cerebral oxygen consumption in the human: 17O natural abundance cerebral magnetic resonance imaging and spectroscopy in a whole body system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracing Plant Water Uptake with Water-17O
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of plant water uptake is fundamental to understanding plant physiology, stress responses, and the overall dynamics of the soil-plant-atmosphere continuum. Stable isotopes of water, particularly Oxygen-18 (¹⁸O) and Deuterium (²H), have been invaluable tracers in these studies.[1][2] Oxygen-17 (¹⁷O), a stable isotope of oxygen with a low natural abundance, offers a complementary and powerful tool for elucidating the pathways and mechanisms of water transport in plants. Its unique nuclear magnetic resonance (NMR) properties and distinct mass make it a valuable tracer, especially when used in conjunction with other isotopes.[3][4]
These application notes provide a comprehensive overview and detailed protocols for utilizing Water-¹⁷O as a tracer to study plant water uptake. The methodologies outlined are intended for use in controlled environment and field studies and are adaptable to a variety of plant species and research questions.
Principle of ¹⁷O Tracing
The core principle of using ¹⁷O-labeled water as a tracer lies in introducing water with a ¹⁷O concentration significantly above its natural abundance (approximately 0.037%) to a plant's water source (e.g., soil or hydroponic solution).[3][5] The plant then takes up this enriched water through its root system, transporting it through the xylem to the stems and leaves. By sampling various plant tissues and the surrounding soil or hydroponic solution over time, and analyzing the ¹⁷O abundance, researchers can track the movement, distribution, and flux of water within the plant.[6][7]
Key applications include:
-
Quantifying rates of root water uptake.
-
Determining the contribution of different water sources.
-
Tracing the path of water through the xylem.
-
Investigating water dynamics within leaf tissues.
-
Studying the exchange of water between different plant organs.
Experimental Protocols
Protocol 1: ¹⁷O-Labeling of Soil-Grown Plants
This protocol describes the application of ¹⁷O-labeled water to soil and subsequent sample collection to trace water uptake in potted plants.
Materials:
-
Potted plants (e.g., Arabidopsis thaliana, Solanum lycopersicum)
-
¹⁷O-enriched water (e.g., 10-20% ¹⁷O)
-
Standard potting soil
-
Syringes and needles
-
Sample collection tools (scalpel, forceps)
-
Cryogenic vials
-
Liquid nitrogen or dry ice
Procedure:
-
Plant Acclimation: Grow plants under controlled conditions (e.g., growth chamber with controlled light, temperature, and humidity) for a period of at least one week to allow acclimation.
-
Pre-Labeling Sample Collection: Collect initial (T=0) samples of soil and plant tissues (roots, stem, and leaves) to determine the natural abundance of ¹⁷O.
-
¹⁷O-Water Application:
-
Calculate the amount of ¹⁷O-labeled water needed to bring the soil to a desired moisture content. The exact amount will depend on the pot size and the water-holding capacity of the soil.
-
Using a syringe with a long needle, inject the ¹⁷O-labeled water evenly into the soil around the base of the plant to minimize evaporation and ensure distribution throughout the root zone.
-
-
Time-Course Sample Collection:
-
Collect soil and plant tissue samples at predetermined time points (e.g., 1, 3, 6, 12, 24, and 48 hours) after the application of the labeled water.
-
For each time point, carefully excavate a small portion of the root system, and collect a segment of the stem and a fully expanded leaf.
-
Immediately place the collected samples into cryogenic vials and flash-freeze them in liquid nitrogen or on dry ice to halt any metabolic activity and isotopic fractionation.
-
-
Sample Storage: Store the frozen samples at -80°C until water extraction.
Protocol 2: ¹⁷O-Labeling in a Hydroponic System
This protocol is suitable for precisely controlling the nutrient and isotopic composition of the water available to the plants.[10]
Materials:
-
Hydroponic system (e.g., Kratky method, deep water culture)[11]
-
Plants established in the hydroponic system
-
¹⁷O-enriched water (e.g., 5-10% ¹⁷O)
-
Hydroponic nutrient solution
-
Sample collection tools
-
Cryogenic vials
-
Liquid nitrogen or dry ice
Procedure:
-
Plant Establishment: Germinate and grow plants in a standard hydroponic solution until they have a well-developed root system.
-
Pre-Labeling Sample Collection: Collect initial (T=0) samples of the hydroponic solution and plant tissues.
-
Introduction of ¹⁷O-Labeled Solution:
-
Prepare a fresh hydroponic solution using ¹⁷O-enriched water. The final ¹⁷O enrichment will depend on the experimental goals and analytical sensitivity.
-
Carefully transfer the plants to the ¹⁷O-labeled hydroponic solution, ensuring the root system is fully submerged.
-
-
Time-Course Sample Collection:
-
Collect samples of the hydroponic solution and plant tissues at the desired time points.
-
Gently blot the root samples to remove excess solution before flash-freezing.
-
-
Sample Storage: Store samples at -80°C until water extraction.
Protocol 3: Water Extraction from Plant and Soil Samples
Cryogenic vacuum distillation (CVD) is a widely used method for extracting water from plant and soil samples for isotopic analysis.[1][8][9]
Materials:
-
Cryogenic vacuum distillation system
-
Vacuum pump
-
Liquid nitrogen
-
Heating mantle or block
-
Glass sample tubes and collection vials
Procedure:
-
Sample Preparation: Place the frozen plant or soil sample into a glass sample tube.
-
System Assembly: Attach the sample tube to the vacuum line of the CVD system and a collection vial.
-
Evacuation: Evacuate the system to a high vacuum (e.g., <10⁻³ mbar).
-
Cryogenic Trapping: Immerse the collection vial in liquid nitrogen to create a cold trap.
-
Heating: Gently heat the sample tube using a heating mantle. The water in the sample will sublimate and be trapped as ice in the collection vial. The extraction temperature and duration can influence the isotopic composition of the extracted water and should be optimized and consistent.[8]
-
Sample Collection: Once the extraction is complete, allow the collection vial to warm to room temperature and collect the extracted water.
-
Storage: Store the extracted water in sealed vials at 4°C until analysis.
Protocol 4: ¹⁷O Analysis by Mass Spectrometry
High-resolution mass spectrometry can be used to determine the ¹⁷O enrichment of water samples.[6]
Materials:
-
Isotope Ratio Mass Spectrometer (IRMS) or other high-resolution mass spectrometer
-
Autosampler
-
Vials suitable for the mass spectrometer
Procedure:
-
Sample Preparation: Transfer a small aliquot of the extracted water into a vial compatible with the mass spectrometer's autosampler.
-
Instrument Setup:
-
Set up the mass spectrometer to measure the mass-to-charge ratios corresponding to H₂¹⁶O, H₂¹⁷O, and H₂¹⁸O.
-
Run a set of standards with known ¹⁷O enrichments to create a calibration curve.
-
-
Data Acquisition: Analyze the samples. The instrument will measure the ion currents for each water isotopologue.
-
Data Analysis:
-
Calculate the ratio of ¹⁷O/¹⁶O for each sample.
-
Use the calibration curve to determine the ¹⁷O enrichment of the samples.
-
Express the results in delta notation (δ¹⁷O) relative to a standard (e.g., Vienna Standard Mean Ocean Water - VSMOW) if required.
-
Protocol 5: ¹⁷O Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁷O NMR is a powerful technique for the direct detection of ¹⁷O-labeled water.[4]
Materials:
-
High-field NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation: Transfer a sufficient volume of the extracted water into an NMR tube.
-
Instrument Setup:
-
Tune the NMR probe to the ¹⁷O frequency.
-
Optimize the acquisition parameters (e.g., pulse width, acquisition time, relaxation delay).
-
-
Data Acquisition: Acquire the ¹⁷O NMR spectrum for each sample.
-
Data Analysis:
-
Integrate the area of the ¹⁷O peak in the spectrum.
-
The peak area is directly proportional to the concentration of ¹⁷O in the sample.
-
Quantify the ¹⁷O enrichment by comparing the integral of the sample to that of a standard with a known ¹⁷O concentration.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different time points, tissues, and experimental conditions.
Table 1: Hypothetical ¹⁷O Enrichment in Plant Tissues Following Soil Labeling
| Time (hours) | Soil δ¹⁷O (‰) | Root δ¹⁷O (‰) | Stem δ¹⁷O (‰) | Leaf δ¹⁷O (‰) |
| 0 | 0.5 | 0.6 | 0.5 | 0.7 |
| 1 | 1500.0 | 50.2 | 5.1 | 1.2 |
| 3 | 1450.0 | 350.8 | 80.5 | 25.3 |
| 6 | 1400.0 | 800.1 | 450.6 | 200.9 |
| 12 | 1300.0 | 1100.5 | 950.2 | 750.4 |
| 24 | 1100.0 | 1050.3 | 1000.8 | 980.1 |
| 48 | 900.0 | 880.6 | 870.3 | 865.2 |
Table 2: Hypothetical ¹⁷O Enrichment in Plant Tissues in a Hydroponic System
| Time (hours) | Hydroponic Solution δ¹⁷O (‰) | Root δ¹⁷O (‰) | Stem δ¹⁷O (‰) | Leaf δ¹⁷O (‰) |
| 0 | 0.4 | 0.5 | 0.6 | 0.5 |
| 0.5 | 500.0 | 150.7 | 10.2 | 1.8 |
| 1 | 499.8 | 350.1 | 95.6 | 30.4 |
| 3 | 499.5 | 480.3 | 380.9 | 250.7 |
| 6 | 499.2 | 495.1 | 485.4 | 460.2 |
| 12 | 498.9 | 498.5 | 496.8 | 490.3 |
Visualization of Experimental Workflow
A clear workflow is essential for planning and executing the experiment.
Caption: Experimental workflow for tracing plant water uptake using ¹⁷O-labeled water.
Visualization of Water Uptake and Transport Pathway
This diagram illustrates the conceptual pathway of ¹⁷O-labeled water from the source to the leaves.
Caption: Conceptual pathway of ¹⁷O-labeled water transport in a plant.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 17O NMR spectroscopy of crystalline microporous materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 6. Investigating the Metabolism of Plants Germinated in Heavy Water, D2O, and H218O-Enriched Media Using High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. water.usask.ca [water.usask.ca]
- 8. water.usask.ca [water.usask.ca]
- 9. HESS - A comparative study of plant water extraction methods for isotopic analyses: Scholander-type pressure chamber vs. cryogenic vacuum distillation [hess.copernicus.org]
- 10. researchgate.net [researchgate.net]
- 11. par.nsf.gov [par.nsf.gov]
Application of ¹⁷O-excess in Paleoclimate Reconstruction: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The triple oxygen isotope system, and specifically the parameter ¹⁷O-excess (Δ'¹⁷O), has emerged as a powerful tool in paleoclimate reconstruction. Unlike the more commonly used δ¹⁸O proxy, which is sensitive to both temperature and the isotopic composition of water, ¹⁷O-excess is particularly sensitive to kinetic fractionation processes during evaporation and is relatively insensitive to temperature. This unique characteristic allows for the deconvolution of temperature and hydrological cycle effects, providing a more nuanced understanding of past climate dynamics. These application notes provide an overview of the utility of ¹⁷O-excess, detailed experimental protocols for its measurement in common paleoclimate archives, and a summary of key quantitative data.
Core Concepts
In meteoric waters, the relationship between δ¹⁷O and δ¹⁸O is approximately linear. The ¹⁷O-excess is defined as the deviation from a reference mass-dependent fractionation line, typically the Global Meteoric Water Line (GMWL). The precise definition is:
Δ'¹⁷O = ln(δ¹⁷O + 1) – λ * ln(δ¹⁸O + 1)
where δ values are in per mil (‰) and λ is the reference slope (commonly 0.528). The resulting Δ'¹⁷O is a small value, usually expressed in "per meg" (1 per meg = 0.001‰).
The primary environmental factor influencing ¹⁷O-excess in meteoric water is the relative humidity at the moisture source. Lower relative humidity leads to stronger kinetic fractionation during evaporation from the ocean surface, resulting in a lower ¹⁷O-excess in the evaporated water vapor and subsequent precipitation. Therefore, ¹⁷O-excess in paleoclimate archives such as ice cores, speleothems, and lacustrine carbonates can provide a quantitative proxy for past changes in humidity and aridity.
Data Presentation
Table 1: Triple Oxygen Isotope Composition of International Carbonate Standards
| Standard | δ¹⁸O (‰ vs. VSMOW) | δ¹⁷O (‰ vs. VSMOW) | Δ'¹⁷O (per meg vs. VSMOW, λ=0.528) |
| NBS-18 | 9.253 ± 0.018 | 17.591 ± 0.041 | 3 ± 5 |
| NBS-19 | 20.276 ± 0.015 | 39.196 ± 0.026 | -227 ± 4 |
| IAEA-603 | -2.37 ± 0.04 (vs VPDB) | - | -194 ± 6 |
Data for NBS-18 and NBS-19 from Barkan et al. (2015)[1][2]. Data for IAEA-603 from Barkan et al. (2019)[3]. Note that δ¹⁸O for IAEA-603 is reported vs. VPDB.
Table 2: Representative ¹⁷O-excess Values in Paleoclimate Archives
| Archive | Location/Core | Climate Period | Approximate Δ'¹⁷O (per meg) | Reference |
| Antarctic Ice Core | Vostok | Holocene / Last Interglacial | ~40 | Landais et al. (2008) |
| Antarctic Ice Core | Vostok | Glacial | Lower than interglacial | Landais et al. (2008) |
| Antarctic Ice Core | EPICA Dome C | Glacial/Interglacial Shift | 12 ppm increase | Winkler et al. (2012)[4] |
| South Pole Ice Core | SPC14 | Millennial-scale variability | Significant variations correlated with deuterium excess | Steig et al. (2021)[5][6] |
Experimental Protocols
Protocol 1: ¹⁷O-excess Analysis of Carbonates using the CO₂-O₂ Exchange Method
This protocol describes the high-precision measurement of Δ'¹⁷O in carbonate samples. It is a two-step process involving the extraction of CO₂ from the carbonate followed by isotopic exchange with O₂.[7][8]
Part A: CO₂ Extraction from Carbonate
-
Sample Preparation: Weigh approximately 6-10 mg of powdered carbonate sample into a reaction vessel.
-
Acid Digestion: Add 100% phosphoric acid (H₃PO₄) to the reaction vessel. The reaction is typically carried out at a constant temperature, for example, 25°C, to ensure consistent acid fractionation.
-
CO₂ Purification: The evolved CO₂ is cryogenically purified to remove water and other non-condensable gases. This typically involves passing the gas through a series of cold traps.
-
CO₂ Collection: The purified CO₂ is collected in a sample tube for the next step.
Part B: Catalytic CO₂-O₂ Exchange and Mass Spectrometry
-
Introduction of Gases: Introduce a known amount of the purified CO₂ sample and a reference O₂ gas of known triple oxygen isotope composition into a quartz reactor containing a platinum sponge catalyst.[2]
-
Isotopic Exchange: Heat the reactor to a high temperature (e.g., 750°C) to facilitate oxygen isotope exchange between CO₂ and O₂ until a steady state is reached.[1]
-
O₂ Analysis: The isotopically exchanged O₂ is then analyzed for its δ¹⁷O and δ¹⁸O values using a dual-inlet isotope ratio mass spectrometer (IRMS).
-
Calculation of Δ'¹⁷O: The Δ'¹⁷O of the original CO₂ is calculated based on the change in the isotopic composition of the O₂ before and after the exchange, and the known fractionation factors.
-
Standardization: The measurements are normalized using international standards such as NBS-18 and NBS-19 to ensure inter-laboratory comparability.[1][3]
Protocol 2: ¹⁷O-excess Analysis of Ice Cores using Continuous-Flow Analysis (CFA)
This protocol outlines the high-precision, high-resolution analysis of ¹⁷O-excess in ice core samples using a CFA system coupled with a cavity ring-down laser spectrometer (CRDS).[4][5][9][10]
-
Ice Core Melting: A continuous stick of ice core is melted on a heated melter head in a controlled environment to prevent contamination.
-
Water Degassing: The meltwater stream is passed through a debubbler to remove air bubbles.
-
Vaporization: A portion of the continuous water stream is vaporized. A common method is flash vaporization, where the water is introduced into a heated chamber (e.g., 170°C).[4]
-
Spectroscopic Analysis: The water vapor is introduced into the CRDS instrument, which simultaneously measures the concentrations of H₂¹⁶O, H₂¹⁷O, H₂¹⁸O, and HD¹⁶O.
-
Data Acquisition and Calibration: The raw isotopic data is acquired continuously. The system is calibrated by periodically introducing water standards with known triple oxygen isotope compositions.
-
Data Processing: The raw data is corrected for instrumental drift and calibrated to the VSMOW scale. The ¹⁷O-excess is then calculated. High-precision Δ'¹⁷O measurements often require averaging the data over a certain depth interval (e.g., 50 cm) to achieve the desired precision of <0.01‰.[5][6]
Mandatory Visualization
References
- 1. High-precision measurements of δ(17)O and (17) Oexcess of NBS19 and NBS18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Calibration of δ17O and 17Oexcess values of three international standards: IAEA‐603, NBS19 and NBS18 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amt.copernicus.org [amt.copernicus.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Continuous-Flow Analysis of δ17O, δ18O, and δD of H2O on an Ice Core from the South Pole [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. AMT - Improving continuous-flow analysis of triple oxygen isotopes in ice cores: insights from replicate measurements [amt.copernicus.org]
- 10. EGUsphere - Improving continuous-flow analysis of triple oxygen isotopes in ice cores: insights from replicate measurements [egusphere.copernicus.org]
Measuring Cellular Water Permeability Using ¹⁷O Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transport of water across cell membranes is a fundamental biological process vital for cellular homeostasis, volume regulation, and signaling. The rate of this transport is quantified by the water permeability coefficient (Pf). Dysregulation of water permeability is implicated in numerous pathological conditions, making the accurate measurement of Pf a critical aspect of cell biology and drug discovery. One of the most direct and non-invasive methods to quantify water permeability is through the use of the stable isotope oxygen-17 (¹⁷O) in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy. This application note provides detailed protocols and data for measuring water permeability in cells using ¹⁷O labeling.
The principle of this technique relies on enriching the extracellular medium with H₂¹⁷O and using a paramagnetic ion, such as manganese (Mn²⁺), as a relaxation agent. Mn²⁺, being membrane-impermeable, significantly shortens the transverse relaxation time (T₂) of extracellular water ¹⁷O nuclei. The exchange of water molecules across the cell membrane leads to a change in the observed T₂ of intracellular water, which can be measured by NMR. By analyzing the T₂ relaxation rates, the kinetics of water exchange and thus the membrane permeability can be precisely determined.
Principle of Measurement
The ¹⁷O NMR method for measuring water permeability is based on a two-compartment model representing the intracellular and extracellular environments.
Experimental Protocols
Protocol 1: Preparation of Mammalian Cells for NMR Measurement
This protocol outlines the steps for preparing a suspension of mammalian cells suitable for ¹⁷O NMR analysis.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Isotonic buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
¹⁷O-enriched water (10-20% enrichment)
-
Manganese chloride (MnCl₂) solution (100 mM stock)
-
5 mm NMR tubes
Procedure:
-
Cell Culture: Culture cells to 80-90% confluency for adherent cells or a density of 1-2 x 10⁶ cells/mL for suspension cells.
-
Harvesting:
-
Adherent cells: Wash with PBS, then detach using Trypsin-EDTA. Neutralize trypsin with complete medium.
-
Suspension cells: Directly collect the cell suspension.
-
-
Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of isotonic buffer.
-
Repeat the centrifugation and washing step twice more to ensure complete removal of culture medium.
-
-
¹⁷O Labeling and Paramagnetic Doping:
-
After the final wash, resuspend the cell pellet in isotonic buffer prepared with 10-20% ¹⁷O-enriched water to a final cell density of 1-5 x 10⁷ cells/mL.
-
Add MnCl₂ to the extracellular medium to a final concentration of 1-5 mM. This will be the relaxation agent for the extracellular water.
-
Incubate the cell suspension for 10-15 minutes at the desired experimental temperature (e.g., 25°C or 37°C) to allow for equilibration of the ¹⁷O-water across the cell membrane.
-
-
Sample Loading:
-
Gently resuspend the cells and transfer approximately 500 µL of the cell suspension into a 5 mm NMR tube.
-
Ensure a homogeneous cell suspension to avoid settling during the experiment.
-
Protocol 2: ¹⁷O NMR Data Acquisition
This protocol provides the parameters for acquiring ¹⁷O NMR data to measure T₂ relaxation times.
Instrumentation:
-
High-field NMR spectrometer equipped with a broadband probe.
NMR Parameters:
-
Pulse Sequence: Carr-Purcell-Meiboom-Gill (CPMG)
-
Nucleus: ¹⁷O
-
Temperature: Maintain the desired experimental temperature (e.g., 25°C or 37°C) using the spectrometer's temperature control unit.
-
Repetition Time (TR): ≥ 5 x T₁ of intracellular water (typically 2-5 seconds).
-
Echo Time (TE): 1-2 ms.
-
Number of Echoes: Sufficient to observe the full decay of the intracellular water signal (e.g., 256-1024).
-
Number of Scans: Dependent on cell concentration and ¹⁷O enrichment, typically ranging from 128 to 1024 to achieve adequate signal-to-noise.
Data Analysis
The decay of the ¹⁷O NMR signal from the intracellular water is fitted to a two-compartment exchange model. The transverse relaxation rate (1/T₂) of the intracellular water is influenced by the exchange rate of water across the cell membrane.
The water permeability coefficient (Pf) is calculated from the mean residence time of water inside the cell (τ_in), which is the inverse of the water exchange rate constant (k_io).
Equation for calculating Pf:
Pf = (k_io * V) / A
Where:
-
k_io: The rate constant for water efflux from the cell (s⁻¹), obtained from fitting the T₂ decay data.
-
V: The average cell volume (cm³).
-
A: The average cell surface area (cm²).
Quantitative Data Summary
The following table summarizes representative water permeability coefficients (Pf) for various cell types measured using the ¹⁷O NMR technique.
| Cell Type | Temperature (°C) | Pf (x 10⁻³ cm/s) | Reference |
| Human Erythrocytes | 25 | 3.3 - 4.7 | [1] |
| Friend Leukemia Cells | Not Specified | Varies with differentiation | [2] |
| Rodent Hepatocytes | 37 | > 8.0 | [3] |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for measuring cellular water permeability using ¹⁷O labeling.
References
Application Notes and Protocols for Experimental Design of Doubly Labeled Water Studies with ¹⁷O
Audience: Researchers, scientists, and drug development professionals.
Introduction: The doubly labeled water (DLW) method is the gold standard for measuring total daily energy expenditure (TEE) in free-living individuals. The technique involves administering water labeled with stable isotopes of hydrogen (²H) and oxygen (¹⁸O). The elimination rates of these isotopes are then used to calculate carbon dioxide production, and subsequently, TEE. The recent inclusion of ¹⁷O analysis, made feasible by advancements in analytical techniques such as Off-Axis Integrated Cavity Output Spectroscopy (OA-ICOS), offers a significant improvement in the accuracy and precision of the DLW method by allowing for the correction of natural background isotope fluctuations.[1] This document provides detailed application notes and protocols for designing and conducting DLW studies that incorporate ¹⁷O analysis.
Principle of the Doubly Labeled Water Method with ¹⁷O
The core principle of the DLW method is that after a loading dose of ²H₂¹⁸O, ²H is eliminated from the body primarily as water, while ¹⁸O is eliminated as both water and carbon dioxide.[2] The difference between the elimination rates of ¹⁸O and ²H is therefore proportional to the rate of CO₂ production.[2] Natural fluctuations in the background abundance of these isotopes can introduce errors into the calculation of TEE.[1] The measurement of ¹⁷O, which is highly correlated with both ²H and ¹⁸O in natural abundance, allows for the correction of these background variations, thereby enhancing the accuracy of the TEE measurement. However, a critical consideration is that commercially available ¹⁸O-enriched water is also enriched in ¹⁷O. This requires mathematical modeling to distinguish the administered ¹⁷O from the natural background fluctuations.
Experimental Design and Protocols
A successful DLW study with ¹⁷O requires careful planning and execution from subject recruitment to data analysis.
Subject Recruitment and Baseline Measurements
-
Inclusion/Exclusion Criteria: Define clear criteria for subject participation based on the research question. This may include age, sex, body mass index (BMI), and health status.
-
Informed Consent: Obtain written informed consent from all participants.
-
Baseline Data Collection: Prior to the administration of the DLW dose, collect baseline data. This should include:
-
Body weight and height
-
A baseline urine or saliva sample to determine the natural background isotopic abundances of ²H, ¹⁸O, and ¹⁷O.
-
Isotope Dosing Protocol
The amount of each isotope administered is a critical parameter that affects the precision of the measurement. The goal is to achieve sufficient enrichment in the body water pool without being prohibitively expensive.
Table 1: Recommended Isotope Dosing Regimen for Human Adults
| Isotope | Recommended Dose per kg of Total Body Water (TBW)* | Atom Percent Excess (APE) |
| ²H₂O | 0.14 g | 99.8% |
| ¹⁸O-water | 0.25 g | 98% |
*Total Body Water (TBW) can be estimated as approximately 60% of body weight for non-obese adults.
Protocol for Isotope Administration:
-
Accurately weigh the required amount of ²H₂O and ¹⁸O-water for each subject.
-
Administer the dose orally.
-
To ensure the full dose is consumed, rinse the container with a known volume of tap water (e.g., 50-100 mL) and have the subject drink the rinse water.
Sample Collection Protocol
The choice between a two-point and a multi-point sampling protocol depends on the study's objectives and resources. The multi-point method, involving daily sampling, has been shown to improve the precision and accuracy of TEE measurements compared to the two-point method, especially when incorporating ¹⁷O for background correction.[1]
Table 2: Comparison of Sampling Protocols
| Protocol | Description | Advantages | Disadvantages |
| Two-Point | A baseline sample, a post-dose equilibration sample, and a final sample at the end of the study period (e.g., day 7 or 14). | Less burdensome for participants, lower analytical cost. | May not be sufficient to accurately model and subtract the ¹⁷O enrichment from the dose.[3] |
| Multi-Point | A baseline sample, post-dose equilibration samples, and daily samples (e.g., urine) throughout the study period. | Provides more data for accurate modeling of isotope elimination rates and ¹⁷O background correction, leading to improved precision and accuracy.[1] | More demanding for participants, higher analytical workload and cost. |
Urine Sample Collection and Storage:
-
Collect mid-stream urine in sterile, airtight containers.
-
Record the date and time of each collection.
-
Immediately after collection, transfer aliquots of urine into cryovials.
-
Store samples frozen at -20°C for short-term storage or at -80°C for long-term storage to prevent evaporation and bacterial contamination.
Sample Analysis
Isotopic analysis of ²H, ¹⁸O, and ¹⁷O in biological samples is performed using specialized instrumentation.
Instrumentation:
-
Off-Axis Integrated Cavity Output Spectroscopy (OA-ICOS): This is the preferred method for simultaneous measurement of ²H, ¹⁸O, and ¹⁷O in water samples.[1]
-
Cavity Ring-Down Spectroscopy (CRDS): Another laser-based spectroscopy technique capable of high-precision isotope measurements.
Sample Preparation for Analysis:
-
Thaw frozen urine samples.
-
Centrifuge the samples to remove any precipitate.
-
The supernatant is then used for isotopic analysis.
Data Analysis and ¹⁷O Correction
The inclusion of ¹⁷O data requires a specific workflow for data analysis to correct for background fluctuations and the co-enrichment of ¹⁷O in the ¹⁸O dose.
Logical Workflow for Data Analysis
Mathematical Modeling of ¹⁷O Enrichment
Since the administered ¹⁸O dose is also enriched in ¹⁷O, it is necessary to model and subtract this enrichment to isolate the natural background fluctuations. Several approaches can be used for this modeling, particularly with multi-point sampling data.
Table 3: Approaches for Modeling ¹⁷O Enrichment
| Modeling Approach | Description |
| Exponential Fit to ¹⁷O | An exponential decay curve is fitted to the measured ¹⁷O data over the study period. This model can be weighted based on the analytical precision of each measurement. |
| Fixed ¹⁸O Elimination Rate | The elimination rate of ¹⁸O (kₒ) is first determined from the ¹⁸O data. This rate is then used as a fixed parameter in the exponential decay model for ¹⁷O, as their elimination rates are assumed to be the same. |
| Iterative Fitting | An iterative process is used where the ¹⁸O elimination rate is calculated and used to model the ¹⁷O decay. The residual ¹⁷O is then used to correct the ¹⁸O data, and a new ¹⁸O elimination rate is calculated. This process is repeated until the calculated ¹⁸O elimination rate stabilizes. |
Once the enrichment from the dose is subtracted, the remaining variation in ¹⁷O is used to correct the ²H and ¹⁸O data for background fluctuations before calculating the final TEE.
Experimental Workflow Overview
The entire experimental process can be visualized as a sequential workflow.
Signaling Pathway: Isotope Elimination
The underlying physiological principle of the DLW method involves the differential elimination of the hydrogen and oxygen isotopes.
Conclusion
The incorporation of ¹⁷O analysis into doubly labeled water studies represents a significant advancement in the field of metabolic research. By correcting for natural background isotope fluctuations, this approach enhances the accuracy and precision of TEE measurements. Adherence to detailed and standardized protocols for dosing, sampling, and data analysis is crucial for obtaining reliable and reproducible results. The multi-point sampling method is particularly recommended for studies utilizing ¹⁷O to ensure robust modeling of the isotopic enrichment and background correction.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing ¹⁷O NMR Signal-to-Noise Ratio
Welcome to the technical support center for ¹⁷O Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to improving the signal-to-noise ratio (S/N) in ¹⁷O NMR experiments.
Troubleshooting Guide
This guide addresses common issues encountered during ¹⁷O NMR experiments that result in poor signal-to-noise and provides actionable solutions.
Issue: My ¹⁷O NMR signal is extremely weak or undetectable.
| Possible Cause | Recommended Solution |
| Low Natural Abundance of ¹⁷O | The natural abundance of ¹⁷O is only 0.038%. For samples where this is a limiting factor, isotopic enrichment is the most effective solution. This involves synthesizing or obtaining compounds with a higher percentage of ¹⁷O. |
| Low Gyromagnetic Ratio of ¹⁷O | The low gyromagnetic ratio of the ¹⁷O nucleus inherently leads to lower sensitivity compared to nuclei like ¹H. |
| Broad Linewidths | As a quadrupolar nucleus, ¹⁷O often exhibits broad signals, which can be difficult to distinguish from noise. |
| Insufficient Number of Scans | Due to the low sensitivity, a significant number of scans are often required to achieve an adequate S/N. The S/N ratio improves with the square root of the number of scans. |
Issue: The spectral lines are too broad, making it difficult to resolve peaks.
| Possible Cause | Recommended Solution |
| Quadrupolar Relaxation | The quadrupolar nature of the ¹⁷O nucleus leads to efficient relaxation and broad lines. This effect is dependent on the molecular symmetry and dynamics. |
| Anisotropic Bulk Magnetic Susceptibility (ABMS) | In solid-state NMR, ABMS can cause inhomogeneous broadening of NMR peaks, particularly in samples with aromatic groups.[1] |
| High Viscosity of the Sample | High sample viscosity can lead to shorter T₂ relaxation times and consequently broader lines. |
| Paramagnetic Impurities | The presence of paramagnetic impurities can significantly shorten relaxation times and broaden signals. |
Issue: My experiment is taking too long to acquire a decent spectrum.
| Possible Cause | Recommended Solution |
| Long T₁ Relaxation Times | Long spin-lattice (T₁) relaxation times necessitate long recycle delays between scans, increasing the total experiment time. |
| Low Signal Intensity Per Scan | If the signal acquired in each scan is very low, a large number of scans are needed, leading to prolonged experiments. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding techniques and methodologies for improving ¹⁷O NMR S/N.
1. What is the most significant factor limiting ¹⁷O NMR sensitivity?
The primary limiting factors are the low natural abundance (0.038%) and the low gyromagnetic ratio of the ¹⁷O nucleus. These intrinsic properties result in a significantly lower signal intensity compared to more commonly studied nuclei like ¹H or ¹³C.
2. How can I overcome the low natural abundance of ¹⁷O?
The most direct method is through isotopic enrichment . This involves synthesizing your compound of interest using starting materials enriched in ¹⁷O. While this can be costly and synthetically challenging, it provides the most substantial gains in signal intensity. Mechanochemistry has also been shown to be a robust and economic method for ¹⁷O enrichment of various compounds.[2]
3. What is Dynamic Nuclear Polarization (DNP) and how does it help?
Dynamic Nuclear Polarization (DNP) is a technique that dramatically enhances NMR signal intensity by transferring the high polarization of electron spins to the nuclear spins of interest.[3] This is achieved by irradiating the sample with microwaves at or near the electron paramagnetic resonance (EPR) frequency.[3] For ¹⁷O NMR, DNP can be applied directly to the ¹⁷O nucleus or indirectly by polarizing ¹H followed by cross-polarization to ¹⁷O.[4][5] DNP experiments are typically performed at cryogenic temperatures (around 100 K) to achieve optimal enhancement.[6]
4. What kind of signal enhancement can I expect from DNP?
DNP can provide significant signal enhancements. For ¹⁷O, enhancements of over 100-fold have been reported using the trityl (OX063) radical as a polarizing agent.[6] This can translate to a time saving of over 10,000-fold in acquisition time.[6]
5. What are paramagnetic relaxation agents and when should I use them?
Paramagnetic relaxation agents (PRAs) are substances with unpaired electrons that can be added to an NMR sample to shorten the T₁ relaxation times of the nuclei being studied.[7][8] This allows for shorter recycle delays between scans, leading to a faster acquisition of data and an improved S/N ratio over a given period.[7] They are particularly useful when long T₁ values are the primary bottleneck for experimental time. Gadolinium-based agents are one example of PRAs used to enhance sensitivity.[9]
6. What is a CryoProbe and how does it improve sensitivity?
A CryoProbe is a specialized NMR probe where the detection coil and preamplifiers are cooled to cryogenic temperatures (e.g., using liquid nitrogen).[10][11] This cooling significantly reduces thermal noise (Johnson-Nyquist noise) in the electronics, leading to a substantial improvement in the S/N ratio, typically by a factor of 3 to 5 compared to a room temperature probe.[10][11] It's important to note that the sample itself remains at the desired experimental temperature.[10]
7. How does the choice of magnetic field strength affect ¹⁷O NMR experiments?
Higher magnetic fields are generally beneficial for ¹⁷O NMR. They lead to increased sensitivity and resolution. For quadrupolar nuclei like ¹⁷O, higher fields can help to reduce the effects of second-order quadrupolar broadening, resulting in sharper lines.[2]
8. Are there specific pulse sequences that are better for acquiring ¹⁷O NMR spectra?
For solid-state NMR of quadrupolar nuclei, specialized pulse sequences can be employed to enhance the signal of the central transition. Techniques like the Quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG) sequence can be used for the efficient acquisition of broad powder patterns.[12]
Quantitative Data Summary
The following tables summarize the quantitative data related to various signal enhancement techniques.
Table 1: Comparison of Signal Enhancement Techniques
| Technique | Typical Enhancement Factor | Key Advantage | Main Disadvantage |
| Isotopic Enrichment | Directly proportional to enrichment level | Most significant signal increase | Can be expensive and synthetically challenging |
| Dynamic Nuclear Polarization (DNP) | 30 - 180 fold (indirect), >100 fold (direct for ¹⁷O)[6] | Massive time savings (>10,000-fold)[6] | Requires specialized equipment and cryogenic temperatures |
| CryoProbe | 3 - 5 fold[11] | General applicability, no sample modification | Higher initial and maintenance costs |
| Paramagnetic Relaxation Agents | Reduces T₁ by 4-5 fold[8] | Shorter experiment times by reducing recycle delays | Can cause line broadening if not optimized |
Table 2: DNP Polarizing Agents for ¹⁷O NMR
| Polarizing Agent | Enhancement Factor (ε) | Notes |
| Trityl (OX063) | > 100[6] | Monoradical, effective for direct polarization of ¹⁷O.[6] |
| TOTAPOL | < 10[6] | Biradical, commonly used in DNP.[6] |
| SA-BDPA | < 10[6] | Monoradical.[6] |
Experimental Protocols
Protocol 1: General ¹⁷O Isotopic Enrichment for Proteins
-
Gene Cloning and Expression Vector: Clone the gene of interest into a suitable expression vector for a host like E. coli.[13]
-
Host Strain Selection: Choose an appropriate E. coli strain (e.g., BL21(DE3)) for protein expression.[14]
-
Culture Medium Preparation: Prepare a minimal medium (e.g., M9) where the standard water (H₂O) is replaced with ¹⁷O-enriched water (H₂¹⁷O). The concentration of H₂¹⁷O will determine the level of enrichment.
-
Protein Expression: Grow the host cells in the ¹⁷O-enriched minimal medium and induce protein expression.
-
Purification: Lyse the cells and purify the ¹⁷O-labeled protein using standard chromatography techniques.
-
NMR Sample Preparation: Prepare the purified protein sample in a suitable buffer for NMR analysis.
Protocol 2: Sample Preparation for DNP-Enhanced ¹⁷O NMR
-
Sample Preparation: Dissolve the ¹⁷O-labeled sample in a suitable glass-forming solvent mixture (e.g., glycerol/water).
-
Addition of Polarizing Agent: Add a polarizing agent, such as the trityl radical (OX063), to the sample solution at a concentration optimized for DNP.
-
Sample Loading: Load the sample into an appropriate MAS rotor.
-
Cryogenic Cooling: Cool the sample to cryogenic temperatures (typically around 80-100 K) within the NMR probe.
-
Microwave Irradiation: Apply continuous microwave irradiation at the appropriate frequency to induce dynamic nuclear polarization.
-
NMR Data Acquisition: Acquire the ¹⁷O NMR spectrum while maintaining the low temperature and microwave irradiation.
Visualizations
References
- 1. Enhancing the resolution of 1H and 13C solid-state NMR spectra by reduction of anisotropic bulk magnetic susceptibility broadening - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Residue-Specific High-Resolution 17O Solid-State Nuclear Magnetic Resonance of Peptides: Multidimensional Indirect 1H Detection and Magic-Angle Spinning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic nuclear polarization - Wikipedia [en.wikipedia.org]
- 4. Dynamic Nuclear Polarization of Oxygen-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bridge12.com [bridge12.com]
- 6. Dynamic Nuclear Polarization of 17O: Direct Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of paramagnetic systems to speed-up NMR data acquisition and for structural and dynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paramagnetic Relaxation Agents for Enhancing Temporal Resolution and Sensitivity in Multinuclear FlowNMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. What is a cryoprobe? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 11. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]
- 12. Signal enhancement in solid-state NMR of quadrupolar nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. di.univr.it [di.univr.it]
- 14. dbt.univr.it [dbt.univr.it]
Technical Support Center: Direct Detection of Water-¹⁷O Signals
Welcome to the technical support center for the direct detection of Water-¹⁷O signals. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges encountered during ¹⁷O NMR experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the direct detection of the Water-¹⁷O NMR signal so challenging?
A1: The primary challenges in the direct detection of Water-¹⁷O signals stem from the inherent properties of the ¹⁷O isotope:
-
Low Natural Abundance: Oxygen-17 has a very low natural abundance of only 0.037%.[1][2][3] This scarcity of NMR-active nuclei results in a very weak signal.
-
Low Gyromagnetic Ratio: The gyromagnetic ratio of ¹⁷O is approximately 1/7th that of ¹H, which further contributes to its low sensitivity in NMR experiments.[1][2]
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Quadrupolar Nature: As a spin I = 5/2 nucleus, ¹⁷O possesses an electric quadrupole moment.[2][3] This interacts with local electric field gradients, leading to significant line broadening, which can obscure signals and reduce resolution, especially in solution.[3]
Q2: Is isotopic enrichment with ¹⁷O necessary for my experiments?
A2: Due to the extremely low natural abundance of ¹⁷O, isotopic enrichment is almost always required to obtain a detectable signal in a reasonable amount of time.[4][5][6][7] However, ¹⁷O-enriched water (H₂¹⁷O) is expensive, which is a significant consideration for experimental design.[4]
Q3: What are the alternatives to direct ¹⁷O detection?
A3: An alternative approach is the indirect detection of ¹⁷O. This method measures the effect of ¹⁷O on the relaxation times (T₂ or T₁ρ) of neighboring protons.[8] The scalar coupling between ¹⁷O and adjacent protons provides a mechanism for this effect.[8] While this indirect method can be more sensitive than direct detection, quantification of the ¹⁷O concentration can be more complex due to the sensitivity of proton relaxation times to other physiological and biochemical factors.[9]
Q4: How can I improve the sensitivity and resolution of my direct ¹⁷O NMR experiments?
A4: Several strategies can be employed to enhance the quality of your ¹⁷O NMR spectra:
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High Magnetic Fields: Using higher magnetic field strengths (e.g., 14.1 T, 18.8 T, or even higher) increases the signal-to-noise ratio (SNR) and spectral resolution.[2][9]
-
Magic Angle Spinning (MAS): For solid-state NMR, MAS is crucial for averaging out the broadening effects of the second-order quadrupolar interaction, leading to narrower lines and improved resolution.[2]
-
Advanced Pulse Sequences: Techniques like Quadrupole Carr-Purcell-Meiboom-Gill (QCPMG) and Hahn-echo sequences can be used to refocus the spin evolution and improve signal acquisition.[1]
-
Cryogenic Probes: Utilizing cryogenically cooled probes can significantly reduce thermal noise and improve the SNR.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the direct detection of Water-¹⁷O signals in a question-and-answer format.
Problem 1: I am not seeing any ¹⁷O signal.
-
Is your sample isotopically enriched?
-
As mentioned, due to the low natural abundance, ¹⁷O enrichment is almost always necessary. Verify the enrichment level of your H₂¹⁷O.
-
-
Have you correctly tuned the NMR probe?
-
The resonance frequency of the RF coils is sensitive to the sample's content. It is essential to tune the probe to the correct frequency for ¹⁷O and match the impedance to minimize reflected power.[11]
-
-
Is your receiver gain set correctly?
-
An improperly set receiver gain can lead to either a clipped signal (if too high) or a signal that is too weak to be distinguished from the noise (if too low). Use an automated receiver gain adjustment if available, or manually optimize it.[11]
-
-
Is there a problem with the deuterated solvent?
-
A lack of a proper lock signal from the deuterated solvent can prevent the spectrometer from acquiring data correctly. Ensure you are using a deuterated solvent and that the lock is established.[12]
-
Problem 2: My ¹⁷O signal is very broad and has a poor signal-to-noise ratio.
-
Are you using a high enough magnetic field?
-
The benefits of high magnetic fields for quadrupolar nuclei like ¹⁷O cannot be overstated. Higher fields will lead to sharper lines and better SNR.[9]
-
-
Is your sample properly shimmed?
-
Poor magnetic field homogeneity will lead to significant line broadening. Meticulous shimming of the sample is critical.[12]
-
-
Is your sample too concentrated or contain suspended particles?
-
Highly concentrated samples can lead to broadened lines. Similarly, suspended particles will degrade the spectral quality. Ensure your sample is homogeneous and filter it if necessary.[12]
-
-
For solid-state NMR, are you spinning at the magic angle?
-
Properly setting the magic angle is crucial for line narrowing in solid-state NMR.
-
Problem 3: I am having trouble with quantitative analysis of my ¹⁷O signal.
-
Are you using an internal or external standard?
-
For accurate quantification, it is advisable to use a reference standard with a known concentration.
-
-
Is the sensitivity profile of your RF coil uniform?
-
Surface coils, in particular, can have a non-uniform B₁ field, leading to variations in signal intensity depending on the sample position. This can introduce errors in quantification.[9]
-
-
Have you calibrated your pulse lengths correctly?
-
Accurate pulse calibration (e.g., for a 90° pulse) is essential for quantitative measurements.[11]
-
Quantitative Data Summary
The following tables summarize key experimental parameters and results from various studies on ¹⁷O NMR of water.
Table 1: ¹⁷O NMR Quadrupolar Coupling Constants and Chemical Shifts for Water in Different Environments
| Sample | Magnetic Field (T) | Quadrupolar Coupling Constant (Cq) (MHz) | Asymmetry Parameter (ηq) | Isotropic Chemical Shift (δiso) (ppm) | Reference |
| Barium Chlorate Monohydrate | 14.1 - 21.1 | 6.5 ± 0.1 | 0.83 ± 0.02 and 0.97 ± 0.02 | 18.9 ± 1.0 and 9.2 ± 1.1 | [13] |
| Lanthanum Magnesium Nitrate Hydrate | 18.8 - 35.2 | 6.6 - 7.1 | 0.83 - 0.90 | N/A | [2] |
| Hydrated Solids (General) | N/A | 6.6 - 7.4 | 0.7 - 1.0 | -17 to 31.0 | [13] |
Table 2: Comparison of ¹⁷O Signal-to-Noise Ratio (SNR) at Different Magnetic Field Strengths
| Sample | Magnetic Field (T) | Relative SNR | Reference |
| Phantom Solution | 9.4 | 1 | [9] |
| Phantom Solution | 16.4 | 2.9 | [9] |
| Rat Brain | 9.4 | 1 | [9] |
| Rat Brain | 16.4 | 2.7 - 2.8 | [9] |
Experimental Protocols
Protocol 1: General Solid-State ¹⁷O MAS NMR of a Hydrated Crystal
This protocol is a generalized procedure based on methodologies described for studying hydrated crystals.[1][2]
-
Sample Preparation:
-
Synthesize or obtain the hydrated crystal of interest.
-
Perform isotopic enrichment by dissolving the crystal in H₂¹⁷O and allowing it to recrystallize. The level of enrichment will depend on the specific experiment.
-
Carefully pack the powdered crystalline sample into an appropriate MAS rotor (e.g., 3.2 mm).
-
-
NMR Spectrometer Setup:
-
Insert the sample into a high-field NMR spectrometer (e.g., 18.8 T or higher).
-
Use a probe suitable for ¹⁷O detection, such as a triple-resonance MAS probe.
-
Tune the probe to the ¹⁷O Larmor frequency (e.g., 108.47 MHz at 18.8 T).
-
-
Data Acquisition:
-
Set the magic angle spinning speed (e.g., 20 kHz).
-
Use a suitable pulse sequence, such as a simple Bloch decay (single pulse acquisition) or a Hahn-echo sequence (π/2 - τ - π - acquire) to mitigate the effects of probe ringing.[2]
-
Set the excitation pulse length (e.g., 1.0 - 3.0 µs).
-
Acquire a sufficient number of scans to achieve a good SNR. This can range from a few thousand to tens of thousands of scans depending on the sample and enrichment level.[2]
-
Set an appropriate recycle delay based on the T₁ relaxation time of the ¹⁷O nucleus in the sample.
-
-
Data Processing:
-
Apply appropriate window functions (e.g., exponential multiplication) to improve the SNR.
-
Fourier transform the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Reference the chemical shift scale.
-
Visualizations
Caption: A generalized experimental workflow for direct ¹⁷O NMR detection.
Caption: A troubleshooting flowchart for common ¹⁷O NMR signal issues.
References
- 1. 17O NMR Investigation of Water Structure and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Resolution 17O NMR Spectroscopy of Structural Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cost-effective 17O enrichment and NMR spectroscopy of mixed-metal terephthalate metal–organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Magnetic Resonance Water Tracer Imaging Using 17O-Labeled Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Studies of 17O NMR Sensitivity at 9.4 and 16.4 Tesla - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 12. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Isotopic Fractionation Effects in ¹⁷O Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic fractionation effects in ¹⁷O studies.
Troubleshooting Guides
This section addresses common issues encountered during ¹⁷O experiments, providing potential causes and solutions.
Troubleshooting ¹⁷O NMR Spectroscopy
| Problem | Potential Causes | Solutions |
| Low Signal-to-Noise Ratio | Low natural abundance of ¹⁷O (0.037%).[1][2] Broad peaks due to quadrupolar relaxation.[1][2] Insufficient sample concentration.[1] | Use ¹⁷O-enriched starting materials for synthesis. Increase the number of scans. Use a higher magnetic field spectrometer. Optimize acquisition parameters (e.g., shorter delay times).[1] Increase sample concentration; use neat liquids if possible.[1] |
| Broad Peaks | Quadrupolar nature of the ¹⁷O nucleus.[1][2] Sample viscosity is too high. Poor shimming of the magnet.[3] Presence of paramagnetic impurities. | For solutions, ensure rapid isotropic motion to average out quadrupolar effects.[1] Use a less viscous solvent or dilute the sample. Carefully shim the spectrometer before acquisition.[3] Remove paramagnetic species from the sample. |
| Inaccurate Quantitative Results | Non-uniform excitation of resonances across the spectral width. Incomplete relaxation of nuclei between pulses. Integration errors due to broad lines or overlapping peaks. | Use a calibrated pulse width and ensure it is short enough for uniform excitation. Set the recycle delay (d1) to at least 5 times the longest T1 relaxation time of the signals of interest. Use a sufficient number of data points to properly define the peaks. Carefully define integration regions, ensuring they are consistent for all quantified signals. |
Troubleshooting ¹⁷O Mass Spectrometry
| Problem | Potential Causes | Solutions |
| Inaccurate Isotope Ratios | Mass-dependent fractionation during sample introduction, ionization, or analysis.[4][5] Isobaric interference (e.g., ¹³C¹⁶O₂⁺ and ¹²C¹⁷O¹⁶O⁺).[6] Matrix effects from other components in the sample.[7] | Use a correction method like the Craig correction, which utilizes δ¹⁸O measurements to correct for ¹⁷O fractionation.[6] Employ high-resolution mass spectrometry to resolve isobaric interferences. Use appropriate sample preparation techniques (e.g., solid-phase extraction) to remove interfering matrix components.[7][8] |
| Poor Signal Intensity | Inefficient ionization of the ¹⁷O-labeled compound.[9] Low sample concentration.[9] Ion suppression due to matrix effects.[9] | Optimize ion source parameters (e.g., temperature, gas flows).[10] Concentrate the sample before analysis. Improve sample cleanup to remove ion-suppressing agents.[8] |
| Baseline Noise and Drifting | Contamination in the mass spectrometer or from the sample.[9][11] Unstable ionization source.[12] | Clean the ion source and other components of the mass spectrometer.[13] Run blank samples to identify and eliminate sources of contamination.[11] Ensure a stable and consistent spray from the ionization source.[12] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding isotopic fractionation in ¹⁷O studies.
1. What is isotopic fractionation and why is it a concern in ¹⁷O studies?
Isotopic fractionation is the partitioning of isotopes of an element between two substances or phases.[5] In ¹⁷O studies, this can lead to inaccurate measurements of ¹⁷O abundance because the lighter ¹⁶O isotope is often preferentially enriched in one phase over the heavier ¹⁷O and ¹⁸O isotopes during physical, chemical, and biological processes.[5]
2. What are the main types of isotopic fractionation?
The two main types are:
-
Mass-dependent fractionation: This is the most common type and is proportional to the mass difference between the isotopes.
-
Mass-independent fractionation (MIF): This type of fractionation is not proportional to the mass difference and is often observed in atmospheric and photochemical reactions.[14][15]
3. How can I minimize isotopic fractionation during sample preparation?
To minimize fractionation, it is crucial to:
-
Ensure complete reactions: Incomplete reactions can lead to significant fractionation. Drive reactions to completion whenever possible.
-
Avoid phase changes: Evaporation, condensation, and freezing can all cause isotopic fractionation.[5] If a phase change is necessary, it should be done in a controlled and reproducible manner.
-
Homogenize samples: Ensure that your sample is homogeneous before taking a subsample for analysis.[8]
-
Use appropriate extraction techniques: Solid-phase extraction (SPE) can be more reproducible and less prone to fractionation than liquid-liquid extraction.[7]
4. How does isotopic fractionation affect ¹⁷O studies in drug development?
In drug development, ¹⁷O labeling can be used to trace the metabolism of a drug (ADME studies).[16] Isotopic fractionation can occur during metabolic reactions, potentially altering the isotopic signature of the drug and its metabolites.[16] This could lead to incorrect interpretations of metabolic pathways or rates of metabolism. Therefore, it is important to be aware of and correct for these effects.
5. What is the "¹⁷O excess" (Δ¹⁷O)?
The ¹⁷O excess is a parameter that quantifies the deviation from the expected mass-dependent fractionation relationship between ¹⁷O and ¹⁸O. It is a sensitive tracer for certain processes, particularly in hydrology and atmospheric chemistry.[15]
Quantitative Data on ¹⁷O Isotopic Fractionation
The following table summarizes some reported kinetic isotope effects (KIEs) for enzymatic reactions involving oxygen. The KIE is a measure of the difference in reaction rates between molecules with different isotopes.
| Enzyme | Substrate | ¹⁸O KIE (¹⁶k/¹⁸k) | Reference |
| Glucose Oxidase | D-Glucose | 1.029 ± 0.001 | [17] |
| Glucose Oxidase | D-Mannose | 1.0341 ± 0.0005 | [17] |
| Alcohol Oxidase | Methanol | Not specified | [17] |
| Alcohol Oxidase | Ethanol | Not specified | [17] |
Note: Data for ¹⁷O KIEs are less common in the literature.
Experimental Protocols
Protocol: ¹⁷O Enrichment of a Small Molecule for NMR Analysis
This protocol provides a general workflow for enriching a small molecule with ¹⁷O for subsequent NMR analysis.
-
Selection of ¹⁷O Source: Choose a suitable ¹⁷O-labeled precursor, such as H₂¹⁷O or ¹⁷O₂ gas, based on the synthesis route of your target molecule.
-
Synthesis: Perform the chemical synthesis to incorporate the ¹⁷O isotope into the target molecule. Strive for high reaction yields to minimize isotopic fractionation.
-
Purification: Purify the ¹⁷O-labeled product using standard techniques such as chromatography or recrystallization. Ensure that the purification process itself does not introduce isotopic fractionation.
-
Sample Preparation for NMR:
-
NMR Acquisition:
-
Use a high-field NMR spectrometer for better sensitivity and resolution.
-
Optimize acquisition parameters, including pulse width, relaxation delay, and number of scans, to obtain a high-quality spectrum.
-
-
Data Processing:
-
Apply appropriate window functions and perform Fourier transformation.
-
Carefully phase and baseline correct the spectrum.
-
Integrate the relevant peaks for quantitative analysis.
-
Visualizations
Caption: A general experimental workflow for studies involving ¹⁷O isotopic labeling.
Caption: A logical workflow for troubleshooting inaccurate isotope ratio measurements.
References
- 1. University of Ottawa NMR Facility Blog: 17O NMR [u-of-o-nmr-facility.blogspot.com]
- 2. 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting [chem.rochester.edu]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 6. 17O correction [bgc-jena.mpg.de]
- 7. bib.irb.hr:8443 [bib.irb.hr:8443]
- 8. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 9. gmi-inc.com [gmi-inc.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. agilent.com [agilent.com]
- 12. cgspace.cgiar.org [cgspace.cgiar.org]
- 13. Mass Spectrometry Standards and Calibrants Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. repository.geologyscience.ru [repository.geologyscience.ru]
- 15. researchgate.net [researchgate.net]
- 16. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinetics of enzymes with iso-mechanisms: solvent isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Correcting for T2 relaxation effects in 17O MRI
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter when correcting for T2 relaxation effects in 17O MRI experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge related to T2 relaxation in direct 17O MRI?
The primary challenge in direct 17O MRI is the extremely short transverse relaxation time (T2) of the 17O nucleus in biological tissues.[1] Due to its quadrupolar moment, the 17O nucleus experiences rapid dephasing, leading to T2 values in the range of a few milliseconds.[1] This rapid signal decay means that a significant portion of the MR signal can be lost before it is detected by conventional MRI pulse sequences, which can lead to an underestimation of the 17O concentration and affect the accuracy of quantitative measurements, such as the Cerebral Metabolic Rate of Oxygen (CMRO2).
Q2: How does the short T2 of 17O affect CMRO2 quantification?
The quantification of CMRO2 using direct 17O MRI relies on accurately measuring the concentration of metabolically produced H217O over time.[2] If the signal loss due to the short T2 is not properly managed, the measured increase in H217O concentration will be underestimated. This, in turn, will lead to an underestimation of the rate of oxygen consumption, resulting in inaccurate CMRO2 values.[3]
Q3: What is the main strategy to correct for T2 relaxation effects in direct 17O MRI?
The principal strategy to counteract the rapid T2 decay in direct 17O MRI is not a post-processing correction but rather the use of specialized data acquisition pulse sequences with extremely short echo times (TE).[3] Ultrashort Echo Time (UTE) and Zero Echo Time (ZTE) sequences are designed to begin signal acquisition within microseconds of the radiofrequency excitation pulse, thereby capturing the 17O signal before significant T2 decay occurs.[3][4]
Q4: Are there post-processing methods to correct for T2 relaxation effects?
While the primary approach is to minimize T2 effects during acquisition with UTE or ZTE sequences, some studies have employed partial volume correction (PVC) methods in their data analysis.[5] It is important to note that PVC is designed to correct for the mixing of different tissue types within a single imaging voxel, which can be a significant source of error in low-resolution 17O images. While PVC can improve the accuracy of regional CMRO2 values, it does not directly correct for T2 signal decay within a specific tissue type.
Troubleshooting Guide
Issue 1: Low signal-to-noise ratio (SNR) in 17O MR images.
-
Possible Cause: The inherently low natural abundance of the 17O isotope (0.037%) and its low gyromagnetic ratio contribute to a low SNR.[6] This is compounded by the very short T2 relaxation time, which limits the amount of signal that can be acquired.
-
Troubleshooting Steps:
-
Utilize High-Field MRI Systems: The SNR in 17O MRI increases with higher magnetic field strengths (e.g., 7T and above).[6][7]
-
Optimize Pulse Sequence Parameters: Ensure that an appropriate UTE or ZTE pulse sequence is being used. Optimize parameters such as repetition time (TR) and flip angle to maximize signal for the specific T1 and T2 characteristics of the tissue of interest.
-
Use Dedicated RF Coils: Employ radiofrequency coils that are specifically tuned to the 17O resonance frequency to improve detection sensitivity.
-
Increase Signal Averaging: If experimental time allows, increasing the number of signal averages can improve SNR, although this comes at the cost of reduced temporal resolution.
-
Issue 2: Blurring and signal loss in 17O images.
-
Possible Cause: The rapid T2 decay during the image acquisition readout can lead to signal loss, particularly for data points acquired later in the readout window. This can manifest as image blurring.[8]
-
Troubleshooting Steps:
-
Implement UTE or ZTE Sequences: These sequences are essential for minimizing the time between excitation and signal acquisition.[3]
-
Optimize Readout Duration: A shorter readout duration can reduce blurring from T2 decay but may also decrease SNR. An optimal readout duration should be chosen to balance these factors.
-
Use Radial or Spiral Trajectories: Center-out k-space acquisition trajectories, such as radial or spiral, are often used in UTE and ZTE sequences.[9] These methods sample the center of k-space (which contains the most signal information) early in the acquisition, making them less sensitive to signal decay.
-
Issue 3: Inaccurate or highly variable CMRO2 values.
-
Possible Cause: Inaccurate CMRO2 values can result from a combination of low SNR, uncorrected partial volume effects, and physiological variability.
-
Troubleshooting Steps:
-
Address SNR Issues: Follow the steps outlined in "Issue 1" to ensure the highest possible data quality.
-
Apply Partial Volume Correction: For regional CMRO2 analysis, implement a partial volume correction algorithm to account for the contribution of different tissue types (e.g., gray matter, white matter, CSF) within each voxel.[5]
-
Ensure Stable Physiology: Monitor and maintain stable physiological conditions (e.g., breathing rate, anesthesia level) in the subject throughout the experiment, as fluctuations can impact oxygen metabolism.
-
Use Appropriate Kinetic Models: Employ a suitable mathematical model (e.g., a three-phase model for 17O2 inhalation experiments) to accurately calculate CMRO2 from the dynamic 17O signal data.[3]
-
Quantitative Data
The following tables summarize key quantitative parameters relevant to 17O MRI.
Table 1: T2 and T2 Relaxation Times of 17O in Biological Tissues*
| Tissue/Solution | Magnetic Field Strength | T2 / T2* Value (ms) | Reference |
| H217O in Saline | 4.7 T | T2 ≈ 4.28 | [10] |
| H217O in Saline | 9.4 T | T2 ≈ 4.28 | [10] |
| Brain Tissue | Not specified | T2* ≈ 1.8 | [6] |
| Brain Tissue | 3T | T2* ≈ 2-3 | [3] |
Table 2: Cerebral Metabolic Rate of Oxygen (CMRO2) Measured with 17O MRI
| Species | Brain Region | Magnetic Field Strength | CMRO2 (µmol/g/min) | Reference |
| Human | Gray Matter | 9.4 T | 1.42 ± 0.05 | [10] |
| Human | White Matter | 9.4 T | 0.75 ± 0.11 | [10] |
| Human | Whole Brain | 1.5 T | ~1.4 | [10] |
| Rat | Brain | 9.4 T | 2.19 ± 0.14 | [10] |
| Cat | Brain | 4.7 T | 1.18 ± 0.58 | [10] |
Experimental Protocols
Protocol: Measurement of CMRO2 using Dynamic 17O MRI
This protocol outlines the key steps for a typical dynamic 17O MRI experiment to measure CMRO2 following the inhalation of 17O-enriched oxygen gas.
-
Subject Preparation:
-
Position the subject (e.g., human volunteer or animal model) comfortably within the MRI scanner.
-
Fit the subject with a breathing apparatus connected to a system that can deliver a controlled mixture of gases (room air and 17O-enriched O2).
-
Monitor vital signs (e.g., heart rate, respiration, blood oxygen saturation) throughout the experiment.
-
-
MRI Setup:
-
Use a high-field MRI scanner (e.g., 3T or higher) for optimal SNR.
-
Employ a dual-tuned 1H/17O radiofrequency coil or a dedicated 17O coil.
-
Select a 3D UTE or ZTE pulse sequence with radial or spiral k-space sampling.
-
Set acquisition parameters to minimize T2 weighting, for example:
-
Echo Time (TE): < 1 ms
-
Repetition Time (TR): As short as possible while adhering to specific absorption rate (SAR) limits.
-
Flip Angle: Optimized for maximum signal based on the T1 of H217O and the chosen TR.
-
-
-
Dynamic 17O Data Acquisition (Three-Phase Protocol):
-
Phase 1: Baseline (approx. 10 minutes): Acquire dynamic 17O MR data while the subject breathes room air to establish a baseline signal from the natural abundance of H217O.
-
Phase 2: Inhalation (approx. 2-5 minutes): Switch the inhaled gas to 17O-enriched oxygen (typically 70% 17O2) and continue acquiring dynamic 17O MR data. The signal will increase as 17O2 is metabolized to H217O.
-
Phase 3: Washout (approx. 20-30 minutes): Switch the inhaled gas back to room air and continue data acquisition to observe the washout of the H217O signal.
-
-
Anatomical Imaging:
-
Acquire a high-resolution T1-weighted proton (1H) MRI scan to provide anatomical reference and for tissue segmentation (gray matter, white matter, CSF).
-
-
Data Analysis:
-
Reconstruct the dynamic 17O MR images.
-
Co-register the 17O images with the anatomical 1H images.
-
Perform tissue segmentation on the anatomical images to define regions of interest (ROIs).
-
Apply partial volume correction to the dynamic 17O signal time courses for each ROI.
-
Fit the corrected H217O signal time course to a metabolic model to calculate the CMRO2.
-
Visualizations
Caption: Logical diagram illustrating the problem of rapid T2 signal decay in 17O MRI and the solution provided by UTE/ZTE acquisition methods.
Caption: Experimental workflow for quantifying CMRO2 using dynamic 17O MRI.
References
- 1. In vivo 17O NMR approaches for brain study at high field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo 17O MRS Imaging – Quantitative Assessment of Regional Oxygen Consumption and Perfusion Rates in Living Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zero Echo Time 17O-MRI Reveals Decreased Cerebral Metabolic Rate of Oxygen Consumption in a Murine Model of Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. warwick.ac.uk [warwick.ac.uk]
- 5. First application of dynamic oxygen-17 magnetic resonance imaging at 7 Tesla in a patient with early subacute stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Magnetic Resonance Water Tracer Imaging Using 17O-Labeled Water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of blurring due to short T2 decay at different resolutions in 23Na MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First implementation of dynamic oxygen-17 (17O) magnetic resonance imaging at 7 Tesla during neuronal stimulation in the human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 17O-Oxygen - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimization of ¹⁷O Enrichment for Metabolic Studies
Welcome to the technical support center for the optimization of ¹⁷O enrichment in metabolic studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for incorporating ¹⁷O isotopes into metabolic pathways.
Frequently Asked Questions (FAQs)
Q1: Why should I use ¹⁷O for metabolic labeling?
A1: Stable isotope labeling is a powerful technique for tracing the flow of molecules through metabolic pathways.[1] While ¹³C and ¹⁵N are more commonly used, ¹⁷O offers a unique window into reactions involving oxygen incorporation, such as hydroxylation and oxygen exchange reactions. It can provide complementary information to other isotopes for a more complete picture of metabolic fluxes.[2][3]
Q2: What are the main challenges associated with ¹⁷O enrichment studies?
A2: The primary challenges include the low natural abundance of ¹⁷O (0.037%), which necessitates significant enrichment, and the quadrupolar nature of the ¹⁷O nucleus, which can lead to broad signals in NMR spectroscopy.[4] In mass spectrometry, achieving sufficient enrichment to detect clear isotopic shifts above the natural abundance background can be difficult.
Q3: What is the most common precursor for ¹⁷O labeling in cell culture?
A3: The most common and direct precursor for introducing ¹⁷O into cellular metabolism is ¹⁷O-enriched water (H₂¹⁷O).[5] Cells grown in media prepared with H₂¹⁷O will incorporate the isotope into various metabolites through enzymatic reactions involving water.
Q4: Can ¹⁷O labeling affect cell viability?
A4: High concentrations of heavy water (D₂O) have been shown to impact cell proliferation. While less studied for H₂¹⁷O, it is crucial to assess the potential impact of high enrichment levels on your specific cell line's health and metabolism.[6] It is recommended to perform a dose-response experiment to determine the optimal H₂¹⁷O concentration that provides sufficient labeling without compromising cell viability.
Q5: How long should I incubate my cells with the ¹⁷O-labeled precursor?
A5: The incubation time depends on the turnover rate of the metabolic pathway and metabolites of interest. For rapidly turning over pathways like glycolysis, a few hours may be sufficient. For slower pathways, longer incubation times, potentially spanning one or more cell doublings, may be necessary to achieve a steady-state enrichment.[7]
Q6: How do I correct for the natural abundance of ¹⁷O in my mass spectrometry data?
A6: Correcting for natural isotope abundance is a critical step in accurately determining the level of enrichment. This is typically done using computational algorithms that subtract the contribution of naturally occurring isotopes from the measured mass isotopologue distribution.[8][9]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or no detectable ¹⁷O enrichment in metabolites | 1. Insufficient enrichment of the H₂¹⁷O precursor. 2. Short incubation time. 3. Slow metabolic flux through the pathway of interest. 4. Back-exchange of ¹⁷O with unenriched water during sample preparation.[10] 5. Insufficient cell number for detection. | 1. Verify the isotopic purity of the H₂¹⁷O. 2. Increase the incubation time. Consider a time-course experiment to determine optimal labeling duration. 3. Stimulate the metabolic pathway if possible (e.g., with growth factors). 4. Minimize exposure to H₂O during extraction. Work quickly and on ice. Consider lyophilization to remove water. 5. Increase the number of cells harvested for analysis. |
| High variability in enrichment between biological replicates | 1. Inconsistent cell culture conditions (e.g., cell density, passage number). 2. Variability in incubation times. 3. Inconsistent sample quenching and extraction. | 1. Standardize cell culture protocols. Ensure cells are in a similar metabolic state at the start of the experiment. 2. Use a precise timer for incubation periods. 3. Quench metabolism rapidly (e.g., with liquid nitrogen) and use a consistent extraction protocol. |
| Changes in cell morphology or viability | 1. Toxicity from high concentrations of H₂¹⁷O. 2. Altered media osmolality or pH due to the addition of H₂¹⁷O.[11][12] | 1. Perform a dose-response curve to determine the maximum tolerated H₂¹⁷O concentration. 2. Measure and adjust the osmolality and pH of the ¹⁷O-enriched media to match that of standard media. |
| Poor signal-to-noise in mass spectrometry analysis | 1. Low abundance of the metabolite of interest. 2. Ion suppression from the sample matrix. 3. Insufficient instrument sensitivity. | 1. Increase the amount of sample injected. 2. Optimize the chromatography to separate the analyte from interfering matrix components. 3. Use a more sensitive mass spectrometer or detection mode. |
Experimental Protocols
Protocol 1: ¹⁷O Labeling of Adherent Mammalian Cells using H₂¹⁷O
This protocol provides a general framework for labeling adherent mammalian cells with ¹⁷O-enriched water. Optimization for specific cell lines and experimental goals is recommended.
Materials:
-
Adherent mammalian cells
-
Standard cell culture medium (e.g., DMEM) and supplements
-
¹⁷O-enriched water (H₂¹⁷O)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Ice-cold 80% methanol
-
Cell scraper
-
Liquid nitrogen
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to adhere and grow overnight in standard culture medium.
-
Media Preparation: Prepare the labeling medium by reconstituting powdered medium with the desired percentage of H₂¹⁷O. Add other supplements, including dFBS, to the final concentrations. Ensure the pH and osmolality of the labeling medium are adjusted to match the standard medium.[11][12]
-
Labeling:
-
Aspirate the standard medium from the cells.
-
Wash the cells once with PBS.
-
Add the pre-warmed ¹⁷O-labeling medium to the cells.
-
Incubate for the desired duration (e.g., 4, 8, 12, 24 hours).
-
-
Metabolism Quenching and Metabolite Extraction:
-
Place the culture plate on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Immediately add liquid nitrogen to the well to flash-freeze the cells and quench metabolism.
-
Before the liquid nitrogen completely evaporates, add 1 mL of ice-cold 80% methanol to each well.
-
Use a cell scraper to scrape the cells into the methanol.
-
Transfer the cell lysate to a microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the cell lysate vigorously.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract using a vacuum concentrator.
-
Store the dried pellet at -80°C until analysis by mass spectrometry.
-
Data Presentation
The following table provides a template for presenting quantitative ¹⁷O enrichment data. Due to the limited availability of published data specifically on ¹⁷O enrichment in various metabolites, the values presented below are hypothetical and for illustrative purposes. Researchers should generate their own data based on their specific experimental conditions.
| Metabolite | Pathway | Number of Oxygen Atoms | Expected ¹⁷O Enrichment (%) per Oxygen Atom (24h Labeling) | Notes |
| Lactate | Glycolysis | 3 | 5-15 | Enrichment will depend on the rate of glycolysis and exchange with intracellular water. |
| Glutamate | TCA Cycle | 4 | 10-25 | Incorporation occurs through the TCA cycle and transamination reactions. |
| Aspartate | TCA Cycle | 4 | 10-25 | Similar to glutamate, enrichment is linked to TCA cycle activity. |
| Citrate | TCA Cycle | 7 | 15-30 | A key intermediate in the TCA cycle, expect significant labeling. |
| Ribose-5-phosphate | Pentose Phosphate Pathway | 5 | 5-10 | Enrichment will depend on the flux through the pentose phosphate pathway. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a ¹⁷O enrichment experiment in cell culture.
Metabolic Pathway Example: Glycolysis
This diagram shows the glycolysis pathway, highlighting key steps where oxygen atoms from water can be incorporated.
Logical Relationship: Troubleshooting Low Enrichment
This diagram illustrates the logical steps to troubleshoot low ¹⁷O enrichment.
References
- 1. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. Stable isotope labeling in proteomics and metabolomics [biosyn.com]
- 4. Labeling of amino acids and peptides with isotopic oxygen as followed by 17O-N.M.R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxygen-17 compounds as potential NMR T2 contrast agents: enrichment effects of H2(17)O on protein solutions and living tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
- 12. How to optimize culture media osmolality during Assisted Reproductive Technologies treatments - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal in Water-17O tracer experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal in Water-17O (H₂¹⁷O) tracer experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Low Signal & Enrichment Issues
Q1: My mass spectrometry (MS) or nuclear magnetic resonance (NMR) signal for ¹⁷O-labeled metabolites is very low or undetectable. What are the common causes?
Several factors can contribute to poor signal intensity in ¹⁷O-labeling experiments. These can be broadly categorized into issues with labeling efficiency, sample preparation, and instrument sensitivity.
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Low Isotopic Enrichment: The incorporation of ¹⁷O into your target metabolites may be lower than expected. This can be due to slow metabolic flux, rapid turnover of metabolites, or dilution of the ¹⁷O label with unlabeled oxygen from other sources. The natural abundance of ¹⁷O is very low (0.037%), making enrichment crucial for detection.[1][2][3]
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Inefficient Cell Lysis and Metabolite Extraction: Incomplete disruption of cells or inefficient extraction of metabolites can lead to a significant loss of labeled compounds before they are even analyzed.
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Sample Degradation: Metabolites can be unstable and may degrade during sample preparation or storage.
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Instrument Sensitivity and Calibration: The mass spectrometer or NMR spectrometer may not be properly tuned or calibrated for the detection of your specific metabolites.[1] For NMR, the quadrupolar nature of the ¹⁷O nucleus leads to broad signals, which can be difficult to distinguish from noise.[2][3]
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Ion Suppression (MS): In mass spectrometry, other molecules in your sample (matrix effects) can interfere with the ionization of your target metabolites, leading to a weaker signal.
Q2: How can I improve the ¹⁷O-labeling efficiency in my cell culture experiments?
Optimizing labeling conditions is critical for achieving a strong signal.
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Increase H₂¹⁷O Concentration: While balancing cost, using a higher percentage of ¹⁷O-labeled water in your culture medium will increase the isotopic enrichment of newly synthesized biomolecules.
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Optimize Labeling Time: The duration of labeling should be sufficient to allow for the incorporation of ¹⁷O into the pathways of interest. For example, glycolysis reaches an isotopic steady state in about 10 minutes, while the TCA cycle can take over 2 hours.[4]
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Maintain Metabolic Steady State: To avoid perturbing the cells' metabolism, it's best to switch from regular medium to ¹⁷O-labeled medium that is otherwise identical.[4]
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Use Dialyzed Serum: If using fetal bovine serum, consider using a dialyzed version to remove unlabeled metabolites that could dilute the tracer.[4]
Q3: I suspect back-exchange of the ¹⁷O isotope during sample preparation. How can I minimize this?
Back-exchange, where the incorporated ¹⁷O isotope is exchanged with ¹⁶O from unlabeled water during sample processing, can significantly reduce your signal.
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Rapid Quenching and Extraction: Perform metabolic quenching and metabolite extraction as quickly as possible. Snap-freezing cells in liquid nitrogen is an effective way to halt metabolic activity instantly.[5]
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Use of Anhydrous Solvents: During extraction, use anhydrous (water-free) solvents whenever possible to minimize the presence of unlabeled water.
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Lyophilization: Freeze-drying (lyophilization) the samples to remove all water before derivatization or analysis can prevent back-exchange.
Instrumentation & Data Analysis
Q4: What are the key considerations for setting up a mass spectrometer for ¹⁷O-tracer analysis?
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High-Resolution MS: Use a high-resolution mass spectrometer to accurately distinguish between isotopologues and resolve them from other interfering ions.[6]
-
Calibration: Ensure the instrument is properly calibrated across the mass range of interest.
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Ionization Source Optimization: Optimize the ionization source parameters (e.g., spray voltage, gas flow) for your specific metabolites to maximize signal intensity.
-
Tandem MS (MS/MS): Use MS/MS to improve specificity and reduce background noise, which can help in detecting low-abundance labeled metabolites.
Q5: How do I properly account for the natural abundance of ¹⁷O in my data analysis?
It is crucial to correct for the natural abundance of all stable isotopes (¹³C, ¹⁵N, ¹⁷O, ¹⁸O, etc.) to accurately determine the true level of ¹⁷O enrichment from your tracer.[7] Several software packages and algorithms are available that can perform these corrections.
Q6: My ¹⁷O NMR spectra have very broad peaks and a poor signal-to-noise ratio. What can I do?
The inherent properties of the ¹⁷O nucleus make NMR challenging.
-
High Magnetic Fields: Use the highest magnetic field strength available. The signal-to-noise ratio and spectral resolution increase with the magnetic field strength.[2][3]
-
Cryoprobe: If available, a cryoprobe can significantly enhance sensitivity.
-
Signal Averaging: Increase the number of scans to improve the signal-to-noise ratio.
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Sample Concentration: Use a highly concentrated sample to maximize the number of ¹⁷O nuclei in the detection volume.
Experimental Protocols
Protocol 1: H₂¹⁷O Labeling of Adherent Mammalian Cells for LC-MS Metabolomics
This protocol provides a step-by-step guide for labeling adherent mammalian cells with H₂¹⁷O, followed by metabolite extraction for analysis by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Adherent mammalian cells
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Standard cell culture medium
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H₂¹⁷O-labeled water (e.g., 20-50% enrichment)
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Phosphate-buffered saline (PBS), ice-cold
-
Liquid nitrogen
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80% Methanol (LC-MS grade), chilled to -80°C
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Culture: Culture adherent cells to approximately 80-90% confluency in a standard culture medium.
-
Prepare Labeling Medium: Prepare the experimental medium by replacing a portion of the normal water (H₂¹⁶O) with H₂¹⁷O-labeled water to the desired final enrichment. Ensure all other medium components are at the same concentration as the standard medium.
-
Labeling:
-
Aspirate the standard medium from the cells.
-
Quickly wash the cells once with pre-warmed PBS to remove any remaining standard medium.
-
Add the pre-warmed H₂¹⁷O labeling medium to the cells.
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Incubate for a predetermined time based on the metabolic pathway of interest (e.g., 10 minutes for glycolysis, 2+ hours for the TCA cycle).[4]
-
-
Metabolic Quenching:
-
Quickly aspirate the labeling medium.
-
Immediately place the culture dish on a bed of dry ice or in a liquid nitrogen bath to flash-freeze the cells and halt metabolism.
-
-
Metabolite Extraction:
-
Add a sufficient volume of pre-chilled 80% methanol to the frozen cells.
-
Use a cell scraper to scrape the cells into the methanol.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Cell Lysis:
-
Vortex the tube vigorously for 1 minute.
-
Perform three freeze-thaw cycles by alternating between liquid nitrogen and a 37°C water bath.[8]
-
-
Sample Clarification:
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.
-
Store the samples at -80°C until analysis. For long-term storage or to prevent back-exchange, lyophilize the supernatant to a dry powder.[8]
-
Data Presentation
Table 1: Expected Isotopic Enrichment & Labeling Times
| Metabolic Pathway | Key Metabolites | Typical Labeling Time | Expected ¹⁷O Enrichment |
| Glycolysis | Lactate, Pyruvate | ~10 minutes[4] | Low to Moderate |
| Pentose Phosphate Pathway | Ribose-5-phosphate | 1 - 2 hours | Low |
| TCA Cycle | Citrate, Malate, Fumarate | 2+ hours[4] | Moderate to High |
| Nucleotide Synthesis | ATP, GTP, UTP, CTP | ~24 hours[4] | Low to Moderate |
Note: Expected enrichment is qualitative and depends heavily on experimental conditions such as cell type, metabolic rate, and the concentration of H₂¹⁷O used.
Visualizations
Experimental & Troubleshooting Workflows
Caption: General experimental workflow for ¹⁷O-tracer studies and a logical troubleshooting guide for low signal issues.
Metabolic Pathways
Caption: Simplified diagram of Glycolysis and the TCA Cycle, highlighting a key step (Fumarase) where H₂¹⁷O is incorporated.
References
- 1. Magnetic Resonance Water Tracer Imaging Using 17O-Labeled Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. Tracing metabolic flux through time and space with isotope labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 8. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 17O-Excess Measurements
This guide provides researchers, scientists, and drug development professionals with essential information on calibration standards, troubleshooting, and best practices for high-precision ¹⁷O-excess measurements.
Frequently Asked Questions (FAQs)
Q1: What is ¹⁷O-excess and why is it important?
A: The ¹⁷O-excess, often denoted as Δ'¹⁷O, is a measure of the deviation of the ¹⁷O/¹⁶O ratio from the expected mass-dependent relationship with the ¹⁸O/¹⁶O ratio.[1][2] It is calculated using the formula: Δ'¹⁷O = ln(δ¹⁷O + 1) − λ * ln(δ¹⁸O + 1), where λ is a reference slope, typically 0.528 for meteoric waters.[1][2][3] Because ¹⁷O-excess is less sensitive to temperature changes than other isotope parameters, it serves as a powerful tracer for determining the relative humidity at the source of evaporation and understanding hydrological cycles.[2][4]
Q2: What are the primary calibration standards for ¹⁷O-excess measurements?
A: The primary reference materials are distributed by the International Atomic Energy Agency (IAEA). The calibration is anchored by two main standards: Vienna Standard Mean Ocean Water (VSMOW) and Standard Light Antarctic Precipitation (SLAP).[5] Due to the depletion of the original batches, the successor standards VSMOW2 and SLAP2 are now used.[6][7] By definition, VSMOW2 has δ¹⁸O and δ¹⁷O values of 0‰.[8] A two-point normalization to the VSMOW-SLAP scale is recommended to ensure inter-laboratory comparability and accuracy.[3][6]
Q3: Why is a two-point (VSMOW-SLAP) normalization necessary?
A: A single standard only fixes the zero point of the delta scale.[6] A two-point normalization, using standards that bracket the expected range of sample values, corrects for inter-laboratory scaling differences and improves the accuracy and precision of δ¹⁷O and ¹⁷O-excess measurements.[6] The VSMOW-SLAP scale is the internationally accepted convention for reporting oxygen isotope ratios in water.[5][6] For ¹⁷O-excess, VSMOW2 and SLAP2 are typically assigned a Δ'¹⁷O value of zero to establish the calibration line.[4]
Q4: What are the accepted isotopic values for the primary standards?
A: The internationally recognized values for VSMOW2, SLAP2, and Greenland Ice Sheet Precipitation (GISP), another common reference material, are essential for accurate calibration. These values are summarized in the table below.
Data Presentation: Isotopic Reference Materials
The table below summarizes the accepted isotopic compositions for the primary reference materials used in ¹⁷O-excess calibration, normalized to the VSMOW-SLAP scale.
| Reference Material | δ¹⁸O (‰) | δ¹⁷O (‰) | ¹⁷O-excess (per meg) |
| VSMOW2 | 0 (by definition) | 0 (by definition) | 0 (by definition)[4] |
| SLAP2 | -55.50[6][8] | -29.6986[2][3] | 0 (by definition)[4][6] |
| GISP | -24.72 to -24.82[3] | -13.12 to -13.16[4][6] | 22 to 24[3][4][6] |
Troubleshooting Guide
Q5: My ¹⁷O-excess measurements are not reproducible. What are the common causes?
A: Lack of reproducibility is a frequent issue, often stemming from several sources:
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Instrumental Drift: The performance of analytical instruments can shift over time.[9] Regular calibration with VSMOW2 and SLAP2 is crucial to correct for this.
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Memory Effects: Carry-over from a previous sample can contaminate the current measurement. This is particularly relevant for laser spectroscopy systems. Performing a sufficient number of preparatory injections (which are not measured) before sample analysis can help eliminate this effect.[4]
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Inadequate Precision: ¹⁷O-excess values are typically very small (measured in per meg, or 0.001‰).[1][2] Achieving meaningful data requires extremely high analytical precision (typically better than 10 per meg).[1][4] This may necessitate longer analysis times or averaging multiple measurements.[1][4]
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Incorrect Normalization: Failure to properly apply the two-point VSMOW-SLAP normalization will lead to inaccurate and incomparable results.[6] Ensure the correct assigned values for the standards are being used in your calculations.
Q6: My calibrated sample values seem to fall outside the expected range. What should I check?
A: If your results are unexpected, consider the following:
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Standard Integrity: Ensure your local laboratory standards have not evaporated or become contaminated, which would alter their isotopic composition.
-
Calibration Linearity: For samples that are isotopically very different from the VSMOW-SLAP range, the linear calibration may not be valid.[10] It may be necessary to prepare and use intermediate standards to verify linearity.[10]
-
Sample Preparation: For Isotope Ratio Mass Spectrometry (IRMS), incomplete conversion of water to O₂ during the fluorination step can cause fractionation errors. Ensure the reaction goes to completion.[11] For Cavity Ring-Down Spectroscopy (CRDS), ensure samples are free of particulates and dissolved organics.
-
Isobaric Interference: In IRMS, interferences from other molecules with nearly identical masses can affect results.[1][12] This is a known issue when measuring ¹⁷O via CO₂ equilibration and is why the fluorination method (converting H₂O to O₂) is preferred.[1][13]
Q7: How often should I run calibration standards?
A: Calibration standards should be analyzed regularly within each analytical sequence. A common practice is to place standards at the beginning and end of a run, and often after every few unknown samples (e.g., every 5-10 samples). This allows you to monitor and correct for any instrumental drift that occurs during the analysis.[4]
Experimental Protocols & Workflows
Protocol: Two-Point VSMOW-SLAP Normalization
This protocol describes the data correction procedure to normalize raw measured δ-values to the internationally accepted VSMOW-SLAP scale.
Objective: To correct measured δ¹⁷O and δ¹⁸O values for instrumental scaling effects.
Methodology:
-
Analyze Standards: Measure the δ¹⁷O and δ¹⁸O values of your laboratory reference waters, VSMOW2, and SLAP2 multiple times within your analytical sequence.
-
Calculate Correction: Use the known ("assigned") and measured values of VSMOW2 and SLAP2 to establish a linear correction. The normalized δ-value of a sample is calculated as follows:
-
δ_normalized = (δ_assigned_SLAP2 - δ_assigned_VSMOW2) / (δ_measured_SLAP2 - δ_measured_VSMOW2) * (δ_measured_sample - δ_measured_VSMOW2) + δ_assigned_VSMOW2
-
-
Apply to Samples: Apply this correction to the raw δ¹⁷O and δ¹⁸O values of all unknown samples in the same analytical run.
-
Calculate ¹⁷O-excess: Once you have the normalized δ¹⁷O and δ¹⁸O values, calculate the ¹⁷O-excess using the equation: Δ'¹⁷O = ln(δ¹⁷O_normalized + 1) − 0.528 * ln(δ¹⁸O_normalized + 1).
Workflow for ¹⁷O-Excess Measurement and Calibration
References
- 1. picarro.com [picarro.com]
- 2. Review on Applications of 17O in Hydrological Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.kopri.re.kr [repository.kopri.re.kr]
- 4. Measurement of δ18O, δ17O, and 17O-excess in Water by Off-Axis Integrated Cavity Output Spectroscopy and Isotope Ratio Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vienna Standard Mean Ocean Water - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Oxygen isotopes in nitrate: New reference materials for 18O:17O:16O measurements and observations on nitrate-water equilibration | U.S. Geological Survey [usgs.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. srpcontrol.com [srpcontrol.com]
- 10. Calibration and preparation of isotopically depleted water standards for spectroscopy [journal.chinare.org.cn]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. meetings.copernicus.org [meetings.copernicus.org]
Addressing spectral broadening in 17O solid-state NMR
Welcome to the technical support center for 17O Solid-State Nuclear Magnetic Resonance (NMR). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to spectral broadening in their experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during 17O solid-state NMR experiments.
Issue 1: My 17O NMR spectrum consists of a single, broad, featureless line.
-
Question: Why is my 17O solid-state NMR spectrum so broad, and how can I resolve individual oxygen sites?
-
Answer: The primary cause of severe line broadening in 17O solid-state NMR is the second-order quadrupolar interaction.[1][2][3][4] The 17O nucleus has a spin quantum number of I = 5/2, which means it is a quadrupolar nucleus.[2][5] This results in a large interaction with the local electric field gradient (EFG) at the nucleus, leading to significant spectral broadening that cannot be completely removed by standard Magic Angle Spinning (MAS).[4][6][7] To resolve distinct oxygen environments, more advanced techniques are necessary.
Recommended Solutions:
-
Increase the Magnetic Field Strength: The second-order quadrupolar broadening is inversely proportional to the strength of the external magnetic field.[4] Moving to a higher field spectrometer will significantly reduce the line width and improve spectral resolution.[2][8]
-
Employ Advanced Line-Narrowing Techniques:
-
Double Rotation (DOR): This technique involves spinning the sample at two different angles simultaneously, which can effectively average the second-order quadrupolar interaction to zero, leading to dramatically narrower lines.[6][9][10] Line width reductions of over 40 times have been reported.[9]
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Dynamic Angle Spinning (DAS): DAS involves hopping the sample's spinning axis between two specific angles during the experiment.[6][11][12] This two-dimensional technique can also refocus the second-order quadrupolar interaction, providing high-resolution spectra.[6][11][12]
-
Multiple-Quantum Magic-Angle Spinning (MQMAS): MQMAS is a two-dimensional experiment that correlates multiple-quantum and single-quantum transitions to separate the isotropic chemical shifts from the quadrupolar broadening.[3][8][13] This can produce sharp, isotropic peaks.[8]
-
-
Logical Flow for Troubleshooting Spectral Broadening
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. University of Ottawa NMR Facility Blog: The Field Dependence of the Second Order Quadrupolar Interaction in Solids [u-of-o-nmr-facility.blogspot.com]
- 5. 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 17O solid-state NMR spectroscopy of lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Magic angle spinning - Wikipedia [en.wikipedia.org]
- 8. Residue-Specific High-Resolution 17O Solid-State Nuclear Magnetic Resonance of Peptides: Multidimensional Indirect 1H Detection and Magic-Angle Spinning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-resolution 17O double-rotation NMR characterization of ring and non-ring oxygen in vitreous B2O3 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. pines.berkeley.edu [pines.berkeley.edu]
- 12. pines.berkeley.edu [pines.berkeley.edu]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Low Sensitivity of the 17O Nucleus in MRI
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ¹⁷O Magnetic Resonance Imaging (MRI). This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome the challenges associated with the low intrinsic sensitivity of the ¹⁷O nucleus.
Troubleshooting Guide
This guide addresses common issues encountered during ¹⁷O MRI experiments in a question-and-answer format, providing actionable solutions.
Issue: Low Signal-to-Noise Ratio (SNR)
Question: Why is my ¹⁷O signal-to-noise ratio (SNR) consistently low, and what steps can I take to improve it?
Answer: Low SNR is the most significant challenge in ¹⁷O MRI due to the low natural abundance (0.037%) and small gyromagnetic ratio of the ¹⁷O nucleus. Several factors can contribute to poor SNR. Here is a step-by-step guide to troubleshoot and enhance your signal:
Troubleshooting Steps:
-
Optimize Shimming: Poor magnetic field homogeneity can lead to signal loss. Ensure you perform careful shimming of the region of interest before acquisition.
-
Check Coil Tuning and Matching: An improperly tuned coil will result in inefficient signal transmission and reception. Verify that the coil is correctly tuned to the ¹⁷O Larmor frequency and matched to the scanner's impedance.
-
Increase Magnetic Field Strength: The SNR in MRI is proportional to the magnetic field strength. If available, moving to a higher field scanner (e.g., 7T or above) will significantly boost the ¹⁷O signal.
-
Implement Signal Averaging: Increasing the number of signal averages can improve SNR, but this comes at the cost of longer acquisition times.
-
Utilize Isotopic Enrichment: The most direct way to increase the signal is to use ¹⁷O-enriched compounds, such as H₂¹⁷O or ¹⁷O₂ gas. This dramatically increases the number of detectable nuclei.
-
Employ Advanced Signal Enhancement Techniques:
-
Dynamic Nuclear Polarization (DNP): This technique can enhance the ¹⁷O signal by transferring the high polarization of electron spins to the ¹⁷O nuclear spins. Signal enhancements of over 100-fold have been reported.
-
Paramagnetic Contrast Agents: These agents can shorten the relaxation times of surrounding nuclei, potentially leading to signal enhancement in certain pulse sequences.
-
Issue: Long Acquisition Times
Question: My ¹⁷O MRI experiments are taking too long, making dynamic studies challenging. How can I reduce the acquisition time without severely compromising image quality?
Answer: Long acquisition times are often a consequence of the need for extensive signal averaging to achieve adequate SNR. Here are several strategies to shorten your scan times:
Troubleshooting Steps:
-
Optimize Pulse Sequence Parameters:
-
Shorten Repetition Time (TR): For many sequences, a shorter TR allows for faster scanning. However, this can also reduce the signal if T1 relaxation is not complete. Experiment with different TR values to find an optimal balance.
-
Use Faster Pulse Sequences: Consider implementing rapid imaging sequences like Zero Echo Time (ZTE) or Fast Imaging with Steady-state Precession (FISP), which are better suited for the short T2 relaxation time of ¹⁷O.
-
-
Employ Parallel Imaging: Techniques like SENSE or GRAPPA can reduce scan time by acquiring less k-space data, with the missing information reconstructed using the spatial information from multiple receiver coils.
-
Implement Dynamic Nuclear Polarization (DNP): The significant signal enhancement from DNP can drastically reduce the need for signal averaging, leading to a substantial decrease in acquisition time.
-
Consider Indirect Detection Methods: Instead of directly detecting the weak ¹⁷O signal, you can indirectly detect its effect on the much stronger proton (¹H) signal. This is based on the scalar coupling between ¹⁷O and ¹H, which affects the T2 or T1ρ of water protons. This approach can offer higher sensitivity and faster imaging.
Issue: Image Artifacts
Question: I am observing significant artifacts in my ¹⁷O images. What are the common causes and how can I mitigate them?
Answer: Image artifacts can obscure important details and lead to misinterpretation of your data. Here are some common artifacts in MRI and how to address them:
-
Motion Artifacts:
-
Cause: Patient or sample movement during the scan.
-
Solution: Use appropriate restraints for animal studies. For human subjects, provide clear instructions to remain still. Motion correction algorithms can also be applied during post-processing.
-
-
Susceptibility Artifacts:
-
Cause: Differences in magnetic susceptibility at the interface of different tissues (e.g., tissue and air), causing signal distortion and loss.
-
Solution: Use shorter echo times (TE) and consider pulse sequences that are less sensitive to susceptibility effects, such as spin-echo sequences. Careful shimming can also help.
-
-
Chemical Shift Artifacts:
-
Cause: The slight difference in resonance frequencies between ¹⁷O in different chemical environments.
-
Solution: Use a higher receiver bandwidth and fat suppression techniques if applicable.
-
-
Zipper Artifacts:
-
Cause: Extraneous radiofrequency (RF) noise leaking into the scanner room.
-
Solution: Ensure the scanner room door is properly closed and sealed. Check for any electronic equipment within the room that may be emitting RF noise.
-
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges of working with the ¹⁷O nucleus in MRI?
A1: The primary challenges stem from its intrinsic properties:
-
Low Natural Abundance: ¹⁷O constitutes only 0.037% of all oxygen atoms, meaning there are very few detectable nuclei in a given sample.
-
Low Gyromagnetic Ratio: The gyromagnetic ratio of ¹⁷O is about 1/7th that of ¹H, resulting in a much lower intrinsic sensitivity.
-
Quadrupolar Nucleus: As a quadrupolar nucleus (spin I = 5/2), ¹⁷O has very short T1 and T2 relaxation times, which can lead to signal loss before it can be effectively detected with conventional MRI sequences.
Q2: What is the difference between direct and indirect ¹⁷O MRI detection?
A2:
-
Direct Detection: Involves using an RF coil tuned to the ¹⁷O Larmor frequency to directly measure the ¹⁷O signal. This method is highly specific but suffers from low SNR due to the aforementioned challenges.
-
Indirect Detection: This approach measures the effect of the ¹⁷O nucleus on the signal of a more sensitive nucleus, typically protons (¹H). The scalar coupling between ¹⁷O and adjacent protons in water alters the T2 or T1ρ relaxation times of the protons. By measuring these changes in the proton signal, the presence and concentration of H₂¹⁷O can be inferred. This method offers higher sensitivity but is an indirect measure.
Q3: What are the main applications of ¹⁷O MRI in research and drug development?
A3: Despite its challenges, ¹⁷O MRI is a powerful tool for:
-
Measuring Cerebral Metabolic Rate of Oxygen (CMRO₂): By inhaling ¹⁷O-labeled oxygen gas and tracking the appearance of metabolically produced H₂¹⁷O, researchers can non-invasively measure regional oxygen consumption in the brain.
-
Assessing Cerebral Blood Flow (CBF): Following the injection of ¹⁷O-labeled water, the washout kinetics of the tracer can be monitored to quantify blood flow.
-
Investigating Water Dynamics: As a tracer, H₂¹⁷O allows for the study of water transport and permeability across biological barriers like the blood-brain barrier.
-
Drug Development: ¹⁷O MRI can be used to assess the metabolic effects of drugs on tissues and tumors.
Q4: Is ¹⁷O isotopic labeling safe for in vivo experiments?
A4: Yes, ¹⁷O is a stable, non-radioactive isotope of oxygen. The use of ¹⁷O-enriched compounds, such as H₂¹⁷O and ¹⁷O₂, is considered safe for both animal and human studies.
Data Presentation
Table 1: Comparison of Signal Enhancement Techniques for ¹⁷O MRI
| Technique | Principle | Typical Signal Enhancement | Advantages | Disadvantages |
| High-Field MRI | Increases nuclear polarization and Larmor frequency. | Proportional to B₀ (e.g., 2x signal from 3T to 7T) | Straightforward implementation if hardware is available. | High initial and maintenance costs; potential for increased artifacts. |
| Isotopic Labeling | Increases the concentration of detectable ¹⁷O nuclei. | Dependent on enrichment level (can be >1000x) | Direct and significant signal increase. | High cost of ¹⁷O-enriched compounds. |
| Dynamic Nuclear Polarization (DNP) | Transfers high polarization from electrons to nuclei. | 80-fold to >100-fold reported | Massive signal gains, enabling faster imaging. | Requires specialized hardware (polarizer, cryogenics); complex setup. |
| Paramagnetic Contrast Agents | Alter relaxation times of nearby nuclei. | Varies depending on agent and sequence. | Can be targeted to specific tissues. | Indirect effect on signal; potential toxicity concerns. |
| Indirect Detection | Measures the effect of ¹⁷O on the ¹H signal. | Higher effective sensitivity than direct detection. | Utilizes the high sensitivity of ¹H MRI. | Indirect measure; requires specific pulse sequences. |
Experimental Protocols
Protocol 1: In Vivo ¹⁷O Isotopic Labeling for CMRO₂ Measurement
This protocol outlines the general steps for measuring the cerebral metabolic rate of oxygen using ¹⁷O₂ inhalation.
1. Animal Preparation: a. Anesthetize the animal (e.g., rodent) according to an approved institutional protocol. b. Secure the animal in an MRI-compatible cradle, ensuring stable physiology (respiration, temperature). c. Place a custom-built ¹⁷O surface coil over the region of interest (e.g., the brain).
2. MRI Setup: a. Position the animal in the isocenter of the magnet. b. Perform shimming on the region of interest to optimize magnetic field homogeneity. c. Acquire anatomical reference images (e.g., T2-weighted ¹H images).
3. ¹⁷O₂ Administration: a. Connect the animal to a closed respiration circuit containing a mixture of medical air and ¹⁷O₂ gas (e.g., 70% enrichment). b. Monitor the animal's vital signs continuously.
4. ¹⁷O MRI Acquisition: a. Begin acquiring ¹⁷O data using a suitable pulse sequence (e.g., 3D ZTE or FISP) immediately upon switching to the ¹⁷O₂ gas mixture. b. Continue dynamic acquisition to capture the time course of the H₂¹⁷O signal increase. c. After a steady-state is reached, switch back to normal air to measure the washout of the H₂¹⁷O signal, which can be used to estimate cerebral blood flow.
5. Data Analysis: a. Reconstruct the dynamic ¹⁷O images. b. Draw regions of interest (ROIs) on the anatomical images and apply them to the ¹⁷O data. c. Plot the ¹⁷O signal intensity over time for each ROI. d. Calculate CMRO₂ from the initial slope of the signal increase, taking into account the arterial input function.
Protocol 2: Sample Preparation for Dynamic Nuclear Polarization (DNP) of ¹⁷O
This protocol describes the preparation of a sample for DNP-enhanced ¹⁷O NMR/MRI.
1. Materials:
- ¹⁷O-enriched sample (e.g., H₂¹⁷O)
- Glassing agent (e.g., glycerol or a mixture of glycerol and water)
- Stable radical polarizing agent (e.g., TOTAPOL or trityl radicals)
- NMR sample tubes suitable for cryogenic temperatures
2. Procedure: a. In a clean vial, prepare a solution of the glassing agent. A common mixture is 60:30:10 glycerol/D₂O/H₂O by weight. b. Add the ¹⁷O-enriched sample to the glassing solution to the desired final concentration. c. Dissolve the radical polarizing agent in the solution. The final concentration of the radical is typically in the range of 10-40 mM. d. Vortex the sample gently to ensure a homogeneous mixture. e. Transfer the final sample solution into an NMR sample tube. f. Flash-freeze the sample by immersing it in liquid nitrogen to form a glass. g. The sample is now ready to be inserted into the DNP probe for polarization at cryogenic temperatures (typically 1-4 K).
Mandatory Visualizations
Caption: Workflow for in vivo CMRO₂ measurement using ¹⁷O MRI.
Caption: Logical workflow for troubleshooting low SNR in ¹⁷O MRI.
Validation & Comparative
A Comparative Guide to Cerebral Metabolic Rate of Oxygen (CMRO2) Measurement: Water-17O MRI vs. 15O PET
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of the cerebral metabolic rate of oxygen (CMRO2) is crucial for understanding brain function in both healthy and diseased states. Two prominent techniques for quantifying CMRO2 are Water-17O Magnetic Resonance Imaging (MRI) and 15O Positron Emission Tomography (PET). This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
At a Glance: Key Differences
| Feature | This compound MRI | 15O PET |
| Principle | Direct or indirect detection of metabolically produced H217O following inhalation of 17O-enriched oxygen gas. | Detection of gamma rays produced from the annihilation of positrons emitted by the radioactive isotope 15O. |
| Tracer | Stable isotope: 17O-labeled oxygen gas (17O2) | Radioactive isotope: 15O-labeled oxygen (15O2), water (H215O), and carbon monoxide (C15O). |
| Invasiveness | Non-invasive (inhalation of stable isotope gas). | Invasive, requiring arterial blood sampling for quantification.[1][2] |
| Radiation Exposure | No ionizing radiation. | Involves exposure to ionizing radiation.[1] |
| Spatial Resolution | Generally lower than PET.[3] | Higher spatial resolution. |
| Temporal Resolution | High temporal resolution is achievable.[4] | Dependent on the specific protocol (bolus vs. steady-state).[1] |
| Availability | Less common due to the high cost of 17O gas and specialized hardware requirements.[5][6] | More widely available, but requires an on-site cyclotron for 15O production due to its short half-life.[7] |
| Complexity | Technically demanding, with challenges in signal-to-noise ratio.[3] | Complex procedure involving multiple scans and tracer administrations.[1][7] |
Quantitative Comparison of CMRO2 Values
The following table summarizes representative CMRO2 values obtained from studies utilizing this compound MRI and 15O PET in healthy volunteers. It is important to note that values can vary based on the specific protocol, data analysis methods, and subject population.
| Brain Region | This compound MRI (μmol/g/min) | 15O PET (mL/100g/min) | 15O PET (μmol/g/min)¹ |
| Gray Matter | 1.42 ± 0.05[8] | 3.93 - 4.98[1] | ~2.9 - 3.7 |
| White Matter | 0.75 ± 0.11[8] | 1.54 - 1.82[1] | ~1.1 - 1.3 |
| Whole Brain | 1.18[8] | 3.29 - 3.45[9] | ~2.4 - 2.5 |
¹Conversion from mL/100g/min to μmol/g/min assumes a tissue density of approximately 1.04 g/mL and a molar volume of oxygen of 22.4 L/mol.
Experimental Protocols
This compound MRI
The fundamental principle of this technique is the metabolic conversion of inhaled 17O-labeled oxygen gas into 17O-labeled water (H217O) within the mitochondria.[10] The subsequent detection of this H217O provides a measure of oxygen consumption.
Key Experimental Steps:
-
Baseline Measurement: Acquisition of baseline 17O signal at natural abundance.[10]
-
17O2 Inhalation: The subject inhales 17O-enriched oxygen gas for a short period.
-
Dynamic Acquisition: Dynamic 17O MRI data are acquired to track the change in H217O concentration over time.
-
Kinetic Modeling: The time-course data of the H217O signal is fitted to a kinetic model to calculate CMRO2.[10] This model accounts for the delivery of 17O2 to the brain, its metabolic conversion to H217O, and the washout of H217O by cerebral blood flow (CBF).
Diagram of the this compound MRI Experimental Workflow:
Caption: Experimental workflow for CMRO2 measurement using this compound MRI.
15O PET
This technique is considered the gold standard for in vivo CMRO2 measurement.[2][7] It involves a series of PET scans using different 15O-labeled radiotracers to measure CBF, oxygen extraction fraction (OEF), and cerebral blood volume (CBV), which are then used to calculate CMRO2.
Key Experimental Steps:
-
C15O Scan: A short scan after inhalation of C15O is performed to measure CBV.[11]
-
H215O Scan: An intravenous injection of H215O is administered to measure CBF.[11][12] Alternatively, C15O2 inhalation can be used, which is rapidly converted to H215O in the lungs.[1][13]
-
15O2 Scan: Following inhalation of 15O2, a dynamic or steady-state scan is performed to measure the rate of oxygen consumption.[11][12]
-
Arterial Blood Sampling: Continuous or discrete arterial blood samples are taken throughout the scans to measure the radioactivity of the tracers in the arterial blood, which serves as the input function for kinetic modeling.[1]
-
Kinetic Modeling: Data from the PET scans and arterial blood sampling are integrated into a mathematical model to calculate OEF and subsequently CMRO2 using the Fick principle: CMRO2 = OEF × CBF × CaO2 (arterial oxygen content).[1]
Diagram of the 15O PET Signaling and Measurement Pathway:
Caption: Logical relationship of scans and measurements for CMRO2 quantification with 15O PET.
Conclusion
Both this compound MRI and 15O PET are powerful techniques for measuring CMRO2, each with a distinct set of advantages and disadvantages. 15O PET is the established gold standard, offering high accuracy and spatial resolution, but at the cost of being invasive and involving ionizing radiation.[1][7] this compound MRI presents a non-invasive and radiation-free alternative, which is particularly advantageous for longitudinal studies or research involving vulnerable populations.[14] However, its widespread adoption is currently limited by the high cost of the enriched isotope and technical challenges.[5][6] The choice between these two methods will ultimately depend on the specific research question, available resources, and the required level of precision and invasiveness.
References
- 1. Quantification of brain oxygen extraction and metabolism with [15O]-gas PET: A technical review in the era of PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. MRI-based methods for quantification of the cerebral metabolic rate of oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in MR Imaging-based Quantification of Brain Oxygen Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Noninvasive Method for Quantifying Cerebral Metabolic Rate of Oxygen by Hybrid PET/MRI: Validation in a Porcine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 17O-Oxygen - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Quantitative measurements of cerebral metabolic rate of oxygen using MRI: a volunteer study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of regional CMRO2 in human brain using dynamic 17O-MRI at 3T - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Brain oxygen utilization measured with O-15 radiotracers and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid quantitative CBF and CMRO2 measurements from a single PET scan with sequential administration of dual 15O-labeled tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Magnetic Resonance Water Tracer Imaging Using 17O-Labeled Water - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Cellular Dynamics: A Comparative Guide to Measuring Intracellular Water Residence Time with 17O NMR and Alternative Techniques
For researchers, scientists, and drug development professionals, understanding the movement of water across cell membranes is crucial for elucidating cellular function, disease mechanisms, and drug efficacy. The intracellular water residence time (τi), a measure of how long a water molecule spends inside a cell before exiting, provides a powerful window into these dynamic processes. Among the available techniques, 17O Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a robust method for directly quantifying τi. This guide provides an objective comparison of 17O NMR with other established techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific needs.
Principles and Methodologies: A Head-to-Head Comparison
The choice of technique for measuring intracellular water residence time depends on several factors, including the required sensitivity, spatial resolution, and the nature of the biological system under investigation. Here, we compare the principles and methodologies of 17O NMR with three prominent alternatives: Diffusion-Weighted Magnetic Resonance Imaging (DWI), Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI), and Coherent Anti-Stokes Raman Scattering (CARS) Microscopy.
| Technique | Principle | Advantages | Disadvantages |
| 17O NMR | Directly detects the signal from 17O-labeled water as it exchanges between intracellular and extracellular compartments. The change in the 17O NMR signal over time is used to calculate the water exchange rate and residence time. | - Direct Measurement: Provides a direct and quantitative measure of water exchange.[1] - High Specificity: The low natural abundance of 17O (0.037%) makes it an excellent tracer with minimal background signal.[2] - Non-invasive: Can be applied to living cells and tissues. | - Low Sensitivity: The low gyromagnetic ratio and natural abundance of 17O result in a lower signal-to-noise ratio compared to 1H NMR.[2][3] - Isotope Labeling Required: Requires the use of expensive 17O-enriched water. - Limited Spatial Resolution: Typically provides bulk measurements from a sample rather than single-cell resolution. |
| Diffusion-Weighted MRI (DWI) | Measures the random motion (diffusion) of water molecules. Differences in the apparent diffusion coefficient (ADC) between the intracellular and extracellular spaces can be used to infer water exchange dynamics.[4][5][6] | - Non-invasive: Does not require exogenous contrast agents.[5] - High-Resolution Imaging: Can provide spatially resolved maps of water diffusion. - Clinically Translatable: Widely available on clinical MRI scanners. | - Indirect Measurement: Does not directly measure water exchange; relies on modeling the diffusion data.[7][8][9] - Model Dependency: The accuracy of the results depends on the assumptions of the mathematical model used. - Sensitivity to other factors: ADC values can be influenced by factors other than water exchange, such as cell density and membrane permeability.[10][11] |
| Dynamic Contrast-Enhanced MRI (DCE-MRI) | Involves the intravenous injection of a paramagnetic contrast agent. The rate at which the contrast agent enhances the T1 relaxation time of water in the extracellular space is used to model and estimate water exchange rates.[12] | - High Sensitivity: Provides a strong signal enhancement, leading to good image contrast. - Provides Vascular Information: Can simultaneously provide information on tissue perfusion and vascular permeability.[13][14] | - Requires Contrast Agent: Involves the administration of an exogenous contrast agent, which may have side effects. - Indirect Measurement: Relies on a two-compartment model to indirectly estimate water exchange.[15] - Model Assumptions: The accuracy is dependent on the validity of the pharmacokinetic model used. |
| Coherent Anti-Stokes Raman Scattering (CARS) Microscopy | A vibrational imaging technique that can distinguish between H2O and isotopically labeled water (D2O). By monitoring the exchange of H2O and D2O across the cell membrane, the water permeability and residence time can be determined.[16] | - High Spatial Resolution: Capable of imaging at the single-cell and even subcellular level.[16] - Real-time Imaging: Allows for the visualization of dynamic processes in living cells.[16] - Label-free (for H2O): Can directly image water without the need for fluorescent labels. | - Requires Isotopic Labeling (D2O): Necessitates the use of deuterated water for exchange studies. - Complex Instrumentation: Requires a specialized and sophisticated laser-scanning microscope.[17][18][19] - Limited Penetration Depth: Best suited for imaging cells and thin tissue sections. |
Quantitative Data Comparison
The following table summarizes representative quantitative data for intracellular water residence times (or related parameters) obtained using the different techniques. It is important to note that these values can vary significantly depending on the cell type, physiological conditions, and the specific experimental parameters used.
| Technique | Biological System | Parameter Measured | Reported Value | Reference |
| 17O NMR | Friend leukemia cells | Water permeability | Increased by at least an order of magnitude during differentiation | [1][20] |
| 1H NMR | Perfused glial cells | Mean intracellular residence time | ~50 ms | [7] |
| DWI-MRI | Aquaporin-4 expressing cells | Water exchange time | Significantly shorter in AQP4-expressing cells compared to non-expressing cells | [8][9] |
| DCE-MRI | Head and Neck Squamous Cell Carcinomas | Mean intracellular water molecule lifetime (τi) | High τi group: 0.276 ± 0.086 s; Low τi group: 0.070 ± 0.028 s | [15] |
| CARS Microscopy | Dictyostelium discoideum | Intracellular water diffusion coefficient | Spatially varying, with restricted diffusion near the plasma membrane | [16] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable and comparable data. Below are generalized protocols for each of the discussed techniques.
17O NMR Spectroscopy for Intracellular Water Residence Time
Objective: To directly measure the rate of water exchange across the cell membrane using 17O-labeled water.
Materials:
-
Cell culture of interest
-
17O-enriched water (e.g., 20-40 atom %)
-
NMR spectrometer equipped for 17O detection
-
Temperature control unit
-
Appropriate buffer solutions (e.g., PBS)
Protocol:
-
Cell Preparation: Harvest and wash the cells with an appropriate buffer to remove any residual growth medium. Resuspend the cells to a known density in the buffer.
-
Isotope Labeling: Introduce a known concentration of 17O-enriched water into the extracellular medium.
-
NMR Data Acquisition:
-
Place the cell suspension in an NMR tube and insert it into the spectrometer.
-
Equilibrate the sample to the desired temperature (e.g., 37°C).
-
Acquire a series of 17O NMR spectra over time using a suitable pulse sequence (e.g., a simple pulse-acquire or a more complex sequence to suppress extracellular signals).[2][21][22][23]
-
-
Data Analysis:
-
Measure the intensity or linewidth of the intracellular and extracellular 17O water signals as a function of time.
-
Fit the data to a two-site exchange model to extract the water exchange rate constant (k).
-
Calculate the intracellular water residence time (τi) as the inverse of the exchange rate constant (τi = 1/k).
-
Diffusion-Weighted MRI (DWI)
Objective: To indirectly assess water exchange by measuring differences in the apparent diffusion coefficient of water.
Materials:
-
Cell culture or tissue sample
-
MRI scanner with diffusion-weighting capabilities
-
Appropriate sample holder or animal positioning system
Protocol:
-
Sample Preparation: Prepare the cell suspension or position the subject within the MRI scanner.
-
DWI Data Acquisition:
-
Data Analysis:
-
For each voxel, plot the signal intensity as a function of the b-value.
-
Fit the data to a diffusion model (e.g., a mono-exponential or bi-exponential model) to calculate the apparent diffusion coefficient (ADC).
-
Analyze the ADC values in different compartments to infer information about water restriction and exchange.
-
Dynamic Contrast-Enhanced MRI (DCE-MRI)
Objective: To estimate water exchange rates by monitoring the kinetics of an extracellular contrast agent.
Materials:
-
Subject (animal or human)
-
MRI scanner
-
Paramagnetic contrast agent (e.g., Gd-DTPA)
-
Syringe pump for controlled injection
Protocol:
-
Pre-Contrast Imaging: Acquire baseline T1-weighted images of the region of interest.
-
Contrast Agent Administration: Inject a bolus of the contrast agent intravenously at a controlled rate.[12]
-
Dynamic Imaging: Acquire a series of T1-weighted images of the same region of interest at high temporal resolution (e.g., every few seconds) for several minutes.[12]
-
Data Analysis:
-
For each voxel, generate a signal intensity-time curve.
-
Convert the signal intensity to contrast agent concentration.
-
Fit the concentration-time curve to a pharmacokinetic model (e.g., the Tofts model) to estimate parameters such as the volume transfer constant (Ktrans) and the extracellular volume fraction (ve), which can be related to water exchange.
-
Coherent Anti-Stokes Raman Scattering (CARS) Microscopy
Objective: To visualize and quantify water exchange at the single-cell level by monitoring H2O/D2O exchange.
Materials:
-
Live cells grown on a microscope slide or coverslip
-
Isotonic buffer prepared with H2O
-
Isotonic buffer prepared with D2O
-
CARS microscope system with synchronized pulsed lasers
Protocol:
-
Cell Preparation: Plate cells on a suitable substrate for microscopy and place them in a perfusion chamber.
-
Initial Imaging: Image the cells in the H2O-based buffer to establish a baseline CARS signal for intracellular water.
-
Isotope Exchange: Rapidly perfuse the chamber with the D2O-based buffer to initiate the H2O/D2O exchange.[16]
-
Time-Lapse Imaging: Acquire a series of CARS images at high temporal resolution to monitor the change in the intracellular water signal over time.
-
Data Analysis:
-
Measure the CARS signal intensity within individual cells as a function of time.
-
Fit the signal decay curve to an exponential function to determine the rate of water efflux.
-
Calculate the water permeability and residence time from the exchange rate.
-
Visualization of Workflows and Relationships
To further clarify the methodologies, the following diagrams illustrate the experimental workflow of 17O NMR and the logical relationships between the compared techniques.
Experimental workflow for measuring intracellular water residence time using 17O NMR.
Logical relationships between different techniques for measuring intracellular water residence time.
Conclusion
The validation of 17O NMR as a powerful tool for measuring intracellular water residence time is well-established, offering a direct and quantitative approach. While it has limitations in terms of sensitivity and spatial resolution, its specificity makes it an invaluable research tool. Alternative methods such as DWI, DCE-MRI, and CARS microscopy provide complementary information and may be more suitable for specific applications, particularly those requiring high-resolution imaging or clinical translation. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to advance their studies of cellular water dynamics and their implications in health and disease. This guide serves as a starting point for navigating the available methodologies and designing robust experiments to unravel the complexities of the cellular environment.
References
- 1. Water permeability changes studied by 17O nuclear magnetic resonance during differentiation of Friend leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 17O NMR Investigation of Water Structure and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Abundance 17O NMR Spectroscopy of Rat Brain In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mrimaster.com [mrimaster.com]
- 5. Renal MRI Diffusion: Experimental Protocol - Preclinical MRI of the Kidney - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Diffusion weighted imaging: Technique and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Restricted diffusion and exchange of intracellular water: theoretical modelling and diffusion time dependence of 1H NMR measurements on perfused glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of diffusion-weighted MRI and anti-Stokes Raman scattering (CARS) measurements of the inter-compartmental exchange-time of water in expression-controlled aquaporin-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of diffusion-weighted MRI and anti-Stokes Raman scattering (CARS) measurements of the inter-compartmental exchange-time of water in expression-controlled aquaporin-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Diffusion-weighted Magnetic Resonance Imaging: What Makes Water Run Fast or Slow? - Journal of Clinical Imaging Science [clinicalimagingscience.org]
- 12. Dynamic contrast-enhanced imaging techniques: CT and MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Principal of Dynamic Contrast Enhanced MRI, the Method of Pharmacokinetic Analysis, and Its Application in the Head and Neck Region - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dynamic Contrast-Enhanced MRI | Springer Nature Experiments [experiments.springernature.com]
- 15. Dynamic Contrast-Enhanced MRI–Derived Intracellular Water Lifetime (τi): A Prognostic Marker for Patients with Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Real-time visualization of intracellular hydrodynamics in single living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Coherent Anti-Stokes Raman Scattering Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.uci.edu [chem.uci.edu]
- 20. Water permeability changes studied by 17O nuclear magnetic resonance during differentiation of Friend leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High Resolution 17O NMR Spectroscopy of Structural Water - PMC [pmc.ncbi.nlm.nih.gov]
- 22. High-Resolution 17O NMR Spectroscopy of Structural Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Head-to-Head Comparison: CRDS and IRMS for ¹⁷O-Excess Analysis in Research and Development
For researchers, scientists, and drug development professionals, the precise analysis of ¹⁷O-excess (Δ¹⁷O) provides a powerful tool to trace metabolic pathways, understand water dynamics, and ensure product authenticity. The two primary analytical techniques for these measurements are Cavity Ring-Down Spectroscopy (CRDS) and Isotope Ratio Mass Spectrometry (IRMS). This guide offers a comprehensive cross-validation of these methods, presenting quantitative data, detailed experimental protocols, and workflow diagrams to aid in selecting the optimal technique for your research needs.
Performance at a Glance: CRDS vs. IRMS
The choice between CRDS and IRMS for ¹⁷O-excess analysis often depends on a trade-off between sample throughput, ease of use, and the required level of precision. While IRMS has traditionally been the gold standard for high-precision isotope analysis, recent advancements in CRDS technology have made it a competitive alternative for many applications.
| Parameter | Cavity Ring-Down Spectroscopy (CRDS) | Isotope Ratio Mass Spectrometry (IRMS) |
| Precision (Δ¹⁷O) | Better than 8 per meg (<0.01‰) with <30 min integration.[1] Can reach 6 per meg with 3 hours of analysis.[2] | Single analysis standard deviation of 1.7‰.[3][4][5] Can be improved to 0.58‰ with 10 measurements (2.5 hours).[3][4][5] |
| Sample Type | Liquid water, water vapor.[1] | CO₂, O₂ (requires sample conversion from water).[3][4][5][6] |
| Sample Preparation | Minimal; direct injection of liquid or vapor.[7] | Often requires chemical conversion (e.g., fluorination of H₂O to O₂ or oxygen isotope exchange for CO₂).[3][4][5][6] |
| Analysis Time per Sample | Less than 30 minutes for high precision.[1] High throughput modes can be faster.[8] | Approximately 15 minutes for a single analysis (pair of injections for CO₂).[3][4][5] |
| Throughput | High, with automated throughput capabilities.[7] | Lower, due to sample preparation and the need for multiple measurements for high precision. |
| Key Advantages | Ease of use, high throughput, minimal sample preparation, field-deployable options.[7][9] | High precision and accuracy, well-established methodology. |
| Potential Challenges | Susceptibility to organic contamination,[10][11] memory effects between samples.[10] | Complex sample preparation, use of toxic reagents (e.g., fluorine gas),[6][12] higher instrument cost and maintenance. |
Deep Dive: Experimental Protocols
Understanding the methodologies behind each technique is crucial for evaluating their suitability for specific research applications.
CRDS Experimental Protocol for Water ¹⁷O-Excess Analysis
Cavity Ring-Down Spectroscopy measures the decay rate of light in a resonant cavity to determine the concentration of isotopologues. For ¹⁷O-excess analysis of water, a typical workflow using an instrument like the Picarro L2140-i is as follows:
-
Sample Preparation: Water samples generally require minimal preparation, such as filtration to remove particulates.
-
Instrument Setup: The CRDS analyzer, coupled with an autosampler and a vaporizer, is calibrated using reference waters with known isotopic compositions.
-
Injection: The autosampler injects a small volume of the water sample into the vaporizer, which converts the liquid into water vapor.
-
Analysis: The water vapor is introduced into the optical cavity. The instrument measures the absorption of specific near-infrared laser wavelengths by the different water isotopologues (H₂¹⁶O, H₂¹⁷O, H₂¹⁸O, and HD¹⁶O).
-
Data Processing: The instrument's software calculates the δ¹⁷O, δ¹⁸O, and δD values. The ¹⁷O-excess is then calculated from the δ¹⁷O and δ¹⁸O values. Corrections for instrumental drift and memory effects between samples are applied during post-processing. To mitigate organic contamination, a micro-combustion module can be integrated into the system.[10]
IRMS Experimental Protocol for CO₂ ¹⁷O-Excess Analysis
Isotope Ratio Mass Spectrometry separates ions based on their mass-to-charge ratio. For ¹⁷O-excess analysis of CO₂, a common method involves complete oxygen isotope exchange with a reference material.
-
Sample Preparation: CO₂ is extracted from the sample matrix (e.g., air, headspace of a reaction).
-
Gas Chromatography (GC): The extracted gas is passed through a GC system to separate CO₂ from other gases.
-
Isotope Analysis (Aliquot 1): A portion of the purified CO₂ is introduced into the IRMS to measure the initial δ¹³C and δ¹⁸O values based on the ion beams of masses 44, 45, and 46.
-
Oxygen Isotope Exchange: A second aliquot of the CO₂ is passed through a heated reactor (e.g., 700°C) containing an oxygen-donating material like cerium oxide (CeO₂).[3][4][5] This forces the oxygen atoms in the CO₂ to completely exchange with the oxygen atoms of the reference material.
-
Isotope Analysis (Aliquot 2): The isotopically exchanged CO₂ is then introduced into the IRMS for a second measurement.
-
Data Processing: The ¹⁷O-excess is determined by comparing the isotopic composition of the untreated CO₂ with the post-exchange CO₂.[3][4][5] This dual-measurement approach allows for the deconvolution of the interfering ¹³C isotopologue at mass 45, enabling the precise determination of ¹⁷O.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for CRDS and IRMS ¹⁷O-excess analysis.
Concluding Remarks
Both CRDS and IRMS are robust techniques for the analysis of ¹⁷O-excess. CRDS offers a significant advantage in terms of ease of use, sample throughput, and reduced sample preparation, making it an attractive option for large-scale studies and routine analyses. However, careful consideration must be given to potential organic contamination and inter-sample memory effects.
IRMS, while more labor-intensive and requiring more complex instrumentation, remains a benchmark for high-precision measurements. The requirement for sample conversion can be a drawback, but for applications demanding the utmost accuracy and where throughput is less of a concern, IRMS remains a superior choice.
Ultimately, the selection between CRDS and IRMS will be guided by the specific requirements of the research, including the nature of the samples, the desired level of precision, available budget, and the number of samples to be analyzed. This guide provides the foundational data to make an informed decision, ensuring the chosen methodology aligns with the scientific goals of your project.
References
- 1. Calibrated high-precision 17O-excess measurements using cavity ring-down spectroscopy with laser-current-tuned cavity resonance | Picarro [picarro.com]
- 2. presentations.copernicus.org [presentations.copernicus.org]
- 3. amt.copernicus.org [amt.copernicus.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. picarro.com [picarro.com]
- 7. researchgate.net [researchgate.net]
- 8. IsoLab - CRDS SOP [isolab.ess.washington.edu]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. amt.copernicus.org [amt.copernicus.org]
- 11. water.usask.ca [water.usask.ca]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Unraveling Moisture Source Humidity with ¹⁷O-excess and Deuterium Excess
A new generation of isotopic analysis is providing researchers with powerful tools to trace the origins of atmospheric moisture, a critical component in fields ranging from paleoclimatology to drug development, where understanding environmental conditions is paramount. At the forefront of these techniques is the measurement of ¹⁷O-excess, a parameter that offers a more direct window into the humidity of moisture source regions compared to the traditionally used deuterium excess (d-excess). This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate tool for their work.
The Challenge of Tracing Moisture Origins
Understanding the origin and transport of atmospheric moisture is crucial for interpreting climate records, modeling hydrological systems, and even ensuring the stability of pharmaceutical products susceptible to humidity. Stable water isotopes (¹⁸O and ²H) have long been used as tracers. However, second-order parameters like ¹⁷O-excess and d-excess provide more specific information about the conditions at the moisture source.
¹⁷O-excess vs. Deuterium Excess: A Comparative Overview
The primary distinction between ¹⁷O-excess and d-excess lies in their sensitivity to environmental parameters at the moisture source. While both are influenced by the kinetic fractionation of water isotopes during evaporation, their dependencies on temperature and humidity differ significantly.
| Feature | ¹⁷O-excess | Deuterium Excess (d-excess) |
| Primary Sensitivity | Relative humidity at the moisture source[1] | Relative humidity and sea surface temperature at the moisture source[1] |
| Temperature Dependence | Largely independent of temperature[1][2] | Significantly dependent on temperature[1] |
| Accuracy for Humidity Reconstruction | Generally considered more direct and potentially more accurate, especially when source temperature is variable or unknown. | Accuracy can be compromised by confounding temperature effects. Requires independent constraints on temperature for precise humidity reconstruction. |
| Measurement Precision (Typical) | ±7 per meg (CRDS) | ±0.9‰ (CRDS) |
| Influencing Factors (Post-Evaporation) | Sub-cloud evaporation, moisture recycling, mixing of air masses[3][4] | Sub-cloud evaporation, moisture recycling, mixing of air masses[5][6][7] |
Quantitative Performance in Reconstructing Source Humidity
Direct quantitative comparisons of the accuracy of ¹⁷O-excess and d-excess in reconstructing moisture source humidity are an active area of research. However, studies that validate these proxies against meteorological datasets provide valuable insights.
One study directly compared the normalized relative humidity in moisture source regions reconstructed from precipitation ¹⁷O-excess with data from the ERA5 reanalysis dataset. The results showed a strong correlation, suggesting that ¹⁷O-excess in precipitation on a subtropical island largely reflects the diffusional fractionation during evaporation in the ocean and can serve as a quantitative tracer for relative humidity in oceanic moisture source regions.
While similar direct validations for d-excess are more complex due to its dual sensitivity, it has been widely used to infer changes in moisture source conditions. However, the interpretation of d-excess records often faces ambiguity because changes in moisture source temperature and humidity can have similar effects on its value. For instance, oceanic and recycled continental moisture can lower high d-excess values originating from specific sources like the Mediterranean Sea[6].
Experimental Protocols
Accurate determination of ¹⁷O-excess and d-excess relies on high-precision isotopic measurements. The two most common analytical techniques are Cavity Ring-Down Spectroscopy (CRDS) and Isotope Ratio Mass Spectrometry (IRMS).
Sample Preparation and Analysis
-
Sample Collection: Water samples (e.g., precipitation, river water, plant water) are collected in airtight containers to prevent evaporation.
-
Filtration: Samples are typically filtered through a 0.2 µm filter to remove particulates.
-
Analysis by CRDS:
-
An autosampler injects a small volume of the water sample into a vaporizer.
-
The resulting water vapor is introduced into an optical cavity containing mirrors.
-
A laser is used to measure the absorption of specific light wavelengths by the different water isotopologues (H₂¹⁶O, H₂¹⁷O, H₂¹⁸O, and HD¹⁶O).
-
The instrument software calculates the δ¹⁷O, δ¹⁸O, and δ²H values.
-
-
Analysis by IRMS:
-
For oxygen isotopes, water is typically converted to a gas that can be analyzed by the mass spectrometer. This can be achieved through:
-
Equilibration: The water sample is equilibrated with a reference CO₂ gas of known isotopic composition. The oxygen isotopes in the water exchange with those in the CO₂, and the resulting isotopic composition of the CO₂ is measured.
-
Fluorination: Water is reacted with a fluorinating agent (e.g., CoF₃) to produce O₂ gas, which is then analyzed.
-
-
For hydrogen isotopes, water is typically reduced to H₂ gas over hot chromium or other reducing agents.
-
The resulting gas is introduced into the mass spectrometer, where the different isotopologues are separated by their mass-to-charge ratio and their abundances are measured.
-
Data Correction and Calibration
Raw isotopic data from both CRDS and IRMS instruments require correction and calibration to ensure accuracy and comparability between laboratories.
-
Drift Correction: Instrumental drift over the course of an analytical run is corrected for by analyzing laboratory standards at regular intervals.
-
Memory Correction: The influence of the previous sample on the current measurement (memory effect) is corrected for using established protocols.
-
Calibration: The measured isotope ratios are normalized to the internationally accepted VSMOW-SLAP (Vienna Standard Mean Ocean Water - Standard Light Antarctic Precipitation) scale by analyzing international and laboratory standards with known isotopic compositions[4][8].
Visualizing the Methodologies
To better understand the workflows and the factors influencing ¹⁷O-excess and d-excess, the following diagrams are provided.
Conclusion: The Advantage of ¹⁷O-excess
For researchers aiming to reconstruct the relative humidity of a moisture source, ¹⁷O-excess offers a more direct and robust proxy compared to d-excess. Its insensitivity to temperature removes a significant source of uncertainty that complicates the interpretation of d-excess data[1][2]. While post-evaporation processes can affect both parameters, the foundational link between ¹⁷O-excess and source humidity is more straightforward.
The choice of analytical technique, whether CRDS or IRMS, will depend on factors such as sample throughput requirements, desired precision, and available resources. Both methods, when properly calibrated and corrected, can provide the high-quality data needed for these sensitive environmental reconstructions. As analytical techniques continue to improve, the application of ¹⁷O-excess is poised to significantly advance our understanding of the Earth's hydrological cycle and its impact on various scientific disciplines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nucleus.iaea.org [nucleus.iaea.org]
- 4. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]
- 5. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 6. ngs.org.np [ngs.org.np]
- 7. Controls on Deuterium Excess across Asia [mdpi.com]
- 8. nucleus.iaea.org [nucleus.iaea.org]
A Comparative Guide to Direct vs. Indirect Detection Methods for ¹⁷O MRI
For researchers and professionals in drug development, Magnetic Resonance Imaging (MRI) using the stable oxygen isotope, ¹⁷O, offers a powerful tool for in vivo metabolic and physiological assessment. The choice between direct and indirect detection of the ¹⁷O signal is a critical determinant of experimental outcomes, influencing sensitivity, resolution, and quantitative accuracy. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
At a Glance: Direct vs. Indirect ¹⁷O MRI
| Feature | Direct Detection | Indirect Detection |
| Principle | Directly measures the nuclear magnetic resonance signal from the ¹⁷O nucleus. | Measures the effect of ¹⁷O on the MRI signal of nearby protons (¹H). |
| Sensitivity | Lower, due to the low natural abundance and low gyromagnetic ratio of ¹⁷O.[1][2] | Significantly higher, leveraging the high abundance and sensitivity of protons.[3] |
| Spatial Resolution | Generally lower, limited by the low signal-to-noise ratio (SNR).[2] | Higher, benefiting from the stronger proton signal.[4] |
| Temporal Resolution | Can be lower due to the need for signal averaging to improve SNR. | Generally higher, allowing for more dynamic studies. |
| Quantification | More straightforward, as the signal is directly proportional to the H₂¹⁷O concentration. | More complex, as the relationship between the proton signal and H₂¹⁷O concentration can be non-linear. |
| Hardware Requirements | Requires specialized hardware, including a radiofrequency (RF) coil and transmitter tuned to the ¹⁷O frequency.[5] | Can often be implemented on standard clinical ¹H MRI scanners with specialized pulse sequences.[5] |
| Common Techniques | 3D density-adapted radial imaging, Fast Imaging with Steady State (FISP).[1] | T₂-weighted imaging, T₁ρ (T1 in the rotating frame) imaging, balanced Steady-State Free Precession (bSSFP).[3][6][7] |
How They Work: A Visual Comparison
The fundamental difference between direct and indirect ¹⁷O MRI lies in the experimental workflow and the origin of the detected signal.
References
- 1. First implementation of dynamic oxygen-17 (17O) magnetic resonance imaging at 7 Tesla during neuronal stimulation in the human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of H217O by 1H-MR imaging at 3 T: a feasibility study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Magnetic Resonance Water Tracer Imaging Using 17O-Labeled Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imaging of H217O distribution in the brain of a live rat by using proton-detected 17O MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Off-resonance proton T1rho dispersion imaging of 17O-enriched tissue phantoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indirect MRI of 17 o-labeled water using steady-state sequences: Signal simulation and preclinical experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Water-17O and Other Stable Isotope Tracers in Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern scientific investigation, stable isotope tracers are indispensable tools for elucidating complex biological and chemical processes. Among these, Water-17O (H₂¹⁷O) presents a unique set of properties that make it a valuable, albeit less commonly utilized, tracer compared to more conventional isotopes like Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Oxygen-18 (¹⁸O). This guide provides an objective comparison of this compound with these other stable isotopes, supported by experimental data and detailed methodologies, to assist researchers in selecting the optimal tracer for their specific applications.
Key Properties and Characteristics
The utility of a stable isotope tracer is largely dictated by its intrinsic properties, including its natural abundance, nuclear spin, and the ease of its detection. This compound is the only stable oxygen isotope with a non-zero nuclear spin, making it NMR-active. This fundamental difference underpins its unique applications and challenges compared to other stable isotopes.
| Property | Water-¹⁷O | Deuterium (²H) | Carbon-¹³C | Nitrogen-¹⁵N | Oxygen-¹⁸O |
| Natural Abundance (%) | 0.038[1] | 0.015[2] | 1.1 | 0.37 | 0.20 |
| Nuclear Spin (I) | 5/2[1] | 1 | 1/2 | 1/2 | 0 |
| NMR Active | Yes[1] | Yes | Yes | Yes | No |
| Quadrupole Moment (e·fm²) | -2.558 | +0.286 | 0 | 0 | 0 |
| Primary Detection Method(s) | NMR, MRI, Mass Spectrometry[1] | Mass Spectrometry, NMR | Mass Spectrometry, NMR | Mass Spectrometry, NMR | Mass Spectrometry |
| Common Applications | Water dynamics, cerebral blood flow and oxygen metabolism imaging, protein structure analysis[1] | Metabolic flux analysis, water tracing, drug metabolism studies[3][4] | Metabolic flux analysis, proteomics, drug metabolism studies[5][6] | Protein labeling and quantification, nitrogen metabolism studies[7][8] | Proteomics, enzyme kinetics, hydrology[2][9][10] |
Performance Comparison in Key Research Areas
The choice of a stable isotope tracer is highly dependent on the specific research question. Here, we compare the performance of this compound and other tracers in several key application areas.
Metabolic Pathway Analysis
Stable isotope tracers are fundamental to metabolic flux analysis, providing a dynamic view of cellular metabolism.
-
This compound : As a tracer for water dynamics, H₂¹⁷O can be used to study hydration and the role of water in metabolic reactions. Its application in directly tracing the metabolic fate of oxygen atoms is an emerging area.
-
Deuterium (²H) : D₂O is widely used to trace the flow of hydrogen atoms and can be used to quantify fluxes through various pathways, including glycolysis and the pentose phosphate pathway.[3][4]
-
Carbon-13 (¹³C) : ¹³C-labeled substrates, such as glucose or glutamine, are the gold standard for metabolic flux analysis, allowing for detailed mapping of carbon transitions through central metabolic networks.[5][6]
-
Nitrogen-15 (¹⁵N) : ¹⁵N-labeled amino acids or ammonia are used to trace nitrogen metabolism, crucial for understanding amino acid and nucleotide biosynthesis.[7][8]
-
Oxygen-18 (¹⁸O) : While not NMR-active, ¹⁸O can be used in mass spectrometry-based approaches to trace oxygen incorporation in metabolic reactions, for example, in studies of oxidative metabolism.[9][10]
Protein Structure and Dynamics
NMR spectroscopy is a powerful tool for studying protein structure and dynamics, and stable isotopes play a crucial role in enhancing its capabilities.
-
This compound : Due to its sensitivity to the local environment, ¹⁷O NMR can provide unique insights into the hydration of proteins and the role of water molecules in protein structure and function. However, its low natural abundance and quadrupolar nucleus present challenges in terms of sensitivity and resolution.
-
Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) : Uniform or selective labeling with ¹³C and ¹⁵N is a standard technique in protein NMR, enabling the determination of high-resolution structures and the study of protein dynamics.[7][8]
In Vivo Imaging
The ability to non-invasively track tracers in living organisms is a significant advantage in many research areas, particularly in drug development.
-
This compound : ¹⁷O-MRI is a developing technique for imaging water transport and distribution in vivo.[1] It has shown promise in measuring cerebral blood flow and the cerebral metabolic rate of oxygen (CMRO₂).[1] The detection can be done either directly by observing the ¹⁷O signal or indirectly by its effect on the proton MRI signal.[1]
-
Deuterium (²H) : Deuterium metabolic imaging (DMI) is an emerging MRI-based technique that can trace the metabolic fate of deuterated substrates in vivo.[11]
Experimental Protocols
Detailed and robust experimental protocols are critical for obtaining reliable and reproducible data. Below are representative protocols for key applications of these stable isotope tracers.
Protocol 1: ¹⁷O NMR for Protein Hydration Studies
Objective: To investigate the interaction of water molecules with a protein of interest.
-
Sample Preparation:
-
Express and purify the protein of interest using standard biochemical techniques.
-
Prepare a concentrated protein solution (e.g., 1-5 mM) in a low-salt buffer.
-
Lyophilize the protein sample to remove H₂¹⁶O.
-
Re-dissolve the lyophilized protein in H₂¹⁷O-enriched water (typically 20-40% enrichment).
-
-
NMR Spectroscopy:
-
Acquire ¹⁷O NMR spectra on a high-field NMR spectrometer equipped with a broadband probe.
-
Use a single-pulse experiment with appropriate relaxation delays to ensure quantitative signal intensities.
-
Acquire spectra at different temperatures to study the dynamics of water-protein interactions.
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Analyze the chemical shifts, linewidths, and relaxation rates of the ¹⁷O signal to characterize the different water environments (e.g., bound vs. bulk water).
-
Protocol 2: ¹³C-Based Metabolic Flux Analysis using GC-MS
Objective: To quantify the metabolic fluxes through central carbon metabolism in cultured cells.
-
Cell Culture and Labeling:
-
Culture cells in a defined medium.
-
In the exponential growth phase, switch the cells to a medium containing a ¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose) for a defined period to achieve isotopic steady-state.[6]
-
-
Metabolite Extraction:
-
Quench metabolism rapidly by, for example, immersing the culture dish in liquid nitrogen.
-
Extract intracellular metabolites using a cold solvent mixture (e.g., methanol/water/chloroform).
-
-
Sample Derivatization and GC-MS Analysis:
-
Dry the polar metabolite extracts.
-
Derivatize the samples to make them volatile for GC-MS analysis (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - TBDMS).
-
Analyze the derivatized samples on a GC-MS system.[12]
-
-
Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of isotopes.[13]
-
Use the mass isotopomer distributions of key metabolites (e.g., amino acids) to calculate metabolic fluxes using specialized software (e.g., INCA, Metran).
-
Protocol 3: ¹⁵N-Labeling for Protein Quantification by Mass Spectrometry
Objective: To compare the relative abundance of a protein of interest between two cell populations.
-
Metabolic Labeling:
-
Sample Preparation:
-
Combine equal numbers of cells from both populations.
-
Lyse the cells and extract the proteins.
-
Digest the protein mixture with a protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify peptides and proteins using database search algorithms.
-
Quantify the relative abundance of each protein by comparing the signal intensities of the ¹⁴N- and ¹⁵N-labeled peptide pairs.
-
Visualizing Experimental Workflows and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental workflows and metabolic pathways.
Caption: Workflow for in vivo ¹⁷O-MRI to measure cerebral blood flow.
Caption: Simplified pathway of ¹³C-glucose metabolism.
Conclusion
This compound offers unique advantages as a stable isotope tracer, particularly for studying water dynamics and for in vivo imaging applications using NMR and MRI. Its primary limitations are its low natural abundance and the technical challenges associated with detecting a quadrupolar nucleus. In contrast, tracers like ²H, ¹³C, and ¹⁵N are well-established and widely used in metabolic research and proteomics due to their favorable NMR properties (for ¹³C and ¹⁵N) and the extensive body of literature and established methodologies. The choice of the most appropriate stable isotope tracer ultimately depends on the specific biological question, the available analytical instrumentation, and the expertise of the research team. This guide provides a foundational comparison to aid in this critical decision-making process.
References
- 1. Magnetic Resonance Water Tracer Imaging Using 17O-Labeled Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid-Catalyzed Oxygen-18 Labeling of Peptides for Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tracing metabolic flux through time and space with isotope labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C-based metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 15N Labeling of Proteins Overexpressed in the Escherichia coli Strain KRX [promega.jp]
- 9. academic.oup.com [academic.oup.com]
- 10. Simple In Vitro 18O Labeling for Improved Mass Spectrometry-Based Drug Metabolites Identification: Deep Drug Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GC-MS-Based Determination of Mass Isotopomer Distributions for 13C-Based Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 13. 13C-Tracer and Gas Chromatography-Mass Spectrometry Analyses Reveal Metabolic Flux Distribution in the Oleaginous Microalga Chlorella protothecoides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Cerebral Blood Flow Measurements Using Water-17O and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of cerebral blood flow (CBF) is paramount for understanding brain physiology, disease mechanisms, and the efficacy of novel therapeutics. This guide provides an objective comparison of the reproducibility of CBF measurements using ¹⁷O-water positron emission tomography (PET) and magnetic resonance imaging (MRI) against the more established techniques of ¹⁵O-water PET and Arterial Spin Labeling (ASL) MRI. The information presented is supported by experimental data to aid in the selection of the most appropriate modality for specific research needs.
While ¹⁷O-water holds promise as a non-radioactive tracer for CBF quantification, direct and extensive data on its test-retest reproducibility for CBF measurements are still emerging. Much of the existing literature focuses on its application in measuring the cerebral metabolic rate of oxygen (CMRO₂), of which CBF is a crucial component. This guide synthesizes the available information and provides a comparative framework based on current knowledge.
Quantitative Comparison of Reproducibility
The reproducibility of a measurement is critical for longitudinal studies and for detecting subtle changes in CBF. Key metrics used to assess reproducibility include the Intraclass Correlation Coefficient (ICC), which measures the reliability of ratings, and the Coefficient of Variation (CV), which expresses the extent of variability in relation to the mean.
| Imaging Modality | Tracer/Technique | Intraclass Correlation Coefficient (ICC) | Within-Subject Coefficient of Variation (wsCV) | Key Findings |
| ¹⁷O-Water MRI | H₂¹⁷O | Data not readily available in the literature for direct test-retest CBF reproducibility. A study reported a correlation coefficient (R) of 0.88 between CBF and the metabolic H₂¹⁷O decay rate constant.[1] | Data not readily available in the literature for direct test-retest CBF reproducibility. | Primarily used for CMRO₂ measurements; CBF is derived from the washout rate of H₂¹⁷O.[1] The non-radioactive nature allows for repeated measurements. |
| ¹⁵O-Water PET | H₂¹⁵O | Good to Excellent (Region-dependent) | 8% - 14%[2] | Considered the "gold standard" for quantitative CBF measurement.[2] Reproducibility can be influenced by factors such as arterial blood sampling.[2] |
| Arterial Spin Labeling (ASL) MRI | Endogenous Water | Good to Excellent (e.g., 0.758 for whole brain, 0.842 for gray matter)[3][4] | 6% - 16.2%[2][3] | Non-invasive and does not require exogenous tracers. Reproducibility can be affected by imaging parameters and physiological fluctuations.[2][5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing studies. Below are generalized experimental protocols for CBF measurement using each technique.
¹⁷O-Water Cerebral Blood Flow Measurement (MRI)
The use of ¹⁷O-labeled water for CBF measurement with MRI is based on the principle that H₂¹⁷O acts as a T2 contrast agent.
-
Subject Preparation: The subject is positioned in the MRI scanner. Baseline physiological parameters are monitored.
-
Tracer Administration: A bolus of ¹⁷O-enriched water is administered intravenously.
-
Image Acquisition: Dynamic T2-weighted images are acquired to track the change in signal intensity as the ¹⁷O-labeled water enters and washes out of the brain tissue. Fast spin echo (FSE) or steady-state free precession (SSFP) sequences are often employed.[6][7]
-
Arterial Input Function (AIF): To quantify CBF, the arterial concentration of ¹⁷O-water over time (the AIF) is required. This can be measured using NMR spectroscopy from arterial blood samples or estimated from the imaging data.[6]
-
Data Analysis: The CBF is calculated by fitting the tissue concentration time-course data to a kinetic model, using the measured AIF.[6]
¹⁵O-Water Cerebral Blood Flow Measurement (PET)
This technique is widely regarded as the gold standard for quantifying CBF.
-
Radiotracer Production: ¹⁵O is produced in a cyclotron and synthesized into H₂¹⁵O. Due to the short half-life of ¹⁵O (approximately 2 minutes), an on-site cyclotron is necessary.[2]
-
Subject Preparation: The subject is positioned in the PET scanner, and an arterial line is typically placed for blood sampling.
-
Tracer Administration: A bolus of H₂¹⁵O is injected intravenously.[2]
-
PET Data Acquisition: Dynamic PET scans are acquired for several minutes to measure the distribution and clearance of the radiotracer in the brain.[2]
-
Arterial Blood Sampling: Continuous or discrete arterial blood samples are taken to measure the radioactivity concentration over time, which serves as the AIF.[8]
-
Data Analysis: CBF is quantified by applying a kinetic model (e.g., the Kety-Schmidt one-compartment model) to the PET data and the AIF.[2]
Arterial Spin Labeling (ASL) Cerebral Blood Flow Measurement (MRI)
ASL is a non-invasive MRI technique that uses magnetically labeled arterial blood water as an endogenous tracer.
-
Subject Preparation: The subject is positioned in the MRI scanner.
-
Labeling: Radiofrequency pulses are used to magnetically label the protons in the arterial blood water, typically in the neck region. Common labeling schemes include pseudo-continuous ASL (pCASL).[5]
-
Post-Labeling Delay (PLD): A delay is introduced to allow the labeled blood to travel from the labeling region to the brain tissue.
-
Image Acquisition: Tagged (with labeling) and control (without labeling) images are acquired. The subtraction of these images results in a perfusion-weighted image.[5]
-
M0 Calibration: A proton density-weighted image (M0 scan) is acquired to calibrate the ASL signal and enable the calculation of absolute CBF in ml/100g/min.
-
Data Analysis: CBF is quantified using a general kinetic model that takes into account the T1 decay of the labeled blood and the tissue.[5]
Visualizing the Methodologies
To further clarify the experimental workflows and the comparative advantages and disadvantages, the following diagrams are provided.
Conclusion
The choice of a CBF measurement technique depends on the specific requirements of the research study. ¹⁵O-water PET remains the gold standard for its quantitative accuracy, though its invasiveness and the need for a cyclotron are significant limitations.[2] ASL MRI offers a non-invasive and highly reproducible alternative, making it suitable for longitudinal studies and vulnerable populations, although it has a lower signal-to-noise ratio.[5]
¹⁷O-water, as a tracer for CBF measurement, presents an intriguing, non-radioactive alternative for MRI-based quantification. While direct evidence for its test-retest reproducibility in CBF measurements is currently limited, its successful application in CMRO₂ studies suggests potential. Further research is needed to establish robust reproducibility data for ¹⁷O-water CBF measurements to solidify its role as a viable alternative to existing methods. For now, its higher cost and the nascent state of its validation for CBF reproducibility are important considerations for researchers.[6]
References
- 1. In vivo measurement of CBF using 17O NMR signal of metabolically produced H217O as a perfusion tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of cerebral blood flow measurement with [15O]-water positron emission tomography and arterial spin labeling magnetic resonance imaging: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Test–retest reliability of arterial spin labelling for cerebral blood flow in older adults with small vessel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Test-retest reliability of cerebral blood flow in healthy individuals using arterial spin labeling: Findings from the EMBARC study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Magnetic Resonance Water Tracer Imaging Using 17O-Labeled Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indirect MRI of 17 o-labeled water using steady-state sequences: Signal simulation and preclinical experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cerebral blood flow measurements with 15O-water PET using a non-invasive machine-learning-derived arterial input function - PMC [pmc.ncbi.nlm.nih.gov]
Validating Kinetic Models for 17O Water Transport Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of kinetic models used to analyze ¹⁷O water transport studies, a critical tool in understanding cellular permeability and the effect of pharmacological agents. We present the theoretical basis of prevalent models, detailed experimental protocols for acquiring validation data using ¹⁷O Nuclear Magnetic Resonance (NMR), and a framework for the statistical comparison of model performance.
Introduction to Kinetic Modeling of ¹⁷O Water Transport
The transport of water across cell membranes is a fundamental biological process. The use of the stable isotope ¹⁷O as a tracer allows for the direct measurement of water exchange rates. Kinetic models are then employed to interpret these experimental data, providing quantitative measures of membrane permeability. The validation of these models is crucial for the accurate assessment of cellular water transport and its modulation by drug candidates.
Two primary classes of kinetic models are often considered for water transport across cell membranes: deterministic models based on Fick's law of diffusion and stochastic models that consider the probabilistic nature of molecular transport through channels like aquaporins.
Comparison of Kinetic Models
The selection of an appropriate kinetic model is critical for the accurate interpretation of ¹⁷O water transport data. Below is a comparison of the most relevant models. The validation of these models against experimental data can be performed using statistical methods such as the Akaike Information Criterion (AIC) and the Bayesian Information Criterion (BIC), which balance model fit with complexity.
| Kinetic Model | Theoretical Basis | Key Parameters | Advantages | Limitations | Typical Application |
| Two-Site Exchange (TSE) Model | Based on Fick's law of diffusion, assuming two well-mixed compartments (intra- and extracellular) with first-order exchange kinetics. | Water exchange rate constant (k), Water permeability coefficient (P) | Simple to implement, computationally inexpensive, provides a direct measure of overall membrane permeability. | Assumes a homogeneous membrane and does not account for specific transport pathways like aquaporins. May not be accurate for cells with high densities of water channels. | General assessment of cell membrane water permeability in the absence of specific channel modulators. |
| Stochastic Model for Aquaporins | Considers the probabilistic nature of water and solute interactions at the pore mouth of aquaporins. Transport is linked to the reflection coefficient of solutes.[1][2] | Reflection coefficient (σ), Solute permeability (P_s) | Provides a more mechanistic understanding of transport through aquaporins, can explain the coupling between water and solute transport.[1] | More complex to model, requires knowledge of solute permeability, may not be applicable for cells lacking aquaporins. | Studies focused on the function and modulation of specific aquaporin isoforms. |
| Multi-site Exchange Models | Extensions of the TSE model that consider multiple intracellular compartments or different membrane domains with distinct permeability. | Multiple exchange rate constants for each compartment. | Can provide a more detailed picture of water transport in complex cells with subcellular compartmentalization. | Requires more complex data acquisition and analysis, can be prone to overfitting if not properly constrained. | Investigating water transport in polarized cells or cells with complex internal structures. |
Experimental Protocols for ¹⁷O Water Transport Studies
The validation of kinetic models relies on high-quality experimental data. ¹⁷O NMR is a powerful technique to measure water exchange rates in cell suspensions.
Key Experiment: ¹⁷O NMR for Measuring Cell Water Permeability
This protocol outlines the general steps for measuring the rate of ¹⁷O-labeled water exchange across the cell membrane using NMR.
1. Cell Preparation:
-
Culture cells of interest to the desired density.
-
Harvest cells by centrifugation and wash with an isotonic buffer to remove culture medium.
-
Resuspend the cell pellet in an isotonic buffer containing a known concentration of a paramagnetic relaxation agent (e.g., Mn²⁺). The relaxation agent, which cannot cross the cell membrane, selectively broadens the NMR signal of the extracellular water.
-
The final cell suspension should have a hematocrit of 20-30%.
2. ¹⁷O-Labeling:
-
Prepare a stock solution of ¹⁷O-enriched water (typically 20-40 atom %).
-
Rapidly mix the cell suspension with the ¹⁷O-enriched water at the start of the NMR experiment.
3. NMR Data Acquisition:
-
Use a high-field NMR spectrometer equipped with a variable temperature probe.
-
Acquire a series of ¹⁷O NMR spectra over time, monitoring the change in the linewidth of the intracellular water signal.
-
The time resolution of the data acquisition should be sufficient to capture the kinetics of water exchange.
4. Data Analysis:
-
The rate of change of the linewidth of the intracellular ¹⁷O water signal is proportional to the water exchange rate.
-
Fit the time-dependent linewidth data to the appropriate kinetic model (e.g., Two-Site Exchange model) to extract the water exchange rate constant (k).
-
The water permeability coefficient (P) can then be calculated using the following equation: P = k * (V/A), where V is the cell volume and A is the cell surface area.
Signaling Pathways and Workflows
Workflow for Validating Kinetic Models
The following diagram illustrates the workflow for validating kinetic models for ¹⁷O water transport studies.
Caption: Workflow for validating kinetic models of ¹⁷O water transport.
Conceptual Comparison of Transport Models
The diagram below illustrates the conceptual difference between a simple diffusion model and a channel-mediated (stochastic) model for water transport.
Caption: Conceptual depiction of simple diffusion versus stochastic transport.
Conclusion
The validation of kinetic models is a cornerstone of robust ¹⁷O water transport studies. By employing rigorous experimental protocols and appropriate statistical comparisons, researchers can confidently select and apply models that accurately describe the underlying biological processes. This guide provides the necessary framework for scientists and drug development professionals to effectively utilize ¹⁷O as a tracer for quantifying water permeability and understanding its modulation, ultimately aiding in the discovery and development of new therapeutics.
References
A Comparative Guide to 17O, 18O, and Deuterium in Hydrological Research
A detailed analysis of the three key stable isotopes used in tracing and understanding the movement of water through the hydrological cycle, tailored for researchers, scientists, and drug development professionals.
The stable isotopes of water, particularly Oxygen-17 (¹⁷O), Oxygen-18 (¹⁸O), and Deuterium (²H or D), serve as powerful tracers in hydrological studies. Their distinct masses lead to isotopic fractionation during phase changes in the water cycle, providing unique signatures that reveal the origin, history, and pathways of water. This guide offers a comparative analysis of these three isotopes, presenting quantitative data, experimental protocols, and visual representations of key processes to aid researchers in selecting and applying the most suitable isotopic tools for their specific research questions.
Isotope Properties and Characteristics: A Quantitative Comparison
The utility of ¹⁷O, ¹⁸O, and Deuterium as hydrological tracers stems from their differences in natural abundance, atomic mass, and behavior during physical and chemical processes. The following table summarizes these key quantitative properties.
| Property | Deuterium (²H) | Oxygen-17 (¹⁷O) | Oxygen-18 (¹⁸O) |
| Atomic Mass (u) | 2.014102 | 16.999132 | 17.999160 |
| Natural Abundance (%) | ~0.0115[1] | ~0.038[1] | ~0.205[1] |
| Equilibrium Fractionation Factor (α) liquid-vapor at 20°C | 1.084[2] | ~1.0051 (calculated based on λ ≈ 0.529) | 1.0098[2] |
| Equilibrium Fractionation Factor (α) ice-liquid at 0°C | 1.0208[2] | ~1.0018 (calculated based on λ ≈ 0.529) | 1.0035[2] |
Key Concepts in Isotope Hydrology
The application of these isotopes in hydrology is governed by the principle of isotopic fractionation , the partitioning of isotopes between two substances or two phases of the same substance. This process can be either equilibrium or kinetic.
-
Equilibrium Fractionation: Occurs in reversible reactions where molecules have sufficient time to reach a state of minimum energy. Heavier isotopes tend to concentrate in the more condensed phase (e.g., liquid over vapor).[2]
-
Kinetic Fractionation: Occurs in unidirectional processes like evaporation or diffusion, where lighter isotopes react and move faster.
These fractionation processes are visualized in the following diagram, illustrating the journey of water isotopes from evaporation to precipitation.
Comparative Analysis of Isotopic Tracers
While ¹⁸O and Deuterium have been the workhorses of isotope hydrology for decades, the high-precision measurement of ¹⁷O has introduced a powerful new parameter: ¹⁷O-excess . This parameter, along with the established deuterium-excess , provides more nuanced information about moisture source conditions.
Deuterium-excess (d-excess) is defined as d = δ²H - 8 * δ¹⁸O. It is influenced by both the temperature and relative humidity of the moisture source.[3][4]
¹⁷O-excess (Δ'¹⁷O) is defined as Δ'¹⁷O = ln(δ'¹⁷O + 1) - 0.528 * ln(δ'¹⁸O + 1). A key advantage of ¹⁷O-excess is its primary sensitivity to relative humidity at the moisture source, with less dependence on temperature.[3][4][5] This makes it a more direct proxy for humidity conditions in paleoclimate studies.
The relationship and distinct applications of these parameters are illustrated below.
Experimental Protocols for Isotope Analysis
Accurate and precise measurement of water isotopes is critical for hydrological studies. The two most common analytical techniques are Isotope Ratio Mass Spectrometry (IRMS) and Cavity Ring-Down Spectroscopy (CRDS).
Sample Collection and Preparation
Proper sample collection and preparation are paramount to avoid isotopic fractionation before analysis.
-
Sample Collection: Collect water samples in airtight containers with no headspace to prevent evaporation. For precipitation, use collectors designed to minimize evaporation.[6]
-
Filtration: Filter samples using a 0.2 µm filter to remove particulates.[7]
-
Storage: Store samples in a cool, dark place. For long-term storage, refrigeration is recommended.
Cavity Ring-Down Spectroscopy (CRDS) Analysis Workflow
CRDS has become increasingly popular due to its high throughput and ease of use.
-
Instrumentation Setup: The system consists of a CRDS analyzer coupled with a high-precision vaporizer and an autosampler.[8]
-
Sample Injection: The autosampler injects a small volume (typically a few microliters) of the water sample into the vaporizer, which converts the liquid water into vapor.[8][9]
-
Isotope Measurement: The water vapor enters the optical cavity of the CRDS analyzer. A laser is used to measure the absorption of specific wavelengths of light by the different water isotopologues (H₂¹⁶O, H₂¹⁸O, HDO). The instrument software calculates the δ¹⁸O and δ²H values.[10]
-
Calibration and Data Correction: The raw data is calibrated against international standards (e.g., VSMOW, SLAP, GISP) and internal laboratory standards that are run periodically throughout the analytical sequence.[9]
The general workflow for CRDS analysis is depicted below.
Isotope Ratio Mass Spectrometry (IRMS) Analysis Workflow
IRMS remains the gold standard for high-precision isotope analysis, particularly for ¹⁷O.
-
Sample Conversion: Water samples are converted to a gas phase. For δ¹⁸O and δ²H, this is often done by equilibrating a water sample with CO₂ gas for ¹⁸O analysis and by reducing water to H₂ gas for ²H analysis.[11]
-
Gas Introduction: The resulting gas is introduced into the ion source of the mass spectrometer.
-
Ionization and Acceleration: The gas molecules are ionized, and the resulting ions are accelerated into a magnetic field.
-
Mass Separation: The magnetic field separates the ions based on their mass-to-charge ratio.
-
Detection: Separate detectors measure the ion beams of the different isotopic masses.
-
Data Analysis: The ratios of the ion beam intensities are used to calculate the isotope ratios, which are then corrected against standards.
Conclusion
The choice between using ¹⁷O, ¹⁸O, and Deuterium in hydrological studies depends on the specific research question. While ¹⁸O and Deuterium provide a robust framework for tracing water sources and understanding fractionation processes, the addition of ¹⁷O analysis and the calculation of ¹⁷O-excess offer a more refined tool for disentangling the effects of temperature and humidity at the moisture source. The continued development of analytical techniques like CRDS and IRMS is making high-precision isotopic analysis more accessible, empowering researchers to unravel the complexities of the hydrological cycle with greater detail and confidence.
References
- 1. chem.ualberta.ca [chem.ualberta.ca]
- 2. Chapter 2: Fundamentals of Isotope Geochemistry [wwwrcamnl.wr.usgs.gov]
- 3. "Deuterium excess and 17O-excess variability in meteoric water across t" by John Bershaw, Dougal Hansen et al. [pdxscholar.library.pdx.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. watson-cost.eu [watson-cost.eu]
- 7. ngs.org.np [ngs.org.np]
- 8. Cavity Ring-Down Spectroscopy Performance and Procedures for High-Throughput δ18 O and δ2 H Measurement in Water Using “Express” Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. it2isotopes.com [it2isotopes.com]
- 10. Towards high-resolution water isotope analysis in ice cores using laser ablation – cavity ring-down spectroscopy - Analyst (RSC Publishing) DOI:10.1039/D4AN01054J [pubs.rsc.org]
- 11. Protocols – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]
Safety Operating Guide
Navigating the Disposal of Water-17O: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing Water-17O, understanding the correct disposal procedures is paramount for maintaining a safe and compliant laboratory environment. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring operational safety and logistical clarity.
This compound is a stable, non-radioactive isotope of oxygen.[] Consequently, its disposal protocol is primarily dictated by its chemical properties as water, rather than any radiological concerns. The fundamental principle for the disposal of this compound is to treat it as you would regular water, with the critical consideration of any potential contaminants it may have been mixed with during experimental procedures.
Immediate Safety and Handling Considerations
Before proceeding with disposal, it is crucial to adhere to standard laboratory safety protocols when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses and gloves, to prevent accidental splashes or contact with potentially contaminated water.
-
Review Safety Data Sheet (SDS): Familiarize yourself with the SDS for this compound, which provides comprehensive information on its physical and chemical properties, as well as handling and storage recommendations.[2][3]
Step-by-Step Disposal Protocol
The disposal procedure for this compound is contingent on whether it has been contaminated with hazardous substances.
Step 1: Purity Assessment
Determine if the this compound is "pure" (uncontaminated) or has been mixed with any other chemicals, biological materials, or radioactive substances.
-
Uncontaminated this compound: If the this compound has not been mixed with any hazardous materials, it can be disposed of down the sanitary sewer system with copious amounts of water.
-
Contaminated this compound: If the this compound is mixed with any hazardous substances (e.g., solvents, acids, bases, biological agents, or radioactive materials), it must be treated as hazardous waste.
Step 2: Disposal of Contaminated this compound
For contaminated this compound, follow your institution's specific guidelines for the disposal of the particular class of hazardous waste.
-
Segregation: Do not mix different types of hazardous waste.[]
-
Labeling: Clearly label the waste container with its contents, including the presence of this compound and all other contaminants.
-
Storage: Store the labeled waste container in a designated hazardous waste accumulation area.
-
Disposal Request: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Quantitative Data: Physical and Chemical Properties of this compound
The following table summarizes the key physical and chemical properties of this compound, which are essential for its proper handling and disposal.
| Property | Value |
| Molecular Formula | H₂¹⁷O |
| Molecular Weight | Approximately 19.02 g/mol [4] |
| Appearance | Colorless liquid[3] |
| Odor | Odorless[3] |
| Boiling Point | 100 °C[3][4] |
| Melting Point | 0 °C[3][4] |
| Density | Approximately 1.044 g/mL at 25 °C[4] |
| pH | 6 - 8[3] |
| Radioactivity | Non-radioactive |
Experimental Protocols and Methodologies
As the disposal of pure this compound does not involve specific experimental protocols, this section focuses on the decision-making process for its disposal. The key "experiment" is the assessment of its purity.
Methodology for Purity Assessment:
-
Review Experimental Records: Carefully examine the laboratory notebook and any records associated with the use of the this compound to identify all substances it came into contact with.
-
Chemical Compatibility Check: If mixed with other chemicals, assess their hazardous properties (e.g., toxicity, flammability, corrosivity, reactivity).
-
Radiological Screening: If there is any suspicion of cross-contamination with radioactive materials, a radiological survey of the container should be performed by qualified personnel.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Water-17O
This guide provides crucial safety and logistical information for the handling and disposal of Water-¹⁷O, a stable isotope of oxygen-labeled water. It is intended for researchers, scientists, and professionals in drug development who utilize ¹⁷O-labeled compounds in their work. Adherence to these procedures is essential for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
While Water-¹⁷O is not radioactive and shares the general chemical properties of water, standard laboratory precautions are necessary to ensure safety and prevent contamination of valuable isotopic materials. The following personal protective equipment is recommended:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses/Goggles | Should be worn at all times to protect against splashes. |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves are suitable to prevent skin contact and contamination of the sample. |
| Respiratory | Respirator Cartridge | A multi-purpose combination respirator cartridge (US) may be used as an additional precaution. |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect clothing. |
Handling and Storage
Handling:
-
Handle in a well-ventilated area.
-
Avoid inhalation of any mists or aerosols.[1]
-
Prevent contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
Storage:
-
Keep the container tightly closed when not in use.[1]
-
Store at room temperature or as specified by the supplier.[2]
Accidental Release and Disposal
Accidental Release Measures:
-
In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth).
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment during cleanup.[1]
Disposal:
-
Dispose of the waste material in accordance with local, state, and federal regulations. As Water-¹⁷O is a non-hazardous substance, it can typically be disposed of down the drain, but it is imperative to confirm with your institution's specific guidelines for isotopically labeled materials.
Experimental Workflow for Handling Water-¹⁷O
The following diagram outlines the standard procedure for the safe handling of Water-¹⁷O in a laboratory setting, from initial preparation to final disposal.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
